Fmoc-L-leucinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of Fmoc-L-leucinol in Modern Biochemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Versatility of a Chiral Building Block
In the landscape of contemporary biochemistry and medicinal chemistry, the strategic deployment of precisely engineered molecular scaffolds is paramount to advancing therapeutic innovation. Among the arsenal of chiral building blocks available to the synthetic chemist, Fmoc-L-leucinol has emerged as a cornerstone reagent, prized for its versatility and pivotal role in the construction of complex biomolecules and targeted therapeutics.[1] This N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected derivative of L-leucinol, an amino alcohol, offers a unique combination of a readily cleavable protecting group and a primary alcohol functionality, rendering it an invaluable precursor for a range of sophisticated synthetic endeavors.
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the multifaceted applications of this compound. We will delve into its fundamental role in the synthesis of peptide aldehydes, its application in the construction of peptidomimetics, and its significance as a chiral synthon in asymmetric synthesis. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and illustrative case studies, this guide will illuminate the causality behind the experimental choices involving this compound, thereby empowering researchers to leverage its full potential in their own investigations.
Core Application: A Gateway to Potent Peptide Aldehyde Inhibitors
A primary and highly impactful application of this compound lies in its role as a precursor to peptide aldehydes. These compounds are of significant interest due to their capacity to act as potent, reversible inhibitors of various protease classes, particularly cysteine proteases such as cathepsins and calpains.[2][3] The electrophilic aldehyde functionality readily reacts with the nucleophilic thiol group of the active site cysteine residue to form a stable, yet reversible, thiohemiacetal adduct, effectively arresting the enzyme's catalytic activity.
The synthesis of peptide aldehydes from this compound is a well-established and efficient process, most commonly achieved through mild oxidation of the primary alcohol. The Dess-Martin periodinane (DMP) oxidation has proven to be a particularly effective method, offering high yields and preserving the stereochemical integrity of the chiral center.[1]
Experimental Protocol: Oxidation of this compound to Fmoc-L-leucinal using Dess-Martin Periodinane
This protocol outlines the synthesis of Fmoc-L-leucinal, the direct aldehyde precursor for incorporation into peptide chains.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Fmoc-L-leucinal.
Data Presentation: Physicochemical Properties of this compound and Fmoc-L-leucinal
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₂₁H₂₅NO₃ | 339.43 | White to off-white solid |
| Fmoc-L-leucinal | C₂₁H₂₃NO₃ | 337.41 | White to off-white solid |
Solid-Phase Synthesis of Peptide Aldehydes: A Stepwise Approach
The true power of this compound is realized in its application within solid-phase peptide synthesis (SPPS) to generate C-terminally modified peptide aldehydes.[4][5] This methodology allows for the sequential assembly of a desired peptide sequence, culminating in the incorporation of the aldehyde functionality at the C-terminus.
Experimental Workflow: Solid-Phase Synthesis of a Model Tripeptide Aldehyde (Ac-Phe-Leu-Leucinal)
This workflow illustrates the integration of Fmoc-L-leucinal into a standard Fmoc-based SPPS protocol.
Caption: Workflow for the solid-phase synthesis of a peptide aldehyde.
This compound in Peptidomimetic and Chiral Synthesis
Beyond its role in generating peptide aldehydes, this compound is a valuable building block for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased metabolic stability and improved bioavailability.[5] The primary alcohol of this compound can be further functionalized to create non-peptidic linkages, or the entire amino alcohol unit can be incorporated as a chiral scaffold.
Furthermore, in the broader context of asymmetric synthesis, this compound can serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While not its most common application, the inherent chirality of this compound can be exploited to control the stereochemical outcome of reactions at other sites in a molecule.
Application in Drug Discovery: Targeting Proteases in Disease
The ability to synthesize peptide aldehydes with high precision and diversity has positioned this compound as a key reagent in drug discovery programs targeting proteases. Dysregulation of protease activity is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and infectious diseases.
-
Calpain Inhibitors: Calpains are a family of calcium-dependent cysteine proteases whose overactivation is linked to neurodegenerative conditions such as Alzheimer's disease and spinal cord injury. Di- and tri-peptide aldehydes derived from this compound have demonstrated potent inhibition of calpains.[6] For instance, benzyloxycarbonyl-leucyl-leucinal (ZLLal) exhibits strong inhibitory activity against calpain.[6]
-
Cathepsin Inhibitors: Cathepsins, another family of cysteine proteases, are involved in various physiological processes, and their dysregulation is associated with cancer progression and osteoporosis.[3] Peptide aldehydes incorporating a leucinal residue at the C-terminus have been shown to be potent and selective inhibitors of cathepsin L.[3]
-
Antiviral Agents: The main proteases of many viruses, including SARS-CoV-2, are cysteine proteases and represent attractive targets for antiviral drug development. Peptide aldehydes have been extensively investigated as inhibitors of these viral proteases, with the leucinal moiety often playing a crucial role in binding to the enzyme's active site.[1]
Characterization and Quality Control
The successful synthesis and application of this compound and its derivatives hinge on rigorous analytical characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound, its oxidized aldehyde form, and the final peptide aldehydes. Characteristic signals for the Fmoc group, the leucine side chain, and the aldehyde proton (typically around 9.5 ppm in ¹H NMR) provide unambiguous structural verification.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compounds, ensuring their elemental composition.
-
Chiral HPLC: To ensure the enantiomeric purity of this compound and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) is employed. This is critical as the biological activity of peptide-based drugs is highly dependent on their stereochemistry.
Conclusion and Future Perspectives
This compound has solidified its position as a strategically important and versatile building block in modern biochemistry and drug discovery. Its primary utility as a precursor for peptide aldehydes has enabled the development of potent and selective inhibitors for a range of therapeutically relevant proteases. The continued exploration of its applications in peptidomimetic design and as a chiral synthon will undoubtedly lead to the discovery of novel therapeutic agents with improved pharmacological profiles. As our understanding of the roles of proteases in disease deepens, the demand for sophisticated chemical tools and building blocks like this compound will only continue to grow, driving further innovation in the field of medicinal chemistry.
References
- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of peptide aldehyde derivatives as selective inhibitors of human cathepsin L and their inhibitory effect on bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
An In-Depth Technical Guide to Fmoc-L-leucinol: Properties, Synthesis, and Strategic Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the precise construction of complex molecular architectures is paramount. Among the specialized reagents that enable this precision, N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol, commonly known as Fmoc-L-leucinol, stands out as a pivotal building block. This N-protected amino alcohol, derived from the natural amino acid L-leucine, is instrumental in advanced applications that extend beyond conventional peptide synthesis. Its unique structure, featuring a terminal hydroxyl group instead of a carboxylic acid, opens synthetic pathways to novel therapeutic agents, including peptide alcohols and other complex natural products.[1][2]
This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, delve into its strategic importance in solid-phase synthesis, provide a detailed experimental protocol for its application, and discuss its broader impact on pharmaceutical innovation.
Part 1: Core Physicochemical and Structural Properties
The efficacy and reliability of any chemical synthesis are fundamentally tied to the quality and well-defined properties of the starting materials. This compound is a white, crystalline powder characterized by high purity and stability, making it a dependable reagent in multi-step synthetic workflows.[1]
The defining feature of this molecule is the Fmoc (9-fluorenylmethyloxycarbonyl) group attached to the nitrogen atom of L-leucinol. The Fmoc group is a base-labile protecting group, stable under acidic conditions but readily cleaved by secondary amines like piperidine.[3][4] This orthogonality is the cornerstone of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy, as it allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the resin linkage.[]
The quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅NO₃ | [1][6][7][8] |
| Molecular Weight | 339.43 g/mol | [6][7] |
| CAS Number | 139551-83-0 | [1][6][7] |
| Appearance | White powder | [1] |
| Melting Point | 131-134 °C | [1] |
| Purity (typical) | ≥98% (HPLC) | [1] |
| Storage Temperature | 0–8 °C | [1] |
Part 2: Strategic Importance in Advanced Synthesis
While Fmoc-L-leucine is a staple for incorporating leucine into a peptide sequence, the choice of this compound is a deliberate, strategic decision driven by the desire to create molecules with distinct functionalities. Peptides containing a C-terminal alcohol, known as peptide alcohols, often exhibit unique biological activities and improved pharmacokinetic profiles, including enhanced resistance to degradation by carboxypeptidases.
The primary causality for selecting this compound is its utility as a precursor for C-terminal peptide alcohols in SPPS.[2] Standard SPPS protocols are designed to anchor the C-terminal carboxylic acid of the first amino acid to a resin. The absence of this carboxylic group in this compound necessitates a different immobilization strategy, typically by attaching its hydroxyl group to a specialized resin like 2-chlorotrityl chloride resin. This approach transforms the synthetic endpoint, yielding a peptide alcohol upon cleavage instead of a peptide acid or amide. This is critical in drug development, where modifying the C-terminus can significantly impact a peptide's stability, solubility, and bioactivity.[9][10]
Part 3: Experimental Protocol: Solid-Phase Synthesis of a Dipeptide Alcohol
This section provides a validated, step-by-step protocol for the synthesis of a model dipeptide alcohol (e.g., Ala-Leu-ol) using this compound as the foundational building block on a solid support. The protocol is designed to be self-validating, with integrated checkpoints to ensure reaction completion.
Objective: To synthesize H-Ala-Leu-ol via Fmoc-based Solid-Phase Peptide Synthesis.
Materials:
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh)
-
Starting Material: this compound
-
Amino Acid: Fmoc-L-alanine (Fmoc-Ala-OH)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Reagents:
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a 95:2.5:2.5 ratio.
-
Step-by-Step Methodology
Step 1: Resin Swelling and Immobilization of this compound
-
Place 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Wash the resin with DCM (3x), followed by DMF (3x).
-
Swell the resin in DMF for 1 hour.[11]
-
Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM/DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Causality: The hydroxyl group of this compound displaces the chloride on the trityl resin, forming a stable ether linkage. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.
-
To cap any remaining active sites, add a small amount of methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents.
Step 2: N-terminal Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[11]
-
Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15 minutes.
-
Trustworthiness Check: The completion of Fmoc cleavage can be monitored quantitatively by UV spectroscopy of the drained piperidine solution, which contains the dibenzofulvene-piperidine adduct, a strong chromophore.[4][12]
-
Wash the resin extensively with DMF (5-7x) to ensure complete removal of piperidine.
Step 3: Coupling of the Second Amino Acid (Fmoc-Ala-OH)
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) by dissolving it with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Allow to stand for 5-10 minutes.
-
Expertise Insight: Pre-activation is crucial for efficient peptide bond formation. HATU is a highly effective coupling reagent that minimizes side reactions and is particularly useful for preventing racemization.
-
Add the activated amino acid solution to the deprotected, resin-bound leucinol.
-
Agitate for 1-2 hours at room temperature.
-
Trustworthiness Check: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Step 4: Final Cleavage and Product Isolation
-
Perform a final Fmoc deprotection as described in Step 2 to yield the free N-terminus of the dipeptide alcohol.
-
Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2 hours.
-
Causality: TFA cleaves the ether linkage to the trityl resin. TIS acts as a scavenger to capture the reactive trityl cations, preventing side reactions with the product.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide alcohol by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the white solid.
-
Purify the crude product using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.
Part 4: Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the solid-phase synthesis of a dipeptide alcohol using this compound.
Caption: Workflow for the solid-phase synthesis of a dipeptide alcohol.
Part 5: Broader Applications and Future Outlook
The utility of this compound is not confined to peptide synthesis. Its unique structure makes it a valuable intermediate in several other areas of research and development:
-
Drug Development: Beyond peptides, it serves as a chiral building block for the synthesis of complex small-molecule drugs, where the stereochemistry and hydrophobicity of the leucine side chain are critical for target binding.[1]
-
Bioconjugation: The hydroxyl group provides a convenient handle for linking biomolecules to other entities, such as surfaces or drug delivery systems, to create targeted therapeutics.[1][9]
-
Material Science: Fmoc-amino alcohols can be used to create functional materials like hydrogels, which have applications in tissue engineering and controlled drug release.[1]
As the pharmaceutical industry continues to explore therapeutics beyond small molecules, the demand for specialized building blocks like this compound will grow. Its role in enhancing the "drug-like" properties of peptides—improving stability, modulating activity, and enabling novel delivery mechanisms—positions it as a cornerstone reagent for future innovation in medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 6. scbt.com [scbt.com]
- 7. This compound, CasNo.139551-83-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. luxembourg-bio.com [luxembourg-bio.com]
A Comprehensive Technical Guide to the Solubility of Fmoc-L-leucinol in DMF and Other Organic Solvents
Abstract
This in-depth technical guide provides a thorough examination of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol (Fmoc-L-leucinol), a critical building block in peptide synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes established principles of Fmoc-amino acid chemistry, data from structurally similar compounds, and field-proven methodologies to offer a robust framework for its use. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, actionable protocols for the effective dissolution and application of this compound in various organic solvents.
Introduction: The Role and Physicochemical Nature of this compound
This compound is a pivotal amino alcohol derivative employed in the synthesis of complex peptides and other specialized chemical entities.[1] The presence of the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a defining feature, lending the molecule significant nonpolar character. This group is instrumental in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to basic reagents like piperidine. The L-leucinol portion of the molecule contributes a primary alcohol and an isobutyl side chain, which also influences its interactions with various solvents. Understanding the interplay between the large, nonpolar Fmoc group and the polar alcohol function is key to predicting and manipulating its solubility.
Key Physicochemical Properties of this compound:
-
Molecular Formula: C₂₁H₂₅NO₃[1]
-
Molecular Weight: 339.4 g/mol [1]
-
Appearance: White powder[1]
-
Melting Point: 131-134 °C[1]
Core Principles of this compound Solubility
The solubility of this compound is primarily dictated by the balance of its hydrophobic and hydrophilic regions and the physicochemical properties of the solvent. The large, aromatic Fmoc group dominates the molecule's character, generally leading to good solubility in many organic solvents.[2]
The "Like Dissolves Like" Principle in Action
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving this compound. Their high polarity effectively solvates the polar regions of the molecule, while their organic nature accommodates the large, nonpolar Fmoc group. These solvents are the industry standard for SPPS for this reason.[3]
-
Chlorinated Solvents: Dichloromethane (DCM) is another commonly used solvent. While generally a good solvent for Fmoc-protected compounds, its lower polarity compared to DMF may result in slightly lower solubility for more polar derivatives.
-
Ethereal Solvents: Solvents such as Tetrahydrofuran (THF) can be used, but their solvating power for Fmoc-amino acid derivatives is often lower than that of DMF or NMP.[2]
-
Protic Solvents: Alcohols like ethanol and methanol can dissolve this compound, largely due to their ability to form hydrogen bonds with the hydroxyl group. However, the large nonpolar Fmoc group can limit high solubility. For the related compound Fmoc-L-leucine, solubility in ethanol is approximately 30 mg/mL.[4][5]
-
Aqueous Solutions: this compound is expected to be sparingly soluble in water. The dominant hydrophobic nature of the Fmoc group significantly limits its solubility in aqueous media.[6]
Factors Influencing Solubility
Several experimental factors can influence the dissolution of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. Gentle warming can be an effective strategy to dissolve this compound, but caution must be exercised to avoid potential degradation.[7]
-
Purity of the Solute and Solvent: Impurities in either the this compound or the solvent can negatively impact solubility. The presence of water in hygroscopic solvents like DMF can be particularly detrimental.
-
Particle Size: Smaller particle sizes will dissolve more rapidly due to a larger surface area, although this does not affect the equilibrium solubility.[7]
-
Agitation: Methods such as vortexing, stirring, or sonication can significantly increase the rate of dissolution by breaking up solid aggregates and improving the interaction between the solute and solvent.
Qualitative and Estimated Quantitative Solubility of this compound
| Solvent | Solvent Type | Qualitative Solubility | Estimated Solubility Range (mg/mL) | Rationale & Field Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | > 30 | The standard and most effective solvent for SPPS, known for its excellent ability to dissolve Fmoc-amino acid derivatives. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | > 30 | A common alternative to DMF with similar or sometimes superior solvating properties, particularly for aggregating sequences. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | ~ 30 | A very strong solvent, often used to create concentrated stock solutions or to dissolve particularly difficult compounds. |
| Dichloromethane (DCM) | Chlorinated | Soluble | 10 - 30 | Good solubility, but may be slightly less effective than DMF or NMP for achieving high concentrations. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | 5 - 15 | Can be used, but generally less effective than the more polar aprotic solvents. |
| Ethanol (EtOH) | Polar Protic | Soluble | ~ 30 | The hydroxyl group of ethanol can interact with the leucinol moiety, aiding solubility. |
| Methanol (MeOH) | Polar Protic | Soluble | 20 - 30 | Similar to ethanol, provides good solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | 5 - 15 | Less effective than DMF; often used in purification (RP-HPLC) rather than as a primary dissolution solvent. |
| Water | Aqueous | Sparingly Soluble | < 0.1 | The large hydrophobic Fmoc group severely limits aqueous solubility. |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
For applications requiring precise solubility data, the gold-standard isothermal shake-flask method should be employed. This protocol provides a self-validating system for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a sealed vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should remain visible. b. Repeat for each solvent to be tested.
-
Equilibration: a. Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Agitate the samples for 24-48 hours to ensure that equilibrium is reached.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. b. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter. c. Precisely dilute the filtered supernatant with the same solvent to a concentration suitable for HPLC analysis.
-
HPLC Analysis and Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve. b. Analyze the standard solutions and the diluted sample by HPLC, monitoring at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). c. Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. d. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
Visualization of Solvent Selection Workflow
The choice of solvent is a critical decision in any experimental design involving this compound. The following diagram illustrates a logical workflow for solvent selection based on common laboratory applications.
Caption: Logical workflow for selecting an appropriate solvent for this compound.
Troubleshooting Common Solubility Issues
Even with appropriate solvent selection, challenges can arise. The following diagram outlines a troubleshooting process for addressing common solubility problems.
Caption: A step-by-step guide to resolving common solubility challenges.
Conclusion
This compound demonstrates favorable solubility in a range of polar aprotic and protic organic solvents, with DMF, NMP, and DMSO being particularly effective. This guide provides a foundational understanding of its solubility characteristics, grounded in the principles of its chemical structure. While quantitative data remains sparse, the provided qualitative assessments and, most importantly, the detailed experimental protocol for solubility determination, empower researchers to make informed decisions and optimize their experimental conditions. By following the outlined methodologies and troubleshooting workflows, scientists can confidently and effectively utilize this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
An In-depth Technical Guide to the Storage and Stability of Fmoc-L-leucinol
Introduction
Fmoc-L-leucinol, a derivative of the amino acid L-leucine, is a pivotal building block in modern synthetic chemistry.[1] Its structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it an invaluable asset in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics.[2][3] The stability and purity of this reagent are paramount, as any degradation can directly impact the efficiency of coupling reactions, introduce impurities, and ultimately compromise the integrity of the final synthetic product. This guide provides an in-depth analysis of the chemical properties, optimal storage conditions, and critical stability factors for this compound, offering researchers and drug development professionals the foundational knowledge required for its effective use.
Core Chemical and Physical Properties
A precise understanding of this compound's properties is the cornerstone of its proper handling. The compound is a white, crystalline powder under standard conditions.[2] Its key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 139551-83-0 | [1][2][4] |
| Molecular Formula | C₂₁H₂₅NO₃ | [1][2][4] |
| Molecular Weight | 339.43 g/mol | [1][2] |
| Appearance | White Powder / Crystalline Solid | [2][4] |
| Melting Point | 131-134 °C | [2] |
| Purity (Typical) | ≥ 98% (HPLC) | [2] |
The Chemistry of Stability: Understanding the Structure
The stability of this compound is intrinsically linked to its two primary chemical moieties: the Fmoc protecting group and the L-leucinol core. Understanding their individual vulnerabilities is key to preventing degradation.
The Fmoc Protecting Group: A Double-Edged Sword
The Fmoc group is prized in peptide synthesis for its stability under acidic conditions and its clean, rapid removal under basic conditions. This base-lability, however, is also its primary degradation pathway. The mechanism involves a β-elimination reaction, typically initiated by a secondary amine like piperidine, which abstracts the acidic proton on the fluorenyl ring.[5] This leads to the irreversible cleavage of the protecting group.
Causality Insight: Exposure to even trace amounts of basic substances in solvents, on glassware, or in the storage atmosphere can initiate this deprotection cascade. This is the most critical chemical liability of the compound during storage and handling.
Caption: Base-catalyzed degradation of the Fmoc group.
The L-leucinol Core
The L-leucinol moiety, an amino alcohol, is generally stable. However, like all organic molecules, it is susceptible to oxidation, particularly in the presence of strong oxidizing agents.[4] Thermal stress can also lead to decomposition, primarily breaking down into oxides of carbon (CO, CO₂) and nitrogen (NOx).[4]
Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities, a multi-faceted approach to storage is required to ensure long-term stability and purity.
Storage of Solid this compound
Conflicting information exists in vendor-supplied literature, with some recommending room temperature[6][7] and others refrigeration (0-8 °C).[2]
Expert Recommendation: For long-term storage (> 6 months) and to maximize shelf-life, storing solid this compound under refrigerated conditions (2-8 °C) is the superior practice. While the material is stable at ambient temperature for shorter periods, refrigeration minimizes the kinetic rate of any potential degradation pathway.
A summary of best practices is presented below:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolytic and oxidative degradation. |
| Container | Tightly sealed, amber glass vial. | Prevents exposure to moisture, air, and light. |
| Location | Dry, well-ventilated, and dark area. | Protects from environmental factors.[4] |
Handling and Storage of this compound in Solution
Solutions of this compound are significantly less stable than the solid material, particularly in protic or aqueous solvents.
-
Solvent Selection: For stock solutions, use high-purity, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7]
-
Aqueous Solutions: Avoid. this compound is sparingly soluble in aqueous buffers, and such solutions should be prepared fresh and used immediately. Storing aqueous solutions for more than a day is not recommended due to the risk of hydrolysis.[6][7]
-
Stock Solution Storage: Prepare concentrated stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20 °C or below. Ensure vials are tightly sealed to prevent moisture condensation upon removal from the freezer.
Experimental Workflow: Purity Assessment Over Time
To ensure the integrity of your starting material, especially from a previously opened container, a periodic purity check is a self-validating protocol. The most common method is High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 1:1 acetonitrile:water mixture to create a 1 mg/mL stock.
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector at wavelengths of 265 nm and 300 nm, which are characteristic of the Fmoc group.[7]
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks. A pure sample should exhibit a single major peak. The appearance of new, earlier-eluting peaks may indicate the presence of free leucinol (from deprotection).
Caption: HPLC workflow for assessing this compound purity.
Summary of Best Practices
To maintain the long-term stability and integrity of this compound, adhere to the following guidelines.
| Do | Do Not |
| Store solid at 2-8 °C under an inert atmosphere. | Do not store in a frequently opened container. |
| Use anhydrous, aprotic solvents (DMF, DMSO) for stock solutions. | Do not use aqueous buffers for storage.[6][7] |
| Aliquot stock solutions and store at -20 °C or below. | Do not repeatedly freeze-thaw a stock solution. |
| Handle with appropriate PPE (gloves, safety glasses). [4] | Do not expose to strong bases or oxidizing agents.[4] |
| Perform periodic HPLC purity checks on older reagents. | Do not assume purity without verification. |
| Keep containers tightly sealed and protected from light. | Do not leave the container open to the atmosphere. |
By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the reliability of their this compound, leading to more consistent, reproducible, and successful synthetic outcomes.
References
A Technical Guide to the Physicochemical Characterization of Fmoc-L-leucinol: Physical Appearance and Melting Point
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-Fluorenylmethoxy)carbonyl-L-leucinol, commonly abbreviated as Fmoc-L-leucinol, is a pivotal building block in the field of peptide chemistry and medicinal chemistry. As an Fmoc-protected amino alcohol, it serves as a crucial intermediate in the synthesis of complex peptides, peptidomimetics, and other chiral molecules.[1] Its structural features are particularly valuable in the development of peptide-based therapeutics, where precise control over the amino acid sequence and stereochemistry is paramount for biological activity and selectivity.[1] This guide provides an in-depth examination of two fundamental physicochemical properties of this compound: its physical appearance and melting point. A thorough understanding of these characteristics is essential for identity confirmation, purity assessment, and successful integration into synthetic workflows.
Physicochemical Properties of this compound
The accurate characterization of a starting material is a cornerstone of reproducible and reliable research. For this compound, its appearance and melting point are primary indicators of its identity and purity.
Physical Appearance
This compound is consistently described as a white to off-white solid .[2] In its pure form, it typically appears as a crystalline powder. Visual inspection should confirm the absence of significant color, which could indicate the presence of impurities or degradation products.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range at which the substance transitions from the solid to the liquid phase. It is a critical parameter for both identification and purity assessment. For this compound, reported melting points show some variation, which underscores the importance of careful measurement and interpretation.
| Property | Reported Value | Source(s) |
| Melting Point | 131-134 °C | Chem-Impex |
| Melting Point | 112-113 °C | ChemicalBook |
Note: The CAS Number for this compound is 139551-83-0, its molecular formula is C₂₁H₂₅NO₃, and its molecular weight is 339.43 g/mol .[3]
Understanding Melting Point Discrepancies
The observed variance in the reported melting points of this compound can be attributed to several factors, a common phenomenon for many organic compounds. As a Senior Application Scientist, it is crucial to understand the underlying principles that govern these variations to ensure the integrity of your experimental work.
-
Purity of the Sample : The presence of impurities is the most common cause of a depressed and broadened melting point range.[4][5][6] Even small amounts of contaminants can disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4][7] Therefore, a lower and broader melting range compared to a reference value often suggests a less pure sample.
-
Polymorphism : Some compounds can exist in different crystalline forms, known as polymorphs.[8][9] These different crystal structures have distinct lattice arrangements and, consequently, different melting points.[8][9] It is plausible that the different reported values for this compound could be due to the presence of different polymorphs.
-
Experimental Technique : The method and instrumentation used for melting point determination can also introduce variability. Factors such as the heating rate, the accuracy of the thermometer, and how the sample is packed into the capillary tube can all influence the observed melting point.[8] A slower heating rate generally provides a more accurate measurement.[6]
Experimental Protocol: Melting Point Determination of this compound
This protocol outlines a standard method for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus. This self-validating system ensures accuracy and reproducibility.
Materials and Equipment
-
This compound sample
-
Melting point capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Step-by-Step Methodology
-
Sample Preparation :
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[10]
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.[7]
-
-
Packing the Capillary Tube :
-
Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down.[10]
-
Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube (like a glass tube or a cut pipette) onto the benchtop. The impact will pack the sample tightly.[11]
-
The final packed sample height should be between 1-2 mm to ensure a sharp and accurate melting point reading.[7][10]
-
-
Melting Point Measurement :
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, first perform a rapid determination by heating at a fast rate (e.g., 5-10 °C per minute) to get a rough estimate.[10]
-
Accurate Determination : Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as you approach the expected melting point.[11] This slow rate is critical for allowing the system to reach thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).
-
-
Data Interpretation :
Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.
Caption: A flowchart outlining the key steps for accurate melting point determination.
Conclusion
The physical appearance and melting point of this compound are fundamental parameters that underpin its use in research and development. A white, crystalline powder with a sharp and consistent melting point is indicative of a high-purity compound suitable for demanding applications like peptide synthesis. By adhering to a rigorous experimental protocol for melting point determination and understanding the factors that can influence this property, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. sciencing.com [sciencing.com]
- 5. quora.com [quora.com]
- 6. In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chm.uri.edu [chm.uri.edu]
- 8. youtube.com [youtube.com]
- 9. Supplemental Topics [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Fmoc-L-leucinol: A Chiral Building Block in Modern Synthesis
Abstract
(S)-2-(Fmoc-amino)-4-methylpentan-1-ol, commonly known as Fmoc-L-leucinol, has emerged as a cornerstone chiral building block in contemporary organic synthesis. Its unique structural features, combining the readily cleavable fluorenylmethoxycarbonyl (Fmoc) protecting group with the inherent chirality of L-leucine, render it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound. We will delve into its critical role in peptide chemistry, asymmetric synthesis, and the development of novel chiral ligands and catalysts, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of Chiral Building Blocks
In the realm of pharmaceutical and materials science, the three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and material properties. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a central challenge in modern chemistry.[] Chiral building blocks, such as this compound, are fundamental to this endeavor, providing pre-defined stereocenters that can be incorporated into larger, more complex molecules with a high degree of stereochemical control.[3]
This compound, derived from the natural amino acid L-leucine, offers a robust and versatile platform for asymmetric synthesis. The bulky isobutyl side chain provides steric hindrance that can influence the stereochemical outcome of reactions, while the Fmoc-protected amine and the primary alcohol offer orthogonal handles for further chemical manipulation.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 139551-83-0 | [4][5] |
| Molecular Formula | C₂₁H₂₅NO₃ | [4] |
| Molecular Weight | 339.4 g/mol | [4] |
| Appearance | White powder | [4][6] |
| Melting Point | 131-134 °C | [4] |
| Optical Rotation | [α]D²⁰ = -22 ± 2º (c=1 in DMF) | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). | [7] |
| Storage Conditions | 0-8 °C | [4] |
Safety and Handling: As with all chemical reagents, appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, should be worn when handling this compound.[6] It is crucial to wash hands thoroughly after handling.[6]
Synthesis and Purification of this compound
The most common and efficient synthesis of this compound involves the reduction of the corresponding Fmoc-L-leucine.
Diagram: Synthesis of this compound
Caption: General synthetic route to this compound from Fmoc-L-leucine.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound from Fmoc-L-leucine.
Materials:
-
Fmoc-L-leucine (Fmoc-Leu-OH)
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-leucine (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., LiBH₄, 1.5-2.0 equivalents) portion-wise to the stirred solution. Causality: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine. Trustworthiness: This washing sequence effectively removes unreacted starting material, inorganic salts, and byproducts, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Core Applications of this compound
This compound's utility spans several key areas of modern chemical synthesis.
Peptide Chemistry and Drug Development
While Fmoc-L-leucine is the direct building block in Solid-Phase Peptide Synthesis (SPPS), this compound serves as a crucial precursor and a versatile tool in peptide-based drug development.[4][8]
-
Synthesis of Peptide Aldehydes: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, Fmoc-L-leucinal. Peptide aldehydes are potent inhibitors of various proteases and are of significant interest in drug discovery.
-
Incorporation of Non-natural Amino Alcohols: this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and novel biological activities.[9] The introduction of D-amino acids or their alcohol derivatives can significantly increase resistance to enzymatic degradation, leading to a longer circulating half-life in biological systems.[10]
-
Bioconjugation: The hydroxyl group provides a convenient handle for attaching peptides to other molecules, such as fluorescent dyes, drug delivery systems, or solid supports.[4][9]
Diagram: Role in Peptide Modification
Caption: Key transformations of this compound in peptide chemistry.
Asymmetric Synthesis: A Versatile Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[1] this compound and its derivatives are excellent chiral auxiliaries for a variety of asymmetric transformations.
-
Enantioselective Alkylation: The hydroxyl group of this compound can be attached to a prochiral substrate. The steric bulk of the isobutyl group and the rigid Fmoc moiety then direct the approach of an incoming electrophile, leading to the formation of one enantiomer in excess.[11][12]
-
Diastereoselective Reactions: When attached to a molecule that already contains a stereocenter, the chirality of the leucinol moiety can influence the formation of a new stereocenter with high diastereoselectivity.[13]
-
Synthesis of Chiral Amines and Alcohols: The inherent chirality of this compound can be transferred to new molecules, enabling the synthesis of other valuable chiral building blocks.[14][15][16]
Chiral Ligands and Catalysts
The development of new chiral ligands is crucial for advancing asymmetric catalysis.[] The nitrogen and oxygen atoms in this compound can act as coordinating atoms for metal centers, making it an attractive scaffold for the synthesis of chiral ligands.[18][19] These ligands, when complexed with a metal, can catalyze a wide range of enantioselective reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions.
Key Experimental Workflow: Fmoc Deprotection
The removal of the Fmoc group is a fundamental step in many synthetic sequences involving this compound.[20]
Diagram: Fmoc Deprotection Workflow
Caption: Standard workflow for the deprotection of the Fmoc group.
Experimental Protocol: Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group.[21][22]
Materials:
-
Fmoc-protected substrate (e.g., this compound derivative)
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Reaction: To the Fmoc-protected substrate, add the 20% piperidine in DMF solution. The reaction is typically rapid and can be completed in 3-15 minutes at room temperature.[21] Expertise & Experience: The reaction time can be optimized based on the specific substrate. For substrates prone to side reactions, shorter deprotection times are recommended.[23]
-
Reaction Monitoring: The progress of the deprotection can be monitored by TLC or by observing the disappearance of the UV absorbance of the Fmoc group.
-
Work-up:
-
For solution-phase synthesis: After completion, the reaction mixture is typically diluted with an organic solvent and washed with water or an acidic solution to remove piperidine and the dibenzofulvene-piperidine adduct.
-
For solid-phase synthesis: The resin is drained and washed thoroughly with DMF to remove the reagents and byproducts.[21] Trustworthiness: Thorough washing is critical to prevent the residual piperidine from deprotecting the next Fmoc-protected amino acid in the subsequent coupling step.[24]
-
Conclusion and Future Outlook
This compound has solidified its position as a versatile and indispensable chiral building block in modern organic synthesis. Its applications in peptide chemistry, asymmetric synthesis, and the development of chiral ligands and catalysts have significantly contributed to the advancement of drug discovery and materials science.[4][25] The continued exploration of new synthetic methodologies and applications for this compound and its derivatives will undoubtedly lead to the creation of novel and complex molecules with significant therapeutic and technological potential.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Applications of planar-chiral heterocycles as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
- 25. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Safe Handling of Fmoc-L-leucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-leucinol, a derivative of the amino acid L-leucine, is a pivotal building block in contemporary peptide synthesis and medicinal chemistry.[1] Its fluorenylmethoxycarbonyl (Fmoc) protecting group affords stability and enables its selective incorporation into complex peptide sequences, which is fundamental in the development of peptide-based therapeutics.[1] As its application in drug discovery and materials science expands, a thorough understanding of its chemical properties and associated handling precautions is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety data for this compound, grounded in the principles of chemical reactivity and laboratory best practices, to empower researchers with the knowledge for its safe and effective use.
Chemical & Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Chemical Name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methylpentan-1-ol | AAPPTec |
| Synonyms | Nα-Fmoc-L-leucinol, Fmoc-Leu-ol | [2][3] |
| CAS Number | 139551-83-0 | [2][3] |
| Molecular Formula | C₂₁H₂₅NO₃ | [2][3] |
| Molecular Weight | 339.4 g/mol | [3] |
| Appearance | White powder / Crystalline solid | [3] |
| Melting Point | 131-134 °C | [3] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers. | Chem-Impex, Cayman Chemical |
| Storage | Store at 0-8 °C in a dry, well-ventilated area. Keep container tightly closed. | [3] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the Safety Data Sheet (SDS) indicates several potential hazards that demand careful management.[4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
It is crucial to note that while one SDS lists "No known OSHA hazards," this often indicates a lack of comprehensive testing rather than a definitive absence of risk.[4] Therefore, the compound should be handled as potentially hazardous until more toxicological data becomes available.
The Chemistry of the Fmoc Group: A Cornerstone of Safe Handling
The key to understanding the reactivity and handling requirements of this compound lies in the nature of the Fmoc protecting group. The Fmoc group is renowned for its stability under acidic conditions and its lability (instability) in the presence of a mild base.[5]
Mechanism of Deprotection
The removal of the Fmoc group, a critical step in peptide synthesis, proceeds via a base-catalyzed β-elimination mechanism.[6][7]
-
A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[3][6]
-
This abstraction generates a stabilized fluorenyl anion.[2]
-
A subsequent elimination reaction cleaves the carbamate bond, releasing the free amine of the leucinol, carbon dioxide, and dibenzofulvene (DBF).[7]
-
The reactive DBF is then trapped by the amine base to form a stable adduct.[3]
This base-lability is the reason why this compound must be stored away from basic substances to prevent unintentional deprotection and degradation of the material.
Diagram: Fmoc Deprotection Mechanism
Caption: Base-catalyzed β-elimination of the Fmoc group.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.
Engineering Controls
-
Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood or a powder containment hood is strongly recommended to minimize inhalation of dust particles.[4]
-
Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes can provide a higher level of containment.[4]
Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble is required when working with this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption.[4] Gloves must be inspected before use and disposed of properly after handling the material. |
| Eye Protection | Safety glasses with side shields or splash goggles. | Protects eyes from dust particles and potential splashes.[4] |
| Skin and Body | Laboratory coat. | Prevents contamination of personal clothing.[4] For larger quantities or spill response, a full suit may be necessary. |
| Respiratory | A NIOSH-approved dust respirator or a self-contained breathing apparatus (SCBA) should be used if ventilation is inadequate or for spill cleanup. | Prevents inhalation of the fine powder.[4] |
Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is critical for maintaining a safe laboratory environment and ensuring the quality of the reagent.
Handling
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust.[4]
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
-
Avoid contact with strong oxidizing agents and bases.[4]
Storage
-
Store in a tightly closed container in a dry and cool (0-8 °C) place.[3]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[4]
Disposal
-
Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4]
Diagram: Safe Handling Workflow
Caption: A systematic workflow for the safe handling of this compound.
Emergency and First-Aid Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain, integrating key safety precautions.
Objective: To couple this compound to a deprotected N-terminal amino acid on a solid support.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
20% (v/v) Piperidine in DMF for deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Preparation and Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin with DMF (3x) to swell it, ensuring all active sites are accessible.
-
-
Fmoc Deprotection (Performed in a Fume Hood):
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of the piperidine solution and agitate for 15-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the DBF-piperidine adduct.
-
-
Activation of this compound (Performed in a Fume Hood):
-
CAUTION: Handle solid this compound in the fume hood to avoid inhalation. Wear appropriate PPE.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for a few minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.
-
-
Washing:
-
Drain the coupling solution into a designated hazardous waste container.
-
Wash the resin thoroughly with DMF (3-5x) and then with DCM (3x) to remove any unreacted reagents.
-
-
Final Steps:
-
The resin is now ready for the next cycle of deprotection and coupling.
-
If this is the final step, the resin can be washed with MeOH and dried under vacuum.
-
Conclusion
This compound is an invaluable reagent in the synthesis of complex peptides for research and drug development. While it presents manageable hazards, a comprehensive understanding of its chemical properties, particularly the base-labile nature of the Fmoc group, is essential for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can effectively mitigate risks and ensure both personal safety and the integrity of their scientific work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
An In-Depth Technical Guide: Key Differences Between Fmoc-L-leucinol and Fmoc-L-leucine
Executive Summary
In the landscape of peptide chemistry and drug development, precision in selecting building blocks is paramount. While Fmoc-L-leucinol and Fmoc-L-leucine share a common leucine backbone and the essential N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, their synthetic roles are fundamentally divergent. This divergence is dictated by a single, critical structural difference: the C-terminal functional group. Fmoc-L-leucine possesses a carboxylic acid, positioning it as a canonical building block for peptide chain elongation. In stark contrast, this compound terminates in a primary alcohol, rendering it a specialized tool for C-terminal modification, synthesis of peptide alcohols, and conjugation chemistry. This guide provides an in-depth analysis of their structural, chemical, and application-specific differences, offering researchers the clarity needed to make informed strategic decisions in their synthetic workflows.
The Core Structural and Chemical Distinction
The fundamental difference between these two reagents lies in the oxidation state of the C1 carbon. In Fmoc-L-leucine, this carbon is part of a carboxylic acid group (-COOH), whereas in this compound, it has been reduced to a primary alcohol (-CH₂OH). This seemingly minor change has profound implications for the molecule's reactivity and its role in synthesis.
A Technical Guide to the Determination of Enantiomeric Purity of Fmoc-L-leucinol via Optical Rotation
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical development and peptide synthesis, the precise three-dimensional structure of a molecule is paramount. It dictates biological function, efficacy, and safety.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, are at the heart of this paradigm.[2][3] Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, harmful.[2][4] This makes the verification of enantiomeric purity a critical quality control step in the manufacturing of Active Pharmaceutical Ingredients (APIs).[4][5]
Fmoc-L-leucinol is a vital chiral building block, widely used in the solid-phase synthesis of therapeutic peptides.[1][6][7] Its structural integrity and enantiomeric purity directly influence the purity, yield, and biological activity of the final peptide product.[7][8] An impurity in the form of the incorrect enantiomer, Fmoc-D-leucinol, can lead to the formation of undesired diastereomeric peptides, complicating purification and potentially compromising the final drug's safety and efficacy.[5][8]
This in-depth guide provides a technical framework for utilizing optical rotation, a foundational chiroptical technique, to accurately determine the enantiomeric purity of this compound. We will delve into the theoretical underpinnings of polarimetry, present a robust, step-by-step analytical protocol, and offer expert insights into data interpretation and validation.
Part 1: Foundational Principles of Polarimetry
Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral substance.[2][4][9] This phenomenon, known as optical activity, is an intrinsic property of chiral molecules.[10][11]
-
Plane-Polarized Light: Light ordinarily consists of electromagnetic waves oscillating in all planes perpendicular to the direction of propagation. A polarizer filters this light, allowing only the waves oscillating in a single plane to pass through.[10]
-
Optical Rotation: When this plane-polarized light passes through a solution of a chiral compound, the molecule interacts with the light and rotates the plane of polarization by a specific angle.[10][12]
A pair of enantiomers will rotate plane-polarized light by the exact same magnitude but in opposite directions.[11][13] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[13]
The Concept of Specific Rotation [α]
The observed angle of rotation (α) is dependent on several experimental variables. To establish a standardized value for comparison, the specific rotation [α] is calculated. It is a characteristic physical property of a chiral compound.[10][14]
The formula is:
[[α]_λ^T = \frac{α}{l \times c}]
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius (e.g., 20°C).
-
λ is the wavelength of the light source (typically the sodium D-line at 589 nm).[14]
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[4][14]
By measuring the specific rotation of a production batch of this compound and comparing it to the known value of the pure enantiomer, one can calculate the enantiomeric purity.
Part 2: Experimental Protocol for Enantiomeric Purity Assessment
This section details a self-validating protocol for determining the enantiomeric purity of this compound. The causality behind each step is explained to ensure methodological robustness.
Instrumentation and Reagents
-
Instrument: A high-precision digital polarimeter capable of measurements at the sodium D-line (589 nm) with temperature control.[2]
-
Polarimeter Cell: A 1.0 dm path length cell.
-
Solvent: Dimethylformamide (DMF), HPLC grade or equivalent. Causality: The solvent must be of high purity to avoid background optical activity and must fully dissolve the sample. DMF is the standard solvent cited for this compound's reference value.[6]
-
Reference Standard: A certified, enantiomerically pure standard of this compound (>99.8% ee).
-
Analytical Balance: Calibrated, with readability to at least 0.1 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
Workflow for Enantiomeric Purity Determination
The following diagram outlines the complete experimental workflow, from preparation to final calculation.
Caption: Experimental workflow for determining the enantiomeric purity of this compound.
Step-by-Step Methodology
-
Instrument Calibration:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes for stabilization.
-
Set the measurement temperature to 20°C.
-
Fill the polarimeter cell with the blank solvent (DMF). Place it in the sample chamber and zero the instrument. This corrects for any optical rotation from the solvent or the cell itself.
-
Verify the instrument's accuracy using a certified quartz plate with a known rotation value. The reading must be within the tolerance specified by the instrument manufacturer. Causality: This step ensures the trustworthiness of the instrument's readings.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample and record the weight (m) precisely.
-
Quantitatively transfer the weighed sample to a 10.0 mL Class A volumetric flask.
-
Add a portion of DMF, sonicate briefly to dissolve, then dilute to the mark with DMF.
-
Stopper the flask and invert it at least 15 times to ensure a homogenous solution.
-
Place the flask in a water bath set to 20°C to allow the solution to reach thermal equilibrium. Causality: Specific rotation is temperature-dependent; ensuring the sample is at the reference temperature is critical for accuracy.
-
-
Measurement:
-
Rinse the polarimeter cell twice with small aliquots of the sample solution.
-
Carefully fill the cell, ensuring the solution is free of air bubbles, which can scatter light and cause erroneous readings.
-
Place the filled cell into the sample chamber of the polarimeter.
-
Allow the reading to stabilize (typically 1-2 minutes).
-
Take five consecutive readings of the observed rotation (α) and record each value.
-
Data Analysis and Calculations
-
Calculate the Average Observed Rotation (α):
-
Average the five readings obtained in the measurement step. If any reading is a significant outlier, investigate the cause (e.g., bubble, temperature fluctuation) before proceeding.
-
-
Calculate the Concentration (c):
-
Concentration (g/mL) = mass of sample (g) / volume of flask (mL).
-
Example: 0.1000 g / 10.0 mL = 0.01 g/mL.
-
-
Calculate the Experimental Specific Rotation ([α]exp):
-
Use the formula: [ [α]{exp} = \frac{α{avg}}{l \times c} ]
-
Using a 1 dm cell (l=1): [ [α]{exp} = \frac{α{avg}}{1 \times c} ]
-
-
Calculate the Enantiomeric Excess (% ee):
-
Enantiomeric excess is a measure of the purity of the sample. It is calculated by comparing the experimental specific rotation to the specific rotation of the pure enantiomer ([α]pure).
-
The formula is: [ % \text{ ee} = \left( \frac{[α]{exp}}{[α]{pure}} \right) \times 100% ]
-
The reference value for pure this compound is used for [α]pure.
-
Part 3: Data Interpretation and Validation
Reference Data for Fmoc-Protected Leucine Derivatives
Accurate calculation of enantiomeric excess depends on a reliable reference value for the pure enantiomer. The following table summarizes known specific rotation values.
| Compound | Formula | Specific Rotation [α]D20 | Conditions | Source(s) |
| This compound | C₂₁H₂₅NO₃ | -22° ± 2° | c=1 in DMF | [6] |
| Fmoc-D-leucinol | C₂₁H₂₅NO₃ | Not explicitly found, but theoretically +22° | c=1 in DMF | [13][15] |
| Fmoc-L-leucine | C₂₁H₂₃NO₄ | -25° ± 2° | c=1 in DMF | [16][17] |
Note: The value for Fmoc-D-leucinol is inferred, as enantiomers possess equal but opposite optical rotations.[11][13]
Example Calculation
-
Mass of sample: 0.1015 g
-
Volume: 10.0 mL
-
Path length: 1.0 dm
-
Average observed rotation (α): -0.221°
-
Reference [α]pure for this compound: -22.0°
-
Concentration (c): 0.1015 g / 10.0 mL = 0.01015 g/mL
-
Experimental Specific Rotation ([α]exp): -0.221° / (1.0 dm × 0.01015 g/mL) = -21.77°
-
Enantiomeric Excess (% ee): (-21.77° / -22.0°) × 100% = 98.95%
This result indicates that the sample consists of 98.95% this compound and 1.05% of the racemate. The composition is 99.475% L-enantiomer and 0.525% D-enantiomer.
Method Validation and Troubleshooting
A robust analytical method must be self-validating. Consider the following to ensure data integrity:
-
Linearity: The relationship between concentration and observed rotation should be linear. This can be confirmed by preparing a calibration curve with solutions of varying concentrations of the reference standard.
-
Solvent Effects: The specific rotation of a compound can vary with the solvent due to differing solute-solvent interactions.[18] Always use the same solvent as specified for the reference value.
-
Temperature Control: Maintain a constant temperature (e.g., 20°C ± 0.5°C) throughout the measurement process. Fluctuations can significantly impact the observed rotation.
-
Concentration Dependence: For some molecules, specific rotation can show non-linear behavior at high concentrations.[19] Performing the measurement at the specified concentration (c=1, or 0.01 g/mL) is crucial for comparability.
-
Alternative Techniques: While polarimetry is a valuable and cost-effective tool, it has limitations in sensitivity for very high purity levels (>99.5% ee). For regulatory filings or when higher precision is required, orthogonal methods like chiral High-Performance Liquid Chromatography (HPLC) are recommended.[7][20][21] Chiral HPLC can directly separate and quantify the enantiomers, providing a more accurate determination of purity.[5][7]
Conclusion
Optical rotation measurement is a powerful, accessible, and indispensable technique for the routine quality control of chiral building blocks like this compound.[2][22] By adhering to a carefully controlled and validated protocol, researchers and drug development professionals can confidently assess the enantiomeric purity of their starting materials. This foundational check ensures the stereochemical integrity of the subsequent synthetic steps, ultimately contributing to the development of safe, effective, and high-quality therapeutic peptides. For ultimate purity confirmation, especially for API release, this technique should be complemented by a higher-resolution method such as chiral HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A "hand-held" polarimeter for on-site chiral drug measurement and chemical reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hou.usra.edu [hou.usra.edu]
- 14. iptek.its.ac.id [iptek.its.ac.id]
- 15. chemimpex.com [chemimpex.com]
- 16. Fmoc-L-Leu-OH | Matrix Innovation [matrix-innovation.com]
- 17. chemimpex.com [chemimpex.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 21. researchgate.net [researchgate.net]
- 22. rroij.com [rroij.com]
An In-Depth Technical Guide to Fmoc-L-leucinol: Commercial Suppliers, Purity Grades, and Application-Specific Quality Control
Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol (Fmoc-L-leucinol), a protected amino alcohol derivative, is a critical building block in contemporary chemical and pharmaceutical research. Its primary utility lies in the synthesis of peptide analogues, chiral ligands, and complex organic molecules where the introduction of a leucinol moiety is desired. The success, reproducibility, and integrity of these syntheses are directly contingent on the quality and purity of the this compound used. This guide provides an in-depth analysis of the commercial landscape for this reagent, detailing the nuances of purity grades, the analytical methodologies for their validation, and strategic guidance for selecting the appropriate grade for specific research and development applications.
Introduction to this compound: A Versatile Chiral Building Block
This compound (CAS RN: 139551-83-0) is the N-terminally protected form of L-leucinol.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, which is a cornerstone of modern Solid Phase Peptide Synthesis (SPPS).[3][4][5] Unlike its carboxylic acid counterpart, Fmoc-L-leucine, this compound introduces a primary alcohol in place of the carboxyl group. This structural modification opens avenues for chemistries beyond standard amide bond formation, including the synthesis of peptide alcohols, esters, and ethers, and its use as a chiral precursor in asymmetric synthesis.
The quality of this compound is paramount. Impurities can lead to failed couplings, the formation of deletion sequences, or the introduction of undesired side products, all of which complicate purification and compromise the yield and integrity of the final product.[6][7] Therefore, a thorough understanding of available purity grades and the analytical techniques used to certify them is essential for any researcher utilizing this reagent.
The Commercial Landscape: Major Suppliers and Available Grades
A variety of chemical suppliers offer this compound, typically categorized by purity levels determined via High-Performance Liquid Chromatography (HPLC). While many suppliers exist, they generally fall into categories catering to research-scale (milligrams to grams) or bulk/manufacturing-scale (kilograms) needs.
| Supplier Category | Representative Suppliers | Typical Purity Grades Offered | Primary Audience |
| Research & Specialty Chemicals | Chem-Impex, Santa Cruz Biotechnology, Aapptec | ≥98%, ≥99% (HPLC) | Academic Labs, R&D Departments |
| Peptide Synthesis Specialists | Iris Biotech, Flexbio Systems | ≥99.0%, High Enantiomeric Purity (e.g., ≤0.2% D-isomer) | Peptide Chemistry Labs, Pharma R&D |
| Bulk & Commercial Manufacturing | Fengchen Group (representative of API manufacturers) | ≥99%, cGMP grades may be available | Pharmaceutical Manufacturing, Large-Scale Synthesis |
This table is illustrative and not exhaustive. Researchers should always consult the specific supplier's Certificate of Analysis for lot-specific data.
Deconstructing Purity: A Guide to Technical Specifications
The purity grade of this compound is not a single metric but a composite of several analytical assessments. Understanding the data sheet and Certificate of Analysis (CofA) is crucial for selecting the right material.
Chemical Purity (HPLC)
The most common purity specification is determined by reverse-phase HPLC (RP-HPLC). This technique separates this compound from any non-chiral, process-related impurities.
-
≥98% Purity: This grade is often suitable for initial discovery chemistry, route scouting, or when the final product will undergo rigorous purification. It may contain small amounts of related compounds from the synthesis, such as starting materials or over-reacted products.
-
≥99% Purity: This is the standard grade for most laboratory-scale peptide synthesis and organic chemistry applications. It ensures that the primary component is the desired molecule, minimizing the risk of side reactions from unknown contaminants.[8]
-
>99.5% Purity: High-purity grades are essential for the synthesis of longer or more complex molecules, especially when cumulative yield is critical. They are also preferred in cGMP environments or for synthesizing final drug candidates where the impurity profile must be strictly controlled.
Enantiomeric Purity (Chiral HPLC)
For applications in stereospecific synthesis, the enantiomeric purity is arguably more critical than the overall chemical purity. The presence of the D-enantiomer (Fmoc-D-leucinol) can lead to the formation of diastereomeric products that are often difficult to separate and can have vastly different biological activities.
-
Standard Specification (e.g., ≥99.0% L-isomer): Suitable for most applications.
-
High Enantiomeric Purity (e.g., ≥99.8% L-isomer or ≤0.2% D-isomer): This is critical for pharmaceutical applications and the synthesis of peptides intended for clinical studies.[7] Suppliers specializing in amino acid chemistry often provide this higher grade. Chiral HPLC is the gold-standard method for this determination.[9][10]
Identity and Structural Confirmation
Beyond purity, researchers must be certain of the molecule's identity. Suppliers use a battery of tests to confirm the structure.
-
Nuclear Magnetic Resonance (¹H NMR): Provides a detailed fingerprint of the molecule's proton environment, confirming the presence of the Fmoc group, the leucine side chain, and the alcohol moiety. The chemical shifts and coupling constants must match the known structure of this compound.[11]
-
Mass Spectrometry (MS): Confirms the correct molecular weight (339.43 g/mol ) and provides fragmentation data consistent with the expected structure.[1][12]
-
Optical Rotation: As a chiral molecule, this compound rotates plane-polarized light. The specific rotation ([α]D) is a key indicator of enantiomeric identity and purity. A typical specification is [α]D²⁰ = -22 ± 2º (c=1 in DMF).[2]
Other Key Specifications
-
Appearance: Typically specified as a white to off-white powder or crystalline solid.[2]
-
Melting Point: A sharp melting point range (e.g., 131-134 °C) is indicative of high purity.[2]
-
Moisture Content: Often determined by Karl Fischer titration. Excess water can interfere with coupling reactions, especially those using water-sensitive reagents. A specification of ≤0.5% is common.[8]
The logical flow for assessing this compound quality is outlined below.
Caption: Workflow for the comprehensive quality assessment of an this compound batch.
Application-Specific Grade Selection
The choice of purity grade is a balance between cost and the stringency of the application.
Caption: Decision matrix for selecting the appropriate this compound purity grade.
-
Discovery Chemistry & Method Development: For initial exploratory work, a ≥98% grade is often sufficient and cost-effective. The focus is on proof-of-concept, and downstream purification can remove most impurities.
-
Medicinal Chemistry & Routine Peptide Synthesis: For synthesizing target compounds for biological evaluation, a ≥99% chemical purity with standard enantiomeric purity is the recommended baseline.[6] This minimizes the introduction of confounding variables from reagent impurities.
-
Synthesis of APIs & Clinical Candidates: When synthesizing peptides or molecules for clinical trials or as Active Pharmaceutical Ingredients (APIs), only the highest available purity grade (>99.5% chemical, ≥99.8% enantiomeric) should be used. The regulatory burden requires a well-defined and minimal impurity profile, making starting material quality non-negotiable.
Experimental Protocol: Verifying Purity In-House
While suppliers provide a CofA, it is good practice, particularly in regulated environments, to have protocols for in-house verification.
Protocol: RP-HPLC Analysis of this compound
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water. Inject 10 µL.
-
Analysis: Integrate the peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Temperature: Suppliers recommend refrigeration at 0-8 °C for long-term storage.[2] Some suggest -20°C.[13] Always follow the supplier's specific recommendation.
-
Inert Atmosphere: While stable, it is best practice to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation or degradation from atmospheric moisture.
-
Handling: Use appropriate personal protective equipment (PPE), as the compound may be harmful if inhaled, swallowed, or absorbed through the skin.[14] Handle in a well-ventilated area or fume hood.
Conclusion
This compound is a valuable reagent whose effective use is underpinned by a clear understanding of its quality attributes. The selection of a commercial supplier and purity grade should be a deliberate decision guided by the specific demands of the scientific application, from early-stage discovery to late-stage pharmaceutical development. By carefully evaluating the chemical and enantiomeric purity, confirming structural identity, and adhering to proper storage conditions, researchers can ensure the reliability and reproducibility of their synthetic endeavors, ultimately accelerating the path to discovery and innovation.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Automated Peptide Synthesizers [peptidemachines.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. aoen.lookchem.com [aoen.lookchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc-Leucinol | Flexbio System [flexbiosys.com]
- 14. peptide.com [peptide.com]
Introduction: The Significance of Fmoc-L-leucinol in Modern Peptide Science
An In-Depth Technical Guide to Fmoc-L-leucinol: Synthesis, Characterization, and Applications
In the landscape of synthetic peptide chemistry and drug development, N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol, commonly abbreviated as this compound, stands out as a pivotal building block. It is a derivative of the natural amino acid L-leucine, where the carboxylic acid group is reduced to a primary alcohol, and the alpha-amino group is protected by the base-labile Fmoc group.[1][2] This unique structure makes it an invaluable tool, not for direct incorporation into a growing peptide chain via standard amide bond formation, but for the synthesis of C-terminally modified peptides, peptidomimetics, and complex organic molecules.
The utility of this compound is intrinsically linked to the dominance of the Fmoc solid-phase peptide synthesis (SPPS) strategy.[3][4][5] Developed by Carpino and Han in the 1970s, the Fmoc protecting group offers a mild, orthogonal protection scheme, allowing for the assembly of complex peptide sequences under conditions that preserve sensitive functionalities.[6][7] this compound extends the versatility of this strategy, enabling researchers to create molecules with enhanced stability, altered pharmacokinetic profiles, and novel biological activities, making it a cornerstone reagent in pharmaceutical and biotechnological research.[8][9][10]
This guide provides a comprehensive overview of this compound, from its foundational synthesis and mechanistic principles to its critical applications and the rigorous analytical methods required to ensure its quality.
Core Synthesis and Mechanistic Principles
The synthesis of this compound is a straightforward yet precise process involving the protection of the primary amine of L-leucinol. The success of the synthesis hinges on achieving high yield while preserving the stereochemical integrity of the chiral center.
The Precursors: L-leucinol and the Fmoc Group
-
L-Leucinol: The starting material is the chiral amino alcohol L-leucinol, derived from the reduction of L-leucine. Its primary alcohol and primary amine are the key functional groups, with the amine being the target for protection.
-
Fmoc Donors: The Fmoc group is typically introduced using one of two common reagents:
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl): A highly reactive acyl chloride that provides rapid protection.
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu): A slightly less reactive but more stable reagent that often results in cleaner reactions with fewer side products.[4]
-
The Reaction: N-Protection Mechanism
The core of the synthesis is a nucleophilic acyl substitution reaction. The amino group of L-leucinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc donor. The reaction is conducted under basic conditions to deprotonate the ammonium salt of the amino acid, thereby activating the free amine for nucleophilic attack.
Caption: Reaction mechanism for the synthesis of this compound.
The choice of base is critical. A mild inorganic base like sodium bicarbonate or sodium carbonate is often used in a biphasic system (e.g., dioxane and water), a classic example of the Schotten-Baumann reaction conditions. This approach effectively neutralizes the HCl byproduct without promoting side reactions like racemization.
Workflow for Synthesis and Purification
A robust synthesis protocol must be followed by a meticulous purification process to ensure the final product meets the high-purity standards required for peptide synthesis and pharmaceutical applications.
Caption: General workflow for this compound synthesis and purification.
Quality Control and Characterization
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A panel of analytical techniques is employed for comprehensive characterization. The purity of the building block directly impacts the success of the overall synthesis, minimizing the risk of truncated sequences, side reactions, and complex purification challenges downstream.[11][12]
Physicochemical Properties
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Reference |
| CAS Number | 139551-83-0 | [1][2][8] |
| Molecular Formula | C₂₁H₂₅NO₃ | [1][8] |
| Molecular Weight | 339.4 g/mol | [8] |
| Appearance | White powder | [8] |
| Melting Point | 131-134 °C | [8] |
| Optical Rotation | [α]D²⁰ = -22 ± 2º (c=1 in DMF) | [8] |
| Storage | 0-8 °C, desiccated | [8] |
Analytical Validation
| Technique | Purpose | Typical Specification |
| HPLC (High-Performance Liquid Chromatography) | Quantifies chemical purity by separating the main compound from any impurities. | ≥ 98% (often > 99%) |
| Mass Spectrometry (MS) | Confirms the molecular weight and therefore the identity of the compound. | [M+H]⁺, [M+Na]⁺ ions match theoretical values. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei. | ¹H and ¹³C NMR spectra are consistent with the expected structure. |
| Chiral HPLC | Determines the enantiomeric purity, ensuring the absence of the D-isomer. | ≥ 99.5% enantiomeric excess (e.e.) |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirms the presence of key functional groups (e.g., carbamate, alcohol, aromatic rings). | Characteristic peaks for N-H, O-H, C=O, and C-H bonds. |
Applications in Research and Drug Development
This compound is a versatile reagent with applications spanning fundamental research to industrial-scale pharmaceutical production.
-
Peptide Synthesis: While not incorporated via a peptide bond, it is used to synthesize C-terminally modified peptides, such as peptide alcohols. These modifications can dramatically alter a peptide's resistance to proteases and change its receptor binding profile. It is also used in the synthesis of depsipeptides, where an ester linkage replaces an amide bond in the backbone.[8]
-
Drug Development: In medicinal chemistry, this compound is a key building block for creating peptidomimetics—compounds that mimic the structure of natural peptides but with improved stability and bioavailability.[8][9][10] Its hydrophobic side chain and chiral center are often incorporated into the scaffolds of small molecule drugs to optimize interactions with biological targets.
-
Bioconjugation: The compound can be used in bioconjugation processes, where it acts as a linker to attach biomolecules to other entities, such as drug delivery systems or surfaces for biosensors.[8][10]
-
Material Science: The self-assembly properties of Fmoc-protected amino alcohols are being explored to create functional materials like hydrogels, which have applications in tissue engineering and controlled drug release.[8]
Detailed Experimental Protocols
The following protocols provide a standardized methodology for the synthesis and analysis of this compound.
Protocol 1: Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound from L-leucinol and Fmoc-Cl with high purity.
Materials:
-
L-leucinol (1.0 eq)
-
Fmoc-Cl (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-leucinol and sodium bicarbonate in a 1:1 mixture of deionized water and 1,4-dioxane.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Reagent Addition: Dissolve Fmoc-Cl in 1,4-dioxane and add it dropwise to the cooled L-leucinol solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the L-leucinol spot is consumed.
-
Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography on silica gel to yield pure this compound as a white solid.
Protocol 2: Purity Analysis by RP-HPLC
Objective: To determine the chemical purity of the synthesized this compound.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of ACN and water.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the fluorenyl group)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-17 min: Gradient from 50% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Gradient from 95% to 50% B
-
21-25 min: Hold at 50% B (re-equilibration)
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Conclusion
This compound is more than just a protected amino alcohol; it is an enabling tool for chemical innovation. Its synthesis, grounded in the fundamental principles of amine protection, provides a reliable route to a versatile building block. The rigorous analytical characterization it undergoes ensures the high purity necessary for its demanding applications. For researchers in peptide science, medicinal chemistry, and material science, a thorough understanding of this compound's synthesis and properties is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.
References
- 1. scbt.com [scbt.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Fmoc-L-leucinol in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Expanding the Chemical Toolbox of SPPS
Solid-Phase Peptide Synthesis (SPPS) based on the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has become the predominant method for assembling peptide chains.[1][2][3][4] Its widespread adoption is due to the milder reaction conditions compared to the traditional Boc/Benzyl approach, the commercial availability of high-purity Fmoc-protected amino acids, and its amenability to automation.[1][2] The orthogonality of the base-labile Fmoc group and acid-labile side-chain protecting groups is a key advantage, allowing for the synthesis of complex and modified peptides that were previously challenging to access.[1][]
Within this robust framework, Fmoc-L-leucinol emerges as a versatile building block, extending the capabilities of SPPS beyond the synthesis of standard peptides with C-terminal carboxylic acids.[6] this compound, the Fmoc-protected alcohol derivative of the amino acid leucine, is instrumental in the synthesis of C-terminal peptide alcohols (peptidols).[7][8] These structures are of significant interest in drug discovery and development as they often exhibit modified biological activities and pharmacokinetic profiles compared to their carboxylic acid counterparts.[6][7] This guide provides an in-depth exploration of the applications of this compound in SPPS, complete with detailed protocols and the scientific rationale behind key experimental steps.
The Role and Application of this compound in SPPS
This compound serves as a crucial starting point for the synthesis of peptides with a C-terminal alcohol functionality. The primary challenge in synthesizing such peptides lies in anchoring the first building block to the solid support, as the traditional ester linkage to resins like Wang or Merrifield is not feasible with an amino alcohol. The 2-chlorotrityl chloride (2-CTC) resin is the support of choice for this application due to its acid-labile nature, which allows for the mild cleavage of the final peptide alcohol, preserving the C-terminal hydroxyl group.[9][10]
Key Applications:
-
Synthesis of C-terminal Peptide Alcohols: The most direct application is the synthesis of peptides where the C-terminal carboxylic acid is replaced by a primary alcohol. This modification can impact the peptide's binding affinity, solubility, and metabolic stability.
-
Preparation of Peptidomimetics: this compound can be incorporated into sequences to create peptidomimetics with altered backbone structures, potentially leading to enhanced biological activity or resistance to enzymatic degradation.
-
Fragment Condensation Strategies: Peptide alcohols can be further functionalized, enabling their use in fragment condensation strategies for the synthesis of larger proteins.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
The successful loading of the initial this compound onto the 2-CTC resin is a critical determinant of the overall synthesis yield and purity. The hydroxyl group of this compound forms an ether linkage with the trityl group of the resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
20% (v/v) Piperidine in DMF
Step-by-Step Methodology:
-
Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30-60 minutes in a peptide synthesis vessel.[9][11] Proper swelling is essential to ensure that the reactive sites within the resin beads are accessible.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin's substitution capacity) and 3.0 to 4.0 equivalents of DIPEA in a minimal amount of anhydrous DCM.[9][11][12] DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction without competing with the hydroxyl group of the leucinol.
-
Loading Reaction: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.[12] The reaction progress can be monitored by taking a small sample of the resin and performing a test cleavage and analysis.
-
Capping: To cap any unreacted chlorotrityl groups and prevent side reactions in subsequent steps, add 1 mL of methanol and agitate for 30 minutes.[11][12]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).[9][11] This removes excess reagents and by-products.
-
Drying: Dry the resin under vacuum to a constant weight.
Visualization of the Loading Workflow:
Caption: Workflow for loading this compound onto 2-CTC resin.
Protocol 2: Determination of Resin Loading (Substitution)
It is crucial to determine the loading of the first amino alcohol to accurately calculate the reagents required for the subsequent amino acid couplings. This is typically done spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[11][13]
Procedure:
-
Accurately weigh 5-10 mg of the dried, loaded resin into a small vial.
-
Add a known volume (e.g., 1 mL) of 20% piperidine in DMF.
-
Agitate for 30 minutes to ensure complete Fmoc group cleavage.
-
Dilute a known aliquot of the supernatant with DMF (e.g., 100 µL into 9.9 mL of DMF for a 1:100 dilution).
-
Measure the absorbance of the diluted solution at 301 nm against a blank of similarly diluted 20% piperidine in DMF.
-
Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) Where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct.
Protocol 3: Standard SPPS Cycle for Peptide Elongation
Once the this compound is loaded, the peptide chain is elongated using standard Fmoc-SPPS cycles.[14][15] Each cycle consists of two main steps: Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
Step-by-Step Methodology (for each cycle):
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to the initial resin loading) with a coupling reagent such as HATU (3 equivalents) and an activator base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Visualization of the SPPS Cycle:
Caption: A standard Fmoc-SPPS cycle for peptide chain elongation.
Protocol 4: Cleavage of the Peptide Alcohol from the Resin
The final step is the cleavage of the synthesized peptide alcohol from the 2-CTC resin. The acid lability of the trityl linker allows for mild cleavage conditions that leave acid-labile side-chain protecting groups intact if desired, or a stronger acid cocktail can be used for simultaneous cleavage and global deprotection.
Mild Cleavage (Fully Protected Peptide Alcohol):
-
Reagent: Acetic Acid/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v) or 1% Trifluoroacetic Acid (TFA) in DCM.[9]
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate gently for 30-60 minutes at room temperature.[9]
-
Filter the resin and collect the filtrate into a flask containing a small amount of pyridine to neutralize the acid.
-
Wash the resin with additional DCM and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude protected peptide by adding cold diethyl ether.
-
Strong Cleavage (Fully Deprotected Peptide Alcohol):
-
Reagent: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[7][8]
-
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
-
Filter the resin and wash with neat TFA.
-
Combine the filtrates and reduce the volume by rotary evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate and wash with cold diethyl ether.
-
Dry the final peptide under vacuum.
-
Causality and Expert Insights
Why 2-Chlorotrityl Resin?
The 2-CTC resin is ideal for synthesizing C-terminally modified peptides like peptide alcohols because its high acid lability allows for cleavage under very mild acidic conditions. This prevents side reactions such as racemization of the C-terminal residue and allows for the isolation of fully protected peptide fragments, which can be useful for further solution-phase chemistry.[9][10]
The Importance of Anhydrous Conditions
During the loading of this compound onto the 2-CTC resin, it is critical to use anhydrous solvents and reagents.[9][13] Water can react with the highly reactive chlorotrityl groups on the resin, converting them to hydroxyl groups, which are unreactive under the loading conditions. This would lead to a lower loading efficiency and a reduced overall yield of the final peptide.
Capping Unreacted Sites
The capping step with methanol after the initial loading is a crucial quality control measure.[11][12] Any unreacted chlorotrityl groups are reactive and could potentially interfere with subsequent coupling steps. Methanol efficiently converts these reactive sites into unreactive methyl ethers, ensuring the fidelity of the peptide synthesis.
Monitoring Coupling Reactions
While standard coupling times are generally effective, for sterically hindered amino acids or "difficult sequences," it is advisable to monitor the completion of the coupling reaction. The Kaiser test is a reliable qualitative method for detecting free primary amines on the resin. A negative Kaiser test (the resin beads remain colorless) indicates a complete coupling reaction.
Quantitative Data Summary
| Parameter | Loading Protocol | SPPS Cycle | Strong Cleavage |
| Key Reagents | This compound, DIPEA, DCM, MeOH | Fmoc-AA, HATU, DIPEA, Piperidine, DMF | TFA, TIS, H₂O |
| Equivalents (rel. to resin) | This compound (1.5-2.0), DIPEA (3.0-4.0) | Fmoc-AA (3-5), HATU (3), DIPEA (6) | N/A |
| Reaction Time | 2-4 hours | Deprotection: 20-25 min; Coupling: 1-2 hours | 2-4 hours |
| Typical Yield/Efficiency | 0.4 - 0.8 mmol/g | >99% per cycle | >80% (crude peptide) |
Conclusion
This compound is a valuable reagent that significantly expands the scope of solid-phase peptide synthesis. By enabling the straightforward synthesis of C-terminal peptide alcohols, it provides researchers and drug developers with a powerful tool to explore novel peptide structures with potentially enhanced therapeutic properties. The protocols and insights provided in this guide, grounded in established chemical principles, offer a comprehensive framework for the successful application of this compound in SPPS. Adherence to these methodologies, particularly with respect to reaction conditions and quality control, will ensure the synthesis of high-purity peptide alcohols for a wide range of research applications.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptideweb.com [peptideweb.com]
- 12. rsc.org [rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Automated Peptide Synthesizers [peptidemachines.com]
Application Note: A Practical Guide to the Deprotection of Fmoc-L-leucinol using Piperidine
Abstract
This application note provides a comprehensive guide for the efficient removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from Fmoc-L-leucinol utilizing a piperidine solution. The protocol details the underlying chemical principles, a step-by-step experimental procedure, methods for reaction monitoring, and strategies for purification of the final product, L-leucinol. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering practical insights to ensure a high-yield and clean deprotection reaction.
Introduction: The Role of Fmoc Protection and Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely employed amine-protecting group in modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from its stability under a range of chemical conditions and its facile removal under mild basic conditions, a characteristic that allows for orthogonal protection strategies in complex molecule synthesis.[1] The deprotection is most commonly achieved with a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This process is a critical step in the synthesis of molecules containing free amino groups, such as the versatile chiral building block, L-leucinol.
The Mechanism of Fmoc Deprotection by Piperidine
The removal of the Fmoc group proceeds through a base-catalyzed β-elimination (E1cB) mechanism.[1][3][4] This two-step process is initiated by the piperidine acting as a base:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1][5]
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine of L-leucinol.[1][3][6]
-
DBF Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[1][3][6] This prevents the DBF from reacting with the newly liberated L-leucinol, which could otherwise lead to undesired side products.
The formation of the dibenzofulvene-piperidine adduct is a key feature of this reaction, as its strong UV absorbance can be utilized for real-time monitoring of the deprotection progress.[1][3]
Figure 1: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol
This protocol is designed for the solution-phase deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard chemical supplier | |
| Piperidine | ≥99% | Standard chemical supplier | Store under nitrogen. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier | Use amine-free grade if available. |
| Dichloromethane (DCM) | ACS Grade | Standard chemical supplier | |
| 1 M Hydrochloric Acid (HCl) | Standard chemical supplier | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard chemical supplier | For drying organic layers. | |
| Diethyl Ether | ACS Grade | Standard chemical supplier | For extraction and precipitation. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard chemical supplier |
Step-by-Step Procedure
Figure 2: Experimental workflow for this compound deprotection.
-
Preparation of Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in DMF. For example, to prepare 10 mL of the reagent, add 2 mL of piperidine to 8 mL of DMF. It is recommended to prepare this solution fresh daily.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of DMF.
-
Initiation of Deprotection: To the stirred solution, add the 20% piperidine in DMF solution (approximately 5-10 equivalents of piperidine relative to the this compound).
-
Reaction Progress: Allow the reaction to stir at room temperature for 30-60 minutes. For most standard deprotections, the reaction is complete within this timeframe.[7]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material (this compound) and the appearance of the product (L-leucinol, which will likely have a much lower Rf value and may require a more polar eluent to visualize) indicates the completion of the reaction. The dibenzofulvene-piperidine adduct will also be visible on the TLC plate, often as a UV-active spot.
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with dichloromethane (DCM) and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove piperidine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude L-leucinol.
-
Purification
The crude L-leucinol can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., toluene, or a mixture of a polar and non-polar solvent) can yield high-purity L-leucinol.[2]
-
Column Chromatography: If the crude product is an oil or if recrystallization is not effective, purification by silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane) is typically effective.
Factors Influencing Deprotection Efficiency
Several factors can influence the rate and completeness of the Fmoc deprotection. While many of these are more critical in solid-phase synthesis, they remain relevant for solution-phase reactions.
| Parameter | Effect on Deprotection | Recommendations and Remarks |
| Piperidine Concentration | Higher concentrations generally lead to faster deprotection. | 20% (v/v) in DMF is a standard and effective concentration for most applications.[6][8] |
| Solvent | Polar aprotic solvents like DMF and NMP are most effective. | DMF is the most commonly used solvent due to its ability to solvate both the protected substrate and the reagents.[6][9] |
| Temperature | Reactions are typically run at room temperature. | Elevated temperatures can increase the rate but may also promote side reactions.[3] |
| Reaction Time | Insufficient time can lead to incomplete deprotection. | A standard time of 30-60 minutes is usually sufficient. For sterically hindered substrates, longer reaction times may be necessary.[3][7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or reagent. Steric hindrance. | Increase the reaction time. Use a larger excess of the piperidine solution. Consider a stronger base like DBU, though this may require more careful optimization.[3] |
| Formation of Side Products | Reaction of the liberated amine with dibenzofulvene. | Ensure a sufficient excess of piperidine is used to effectively scavenge the dibenzofulvene.[1] |
| Difficulty in Purification | Residual piperidine or dibenzofulvene-piperidine adduct. | Perform a thorough aqueous work-up with an acidic wash to remove all traces of piperidine. The adduct is typically removed during chromatography or recrystallization. |
Conclusion
The deprotection of this compound using piperidine is a robust and reliable method for generating the free amino alcohol. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can achieve high yields of the desired product. Careful monitoring of the reaction and appropriate purification techniques are essential for obtaining L-leucinol of high purity, suitable for subsequent synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-leucinol as a building block for complex natural products
Application Notes and Protocols: Fmoc-L-leucinol as a Chiral Building Block for the Synthesis of Complex Natural Products
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of this compound in the total synthesis of complex natural products. This compound, a chiral amino alcohol, serves as a versatile and invaluable building block, offering a unique combination of a readily removable protecting group and a structurally significant leucinol backbone.[1] We will delve into the causality behind its selection in synthetic strategies, provide detailed, field-proven protocols for its incorporation, and present case studies illustrating its role in the synthesis of notable natural products like Dolastatin 10 analogues and Cryptophycin.
Introduction: The Strategic Advantage of this compound
The quest to synthesize complex natural products is driven by their potent biological activities and potential as therapeutic agents.[2][3] The success of these intricate synthetic endeavors often hinges on the judicious choice of chiral building blocks that can introduce specific stereocenters and functional handles with high fidelity. Chiral amino alcohols, in particular, are crucial components in the synthesis of numerous pharmaceuticals and natural products.[4][5][6][7][8]
This compound emerges as a superior choice for several key reasons:
-
Inherent Chirality: It provides a pre-defined stereocenter, simplifying the stereocontrolled construction of the target molecule.
-
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group offers robust protection of the amine under a wide range of reaction conditions, yet it can be cleaved under mild, non-acidic conditions, typically with a secondary amine like piperidine.[9][10] This orthogonality is crucial in multi-step syntheses where other acid-labile or base-labile protecting groups are present.
-
Structural Contribution: The isobutyl side chain of the leucinol moiety imparts specific steric and lipophilic characteristics to the final natural product, which can be critical for its biological activity.
-
Versatile Reactivity: The primary alcohol offers a handle for a variety of transformations, including oxidation, esterification, and etherification, allowing for its seamless integration into diverse synthetic pathways.
This guide will provide the necessary technical details to empower researchers to effectively leverage this compound in their synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 139551-83-0 | [1][11][12] |
| Molecular Formula | C₂₁H₂₅NO₃ | [1][11][12] |
| Molecular Weight | 339.4 g/mol | [1][13] |
| Appearance | White powder | [1] |
| Melting Point | 131-134 °C | [1] |
| Optical Rotation | [a]D20 = -22 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1][11] |
Expert Insight: While this compound is stable under recommended storage conditions, it is advisable to handle it in a dry, inert atmosphere to prevent any potential side reactions with atmospheric moisture, especially when setting up sensitive coupling reactions.
Core Synthetic Operations: Protocols and Mechanistic Rationale
The utility of this compound is realized through a series of well-established synthetic transformations. Here, we detail the protocols for the most critical steps: peptide coupling and Fmoc deprotection in the context of solution-phase synthesis.
Peptide Coupling: Incorporating this compound
The formation of a peptide bond between the free amine of L-leucinol (after deprotection) and a carboxylic acid is a cornerstone of its application. The choice of coupling reagent is critical to ensure high yield and minimize racemization.[14]
Workflow for Peptide Coupling
Caption: Peptide coupling workflow involving this compound.
Protocol: HATU-Mediated Peptide Coupling
This protocol describes a general procedure for coupling a carboxylic acid to the free amine of L-leucinol (obtained after Fmoc deprotection).
Materials:
-
This compound-derived amine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature. This step generates the activated ester intermediate.
-
Coupling: Add a solution of the this compound-derived amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure coupled product.
Causality and Expertise: HATU is often the reagent of choice due to its high efficiency and low rate of racemization, particularly for sterically hindered couplings.[15] The use of a non-nucleophilic base like DIEA is crucial to deprotonate the carboxylic acid and the amine without interfering with the coupling reagent.
Fmoc Deprotection in Solution Phase
The removal of the Fmoc group is a critical step to liberate the amine for subsequent reactions. This is typically achieved using a solution of piperidine in DMF.
Workflow for Fmoc Deprotection
Caption: Fmoc deprotection workflow.
Protocol: Solution-Phase Fmoc Deprotection
Materials:
-
Fmoc-protected compound
-
20% (v/v) solution of piperidine in DMF
-
Diethyl ether
-
DMF (for washing)
Procedure:
-
Dissolution: Dissolve the Fmoc-protected compound in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine in DMF solution (typically 5-10 volumes relative to the starting material solution).
-
Reaction: Stir the mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC or LC-MS.[16]
-
Precipitation:
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Add cold diethyl ether to the residue to precipitate the deprotected product (the free amine). The dibenzofulvene-piperidine adduct typically remains in the ether solution.[16]
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining adduct.
-
Dry the product under high vacuum.
-
Trustworthiness of the Protocol: This protocol is self-validating as the completion of the reaction can be easily confirmed by analytical techniques like TLC or LC-MS, showing the disappearance of the UV-active Fmoc-protected starting material and the appearance of the deprotected product. The formation of the dibenzofulvene-piperidine adduct is a well-documented and predictable outcome of this reaction.[9]
Case Study: Application of this compound in the Synthesis of Dolastatin 10 Analogues
Dolastatin 10 is a highly potent antimitotic natural product isolated from the sea hare Dolabella auricularia.[17] Its analogues are of significant interest in cancer research, particularly as payloads in antibody-drug conjugates (ADCs).[18] this compound can be a key building block in the synthesis of these complex pentapeptides.
Retrosynthetic Analysis Highlighting this compound's Role
Caption: Retrosynthetic approach for Dolastatin 10 analogues.
In a convergent synthesis of a Dolastatin 10 analogue, this compound can be elaborated and coupled to other peptide fragments. For example, the hydroxyl group can be oxidized to an aldehyde and then used in olefination reactions, or it can be esterified with another amino acid derivative. The Fmoc group ensures that the amine remains protected during these transformations and is available for subsequent peptide bond formation.
The synthesis of dolastatinol, a methylene hydroxyl derivative of dolastatin 10, utilizes a solid-phase peptide synthesis approach with Fmoc chemistry.[15] While this specific example uses solid-phase, the principles of Fmoc protection and deprotection, along with peptide coupling, are directly transferable to a solution-phase synthesis employing this compound.
Case Study: this compound in the Synthesis of Cryptophycin Analogues
Cryptophycins are potent tubulin polymerization inhibitors and cytotoxic agents with potential as anticancer drugs.[19][20] Their complex cyclic depsipeptide structure presents a significant synthetic challenge.
The synthesis of cryptophycin analogues often involves the coupling of two major fragments.[19][20] One of these fragments can be derived from L-leucic acid, which can be obtained from L-leucine. A synthetic strategy could involve the reduction of the carboxylic acid of Fmoc-L-leucine to the corresponding alcohol, yielding this compound. This building block can then be incorporated into the depsipeptide backbone. The Fmoc group provides the necessary orthogonal protection for the amine functionality during the esterification and macrolactamization steps.
Conclusion and Future Perspectives
This compound stands as a powerful and versatile chiral building block in the arsenal of the synthetic organic chemist. Its inherent chirality, the robust yet mildly cleavable Fmoc protecting group, and the reactive hydroxyl functionality make it an ideal starting material for the synthesis of complex, biologically active natural products. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their synthetic designs, paving the way for the discovery and development of novel therapeutics. As the demand for more sophisticated and potent drugs continues to grow, the strategic use of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the future of medicinal chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of symmetric amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
- 11. aoen.lookchem.com [aoen.lookchem.com]
- 12. scbt.com [scbt.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: The Use of Fmoc-L-leucinol in the Creation of Functional Hydrogels for Material Science
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of N-(9-fluorenylmethoxycarbonyl)-L-leucinol (Fmoc-L-leucinol) in the fabrication of functional hydrogels. While the direct use of this compound as a primary hydrogelator is an emerging area with limited specific literature, this document establishes a foundational framework by drawing parallels with the well-studied self-assembly of Fmoc-amino acids, particularly Fmoc-L-leucine. The principles, protocols, and characterization techniques detailed herein are designed to empower researchers to explore and optimize the development of novel hydrogel-based materials.
Introduction: The Promise of this compound in Supramolecular Hydrogels
Low molecular weight gelators (LMWGs) capable of self-assembling into extensive three-dimensional networks in water have garnered significant attention for their potential in biomedical and material science applications.[1] Among these, Fmoc-derivatized amino acids are a well-established class of molecules that form hydrogels through a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding, and hydrophobic interactions.[2] These hydrogels are of particular interest due to their biocompatibility, biodegradability, and the tunable nature of their mechanical properties.[3][4]
This compound, an amino alcohol derivative of leucine, presents an intriguing candidate for the formation of novel functional hydrogels. The replacement of the carboxylic acid group with a primary alcohol introduces a key structural change that is anticipated to alter the hydrogen bonding network and, consequently, the self-assembly pathway and final properties of the hydrogel. This modification could lead to materials with unique characteristics, such as altered gelation kinetics, mechanical strength, and release profiles for encapsulated molecules.
This guide will delve into the fundamental principles governing the self-assembly of Fmoc-derivatized molecules and provide detailed protocols for the synthesis and characterization of hydrogels, using Fmoc-L-leucine as a foundational model to inform the exploration of this compound.
The Engine of Assembly: Understanding the Driving Forces
The spontaneous formation of a hydrogel from LMWGs like this compound is a thermodynamically driven process governed by a delicate balance of intermolecular forces. The resulting supramolecular architecture is typically a network of entangled nanofibers that immobilize water molecules.[5]
The key interactions at play are:
-
π-π Stacking: The planar, aromatic fluorenyl groups of the Fmoc moiety are the primary drivers of initial aggregation, stacking upon one another to minimize unfavorable interactions with water.[2]
-
Hydrogen Bonding: The amide linkage in the Fmoc group and, crucially, the terminal hydroxyl group of leucinol can participate in extensive hydrogen bonding networks, which are believed to be a dominant force in the formation of the fibrillar structures within the gel.[5]
-
Hydrophobic Interactions: The isobutyl side chain of leucine contributes to the overall hydrophobicity of the molecule, further promoting self-assembly in an aqueous environment.
The interplay of these forces dictates the critical gelation concentration (CGC), mechanical properties, and morphology of the resulting hydrogel.
Diagram: Molecular Self-Assembly of Fmoc-Derivatized Amphiphiles
References
- 1. researchgate.net [researchgate.net]
- 2. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
Application Notes and Protocols for Fmoc-L-leucinol Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Role of Fmoc-L-leucinol in Peptide and Peptidomimetic Synthesis
This compound is a valuable building block in the synthesis of peptides and peptidomimetics, offering a strategic deviation from the conventional carboxylic acid terminus.[1] As an amino alcohol, its incorporation into a peptide sequence introduces a C-terminal alcohol functionality, which can be a key feature in modulating the biological activity, stability, and pharmacokinetic properties of the final compound.[2] Unlike the amide bond formation typical of standard solid-phase peptide synthesis (SPPS), coupling this compound involves the formation of an ester linkage. This distinction necessitates specific coupling and cleavage protocols that differ from standard peptide synthesis procedures.
This comprehensive guide provides detailed protocols and the underlying chemical principles for the effective coupling of this compound in both solid-phase and solution-phase synthesis. We will explore two primary strategies: the acylation of the hydroxyl group of this compound with a resin-bound peptide and the anchoring of this compound to a solid support for subsequent peptide chain elongation.
Core Principles: Understanding the Chemistry of this compound Coupling
The primary challenge in coupling this compound lies in the efficient formation of an ester bond, which is generally less facile than amide bond formation. The choice of coupling method is critical to achieve high yields and prevent side reactions. Two highly effective and widely used methods for this purpose are the Steglich esterification and the Mitsunobu reaction.
Steglich Esterification: A Carbodiimide-Mediated Approach
The Steglich esterification utilizes a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by the hydroxyl group of this compound.[3] The reaction is typically catalyzed by 4-(dimethylamino)pyridine (DMAP), which acts as an acyl transfer agent, significantly accelerating the reaction rate and suppressing the formation of an N-acylurea byproduct.[3][4]
The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DIC. DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium species, which is readily attacked by the alcohol to form the desired ester.[3]
The Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction provides a powerful alternative for forming ester bonds, particularly when control of stereochemistry is crucial.[5] This reaction proceeds with a clean inversion of configuration at the alcohol's stereocenter. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
The mechanism begins with the formation of a phosphonium salt from the phosphine and the azodicarboxylate. The alcohol then adds to this species, forming an oxyphosphonium salt, which activates the hydroxyl group as a good leaving group. Subsequent SN2 attack by the carboxylate nucleophile leads to the formation of the ester with inverted stereochemistry.[5]
Visualizing the Reaction Pathways
Diagram 1: Steglich Esterification Workflow
Caption: Workflow of the Steglich esterification for coupling this compound.
Diagram 2: Mitsunobu Reaction Workflow
Caption: Workflow of the Mitsunobu reaction for coupling this compound.
Experimental Protocols
Protocol 1: Coupling of a Carboxylic Acid to Resin-Bound this compound (Steglich Esterification)
This protocol is suitable for situations where this compound is first attached to the solid support, and a carboxylic acid (e.g., a protected amino acid or a peptide fragment) is subsequently coupled to its hydroxyl group.
Table 1: Reagents and Stoichiometry for Steglich Esterification on Solid Support
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Resin-Bound this compound | 1.0 | Substrate |
| Carboxylic Acid | 3.0 - 5.0 | Acylating agent |
| DIC | 3.0 - 5.0 | Activating agent |
| DMAP | 0.1 - 0.5 | Catalyst |
| Solvent (DCM/DMF) | - | Reaction medium |
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin-bound this compound in dichloromethane (DCM) or a 1:1 mixture of DCM and N,N-dimethylformamide (DMF) for 1-2 hours.
-
Reagent Preparation: In a separate vessel, dissolve the carboxylic acid (3-5 equivalents) and DMAP (0.1-0.5 equivalents) in the chosen solvent.
-
Activation: Add DIC (3-5 equivalents) to the carboxylic acid solution and stir at room temperature for 10-15 minutes.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a colorimetric test such as the Kaiser test on a small sample of the resin (a negative test indicates complete coupling).
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: Anchoring this compound to a Carboxyl-Functionalized Resin (Mitsunobu Reaction)
This protocol is designed for attaching this compound to a solid support that possesses a carboxylic acid functionality, such as a pre-loaded Wang or Rink Amide resin where the linker has a carboxylic acid.
Table 2: Reagents and Stoichiometry for Mitsunobu Reaction on Solid Support
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Carboxyl-Functionalized Resin | 1.0 | Substrate |
| This compound | 2.0 - 3.0 | Alcohol |
| PPh₃ | 2.0 - 3.0 | Phosphine |
| DEAD or DIAD | 2.0 - 3.0 | Azodicarboxylate |
| Solvent (THF/DCM) | - | Reaction medium |
Step-by-Step Methodology:
-
Resin Swelling: Swell the carboxyl-functionalized resin in anhydrous tetrahydrofuran (THF) or DCM for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a separate flask under an inert atmosphere, dissolve this compound (2-3 equivalents) and PPh₃ (2-3 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the solution of this compound and PPh₃ to 0°C in an ice bath. Slowly add DEAD or DIAD (2-3 equivalents) dropwise to the solution. A color change is typically observed.
-
Coupling: Add the reaction mixture to the swollen resin. Allow the reaction to proceed at room temperature for 6-18 hours with gentle agitation.
-
Washing: Drain the reaction mixture and wash the resin extensively with THF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum.
Cleavage of the Ester Linkage: Releasing the C-Terminal Alcohol
The ester bond formed during the coupling of this compound is susceptible to cleavage under different conditions than the amide bonds of the peptide backbone. The choice of cleavage method depends on whether the final product is desired as a fully deprotected peptide alcohol or a protected fragment.
Table 3: Cleavage Cocktails for Ester-Linked Peptides
| Cleavage Method | Reagents | Target Product | Notes |
| Acidolysis (TFA) | TFA / H₂O / TIS (95:2.5:2.5) | Fully deprotected peptide alcohol | Standard cleavage for most Fmoc-SPPS. Cleaves the ester and most side-chain protecting groups.[6][7] |
| Ammonolysis | NH₃ in MeOH or THF | C-terminal primary amide | Cleaves the ester to form a C-terminal amide. Side-chain protecting groups may remain intact. |
| Hydrazinolysis | Hydrazine hydrate in DMF | C-terminal hydrazide | Useful for subsequent fragment condensation.[8] |
| Transesterification | Anhydrous HCl in an alcohol (e.g., MeOH) | Different C-terminal ester | Allows for the conversion of the resin-bound ester to a different alkyl ester.[6] |
Protocol 3: Standard TFA Cleavage for a Fully Deprotected Peptide Alcohol
-
Resin Preparation: Wash the dried peptide-resin with DCM (3x) and dry under vacuum for at least 2 hours.
-
Cleavage: In a well-ventilated fume hood, add a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Best Practices
The successful incorporation of this compound into synthetic peptides and peptidomimetics hinges on the selection of an appropriate esterification strategy and carefully controlled reaction conditions. The Steglich esterification offers a robust and straightforward method for acylating the hydroxyl group, while the Mitsunobu reaction provides an elegant solution for anchoring this compound to a solid support, particularly when stereochemical inversion is desired.
For optimal results, it is imperative to use high-quality, anhydrous solvents and reagents, especially for the Mitsunobu reaction. Monitoring the progress of the coupling reaction is crucial to ensure complete conversion and to avoid unnecessary side reactions. The choice of cleavage conditions should be tailored to the desired final product, whether it be a fully deprotected peptide alcohol or a protected fragment for further elaboration. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently utilize this compound to expand the chemical diversity and therapeutic potential of their synthetic molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib.ysu.am [lib.ysu.am]
- 6. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: An Integrated Approach to Monitoring Fmoc-L-leucinol Reactions
Abstract
This guide provides a comprehensive framework of analytical techniques for monitoring chemical reactions involving (S)-N-(9-Fluorenylmethoxycarbonyl)-leucinol (Fmoc-L-leucinol). As a critical protected amino alcohol in the synthesis of peptide-based therapeutics and other complex molecules, ensuring the fidelity and completion of its reactions is paramount.[1] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind experimental choices to ensure robust, reproducible, and trustworthy results.[2][3][4][5][6]
Introduction: The Critical Need for Reaction Monitoring
This compound is a foundational building block in modern medicinal chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][7][8] The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amino functionality, allowing for sequential and controlled elaboration of molecular structures.[7] The success of a multi-step synthesis hinges on the near-quantitative completion of each reaction step. Incomplete reactions or the formation of side-products can lead to complex purification challenges and compromised final product purity and yield.[9]
Therefore, a robust analytical strategy is not merely a quality control checkpoint but an integral part of process development and optimization. The goal is to obtain reliable, accurate, and consistent data to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities.[6] This application note details an integrated workflow employing orthogonal analytical techniques to provide a complete picture of the reaction progress.
The Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for quantitative monitoring of this compound reactions due to its high resolution, sensitivity, and reproducibility. The Fmoc group contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy at wavelengths around 262-301 nm.[10][11]
Causality: Why Reversed-Phase HPLC? Reactions involving this compound typically involve a change in polarity. For instance, in a deprotection reaction, the nonpolar, Fmoc-protected starting material is converted to a more polar, free-amine product. Reversed-phase HPLC, with its nonpolar stationary phase (e.g., C18) and polar mobile phase, is perfectly suited to separate these compounds based on their differing polarities. The less polar this compound will be retained longer on the column than its more polar product.
Protocol 1: RP-HPLC Monitoring of a Reaction
Objective: To quantitatively assess the conversion of a starting material (e.g., this compound) to a product.
Methodology:
-
Sample Preparation:
-
Carefully quench a small, representative aliquot (e.g., 5-10 µL) of the reaction mixture at a specific time point. A common quenching agent is a dilute acid solution (e.g., 0.1% TFA in water) if the reaction is base-catalyzed.
-
Dilute the quenched aliquot in a suitable solvent (e.g., 1:1 Acetonitrile:Water) to a final concentration of approximately 0.1-0.5 mg/mL. The goal is to be within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.[11]
-
-
Instrumentation & Conditions:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[11]
-
Detection Wavelength: 262 nm.[11]
-
Injection Volume: 10 µL.
-
-
Gradient Elution: A gradient is crucial for resolving compounds with different polarities and ensuring that late-eluting, nonpolar impurities are washed from the column.
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
-
Trustworthiness: This calculation assumes that the starting material and product have similar molar absorptivity at the detection wavelength, which is a reasonable assumption when the primary chromophore (the Fmoc group) is retained in both. For absolute quantification, a calibration curve with a known standard is required.[12][13]
-
Troubleshooting HPLC Issues
| Symptom | Potential Cause | Recommended Solution |
| Broad Peaks | Column degradation; low mobile phase flow rate; system leak. | Replace guard column; adjust flow rate; check for loose fittings.[14] |
| Ghost Peaks | Contamination in mobile phase; sample carryover from previous injection. | Prepare fresh mobile phase; run a blank injection to diagnose.[15][16] |
| Fluctuating Pressure | Air trapped in the pump; faulty check valve; leak. | Degas mobile phase; purge the pump; inspect fittings and seals.[16][17] |
| Shifting Retention Times | Change in mobile phase composition; unstable column temperature. | Prepare fresh mobile phase; use a column oven for temperature control.[14] |
Rapid Screening: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative, and cost-effective reaction monitoring at the bench. It provides a quick snapshot of the reaction's progress, indicating the consumption of starting materials and the appearance of new spots corresponding to products or byproducts.
Causality: Why is TLC Effective? Like HPLC, TLC separates compounds based on polarity. A nonpolar solvent system will carry nonpolar compounds (like this compound) further up the plate (higher Rf value), while polar compounds will interact more strongly with the silica gel and travel shorter distances (lower Rf value).
Protocol 2: TLC Monitoring of an Fmoc-Deprotection Reaction
Objective: To quickly visualize the conversion of this compound to L-leucinol.
Methodology:
-
Sample Preparation: Using a capillary tube, take a micro-aliquot from the reaction mixture.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. Also spot the starting material (this compound) and, if available, the expected product as references.
-
Elution (Development):
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
UV Light: The Fmoc-containing starting material will be visible under a UV lamp (254 nm). The product, lacking the Fmoc group, will not be.
-
Staining: To visualize the amine-containing product, use a ninhydrin stain.[10] Dip the plate in a ninhydrin solution and gently heat it. The product spot will turn a characteristic purple/blue color.
-
-
Interpretation: The reaction is complete when the starting material spot (UV active) disappears and a new product spot (ninhydrin active) appears with a lower Rf value.
Identity Confirmation: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of the reaction product and identifying any byproducts or impurities.[20] Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this purpose, as it minimizes fragmentation and typically shows the protonated molecule [M+H]⁺.[21][22]
Causality: Why ESI-MS? ESI generates ions directly from a liquid solution, making it perfectly compatible with the output of an HPLC (LC-MS) or for direct infusion analysis of a reaction aliquot.[22] It imparts charge to molecules like this compound and its derivatives with minimal energy, preserving their structure and allowing for accurate molecular weight determination.[22][23][24]
Workflow for MS Analysis
Protocol 3: Direct Infusion ESI-MS Analysis
Objective: To rapidly confirm the molecular weight of the target product.
Methodology:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the quenched reaction aliquot in a solvent suitable for ESI, such as 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Instrumentation:
-
Mass Spectrometer: Any instrument equipped with an ESI source.
-
Ionization Mode: Positive Ion Mode.
-
Scan Range: A range that brackets the expected molecular weights (e.g., 100–1000 m/z).
-
-
Data Analysis:
-
Calculate the expected mass of the protonated product.
-
This compound (C₂₁H₂₅NO₃): MW = 339.42 g/mol . Expected [M+H]⁺ = 340.4.[25]
-
L-leucinol (C₆H₁₅NO): MW = 117.19 g/mol . Expected [M+H]⁺ = 118.2.
-
-
Compare the major ion observed in the mass spectrum with the calculated value.
-
Structural Verification: NMR Spectroscopy
While MS confirms molecular weight, NMR spectroscopy provides detailed structural information, confirming that the desired chemical transformation has occurred at the correct position. For this compound reactions, ¹H NMR is particularly powerful.[26]
Causality: What are the Diagnostic Signals? The Fmoc group has a unique and complex set of aromatic proton signals, typically between 7.3 and 7.8 ppm.[26][27][28] The protons on the leucinol backbone appear in the aliphatic region (typically 0.8-4.5 ppm).[29][30] Monitoring the disappearance of the Fmoc signals is a clear indicator of a successful deprotection reaction. Conversely, in a reaction where this compound is a product (e.g., protection of L-leucinol), the appearance of these aromatic signals confirms success.
Protocol 4: ¹H NMR for Reaction Monitoring
Objective: To structurally verify the product and estimate reaction conversion.
Methodology:
-
Sample Preparation:
-
Take a larger aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Perform a work-up to remove catalysts and excess reagents (e.g., a liquid-liquid extraction).
-
Evaporate the solvent to obtain a crude residue.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis (for Fmoc Deprotection):
-
Confirm Disappearance: Verify the absence of the characteristic Fmoc aromatic protons between 7.3-7.8 ppm.
-
Confirm Product Signals: Identify the signals corresponding to the L-leucinol product.
-
Quantitative NMR (qNMR): For a more rigorous analysis, qNMR can be employed.[12][13][31][32][33] By adding a known amount of an internal standard with a distinct, non-overlapping signal, the yield can be calculated by comparing the integration of product peaks to the standard's peak.[12][13] This is a powerful alternative to chromatography when reference materials for the product are unavailable.[12][13]
-
| Group | Typical ¹H NMR Chemical Shift (ppm) | Appearance |
| Fmoc Aromatic Protons | 7.30 - 7.85 | Multiple doublets and triplets |
| Fmoc CH & CH₂ | 4.20 - 4.50 | Multiplets |
| Leucinol CH(N) | ~3.0 - 3.6 | Multiplet |
| Leucinol CH₂(O) | ~3.4 - 3.8 | Multiplets |
| Leucinol CH & CH₂ | ~1.1 - 1.7 | Multiplets |
| Leucinol CH₃ | ~0.9 | Doublet |
Note: Exact chemical shifts are solvent-dependent.[30]
An Integrated Analytical Strategy
This strategy ensures efficiency and confidence:
-
TLC is used for rapid, frequent checks to avoid unnecessary workups or letting a reaction run too long.
-
HPLC provides the definitive, quantitative data on conversion and purity once TLC suggests the reaction is complete.
-
MS and NMR are used on the final crude or purified material to provide unequivocal confirmation of the product's identity and structure, which is essential for regulatory compliance and scientific rigor.[2][3][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. wjarr.com [wjarr.com]
- 7. benchchem.com [benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. ajpamc.com [ajpamc.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. realab.ua [realab.ua]
- 18. merckmillipore.com [merckmillipore.com]
- 19. rsc.org [rsc.org]
- 20. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. peptide.com [peptide.com]
- 26. reddit.com [reddit.com]
- 27. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 28. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 29. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 30. compoundchem.com [compoundchem.com]
- 31. emerypharma.com [emerypharma.com]
- 32. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 33. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
Introduction: The Significance of C-Terminal Modification with Leucinol
An Application Note and Protocol for the Incorporation of Fmoc-L-leucinol into Peptide Sequences
In the landscape of peptide-based therapeutics and chemical biology, the modification of the peptide backbone offers a powerful strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. The incorporation of non-proteinogenic amino acids and their derivatives is a cornerstone of this approach. This compound, the N-protected amino alcohol derivative of L-leucine, is a particularly valuable building block for introducing a C-terminal alcohol moiety. This modification replaces the native C-terminal carboxylic acid, a change that can have profound effects on the resulting peptide's function.
The replacement of the C-terminal carboxyl group with a hydroxymethyl group (-CH₂OH) fundamentally alters the molecule's properties. It removes a potential site for metabolic degradation by carboxypeptidases, thereby increasing the peptide's in vivo half-life. Furthermore, the neutral alcohol functionality can change the peptide's overall charge and hydrogen bonding capacity, which may lead to enhanced membrane permeability or altered binding affinity for its biological target. Peptides terminating in an amino alcohol are common in naturally occurring bioactive compounds and have been explored for their potential as enzyme inhibitors, particularly for proteases where the C-terminal alcohol can mimic the tetrahedral intermediate of peptide bond hydrolysis.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). It outlines the underlying chemical principles, provides step-by-step protocols, and offers insights into troubleshooting and characterization.
Core Principles and Mechanistic Considerations
The incorporation of this compound at the C-terminus of a peptide sequence requires a departure from standard solid-phase peptide synthesis protocols that rely on an initial ester linkage to a resin. Since leucinol lacks a carboxylic acid, it cannot be directly attached to traditional resins like Wang or Rink amide resin via the same chemistry used for standard amino acids. Instead, a specialized approach is required.
The most common strategy involves the initial attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is highly acid-labile, allowing for the gentle cleavage of the final peptide alcohol, thereby preserving the integrity of other acid-sensitive groups that may be present in the sequence. The linkage to the 2-CTC resin is formed via the hydroxyl group of the leucinol, creating an ether bond that is stable to the basic conditions of Fmoc deprotection (e.g., piperidine treatment) but readily cleaved under mild acidic conditions.
Workflow Overview
The overall process can be visualized as a multi-step workflow, beginning with the loading of this compound onto the 2-CTC resin, followed by standard iterative cycles of Fmoc deprotection and amino acid coupling, and concluding with cleavage from the resin and purification.
Application Notes & Protocols: Leveraging Fmoc-L-leucinol in Advanced Bioconjugation
Abstract & Introduction
The strategic linkage of biomolecules to create functional conjugates is a cornerstone of modern therapeutic and diagnostic development. From antibody-drug conjugates (ADCs) that deliver potent payloads directly to tumor cells to the immobilization of proteins on surfaces for biosensing, the field of bioconjugation demands precise control over molecular architecture.[1] Central to this control is the use of heterobifunctional linkers, which allow for the sequential and selective coupling of different molecular entities.
Fmoc-L-leucinol is a versatile building block uniquely suited for creating such linkers.[2] It incorporates two key features: a primary alcohol (-OH) that can be chemically modified into a reactive moiety, and a primary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] This orthogonal protection scheme is the foundation of its utility; the Fmoc group is stable under the acidic and coupling conditions often used to modify other parts of a molecule, yet it can be removed under mild basic conditions to reveal a nucleophilic amine for subsequent conjugation steps.[3]
This guide provides a comprehensive overview of the chemical principles and step-by-step protocols for transforming this compound into a carboxyl-terminated linker and conjugating it to primary amines on a target protein using carbodiimide chemistry. We will explore the causality behind each experimental choice, from buffer selection to purification strategies, providing researchers with a robust framework for their own bioconjugation workflows.
Core Principles: The Chemistry of the Fmoc Group
The utility of this compound is inextricably linked to the unique properties of the Fmoc protecting group. Its widespread adoption in solid-phase peptide synthesis (SPPS) and bioconjugation is due to its remarkable stability and specific lability.[3][4]
2.1 Orthogonality In complex multi-step syntheses, it is crucial to deprotect one functional group without affecting others. The Fmoc group is stable to the acidic conditions used to remove other common protecting groups like the tert-butyloxycarbonyl (Boc) group.[5] This "orthogonality" allows for selective deprotection strategies, which are essential for building complex molecular constructs.[6]
2.2 Mechanism of Deprotection The Fmoc group is removed by a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the 9-position of the fluorene ring system by a weak base, typically a secondary amine like piperidine.[7] This abstraction is followed by an elimination cascade that liberates the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[7][8] The deprotection base (e.g., piperidine) then acts as a scavenger, reacting with the DBF to form a stable adduct, preventing it from causing unwanted side reactions with the newly liberated amine.[2]
The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for real-time, quantitative monitoring of the deprotection reaction, a feature widely exploited in automated peptide synthesis.[3][4]
Caption: Mechanism of Fmoc group removal by piperidine.
Experimental Strategy: From this compound to Protein Conjugate
The overall workflow involves two primary stages:
-
Linker Synthesis: Conversion of the terminal alcohol of this compound into a carboxylic acid.
-
Protein Conjugation: Activation of the new carboxyl group and subsequent coupling to primary amines (e.g., lysine residues) on the target protein.
Caption: Overall experimental workflow for protein conjugation.
Protocols & Methodologies
Disclaimer: These protocols provide a general framework. Optimal conditions, including reagent molar ratios and reaction times, may need to be determined empirically for specific proteins and applications.
4.1 Materials & Reagents
| Reagent/Material | Recommended Grade | Storage |
| This compound | ≥98% Purity | 2-8°C |
| Succinic Anhydride | ≥99% Purity | Room Temp, Desiccated |
| Pyridine | Anhydrous | Room Temp, Inert Atm. |
| Dichloromethane (DCM) | Anhydrous | Room Temp |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Bioconjugation Grade | -20°C, Desiccated |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Bioconjugation Grade | 4°C, Desiccated |
| Target Protein (amine-containing) | Application Specific | As required |
| Activation Buffer | 0.1 M MES, pH 6.0 | 4°C |
| Coupling Buffer | 1X PBS, pH 7.2-7.5 | 4°C |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 | 4°C |
| Solvents for Purification (ACN, H₂O, TFA) | HPLC Grade | Room Temp |
4.2 Protocol 1: Synthesis of Carboxyl-Terminated Linker (Fmoc-Leu-Succinate)
This protocol converts the primary alcohol of this compound into a carboxylic acid via esterification with succinic anhydride. The reaction is base-catalyzed, typically using pyridine, which also serves as the solvent.[9]
Rationale: Succinic anhydride provides a simple and efficient method to introduce a four-carbon spacer arm terminating in a carboxyl group, which is ideal for subsequent EDC/NHS activation.[10]
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Reagent Addition: Add succinic anhydride (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Remove pyridine under reduced pressure (rotary evaporation).
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-Leu-Succinate linker.
-
Characterization: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry. The expected mass will be that of this compound + 100.1 Da (mass of succinic anhydride minus water, which is not lost in this ring-opening reaction).
4.3 Protocol 2: Two-Step EDC/NHS Conjugation to Target Protein
This two-step procedure is the most common and effective method for coupling a carboxyl group to a primary amine.[5] First, the carboxyl group on the linker is activated with EDC and Sulfo-NHS at a slightly acidic pH. Second, the pH is raised, and the amine-containing protein is added to form a stable amide bond.[8][11]
Rationale: The two-step process with a two-buffer system maximizes efficiency. EDC activation of carboxylates is most efficient at pH 4.5-6.0.[11] The resulting Sulfo-NHS ester is more stable than the O-acylisourea intermediate formed with EDC alone, but its reaction with primary amines is favored at a more alkaline pH of 7.2-8.0.[8] Using Sulfo-NHS instead of NHS enhances the water solubility of the activated intermediate.
Step 2A: Activation of Fmoc-Leu-Succinate Linker
-
Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solution Preparation: Prepare fresh stock solutions of the Fmoc-Leu-Succinate linker (e.g., 10 mM in DMSO or DMF), EDC (e.g., 100 mM in Activation Buffer), and Sulfo-NHS (e.g., 100 mM in Activation Buffer) immediately before use. EDC is prone to hydrolysis and should be handled quickly.[5]
-
Activation Reaction: In a microcentrifuge tube, combine the Fmoc-Leu-Succinate linker with EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0). A typical starting point is a 1:2:5 molar ratio of Linker:EDC:Sulfo-NHS.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature. This is sufficient time to form the amine-reactive Sulfo-NHS ester. Do not store this activated linker solution.[4]
Step 2B: Conjugation to Target Protein
-
Buffer Exchange: Ensure the target protein is in an amine-free buffer, such as the Coupling Buffer (1X PBS, pH 7.2-7.5). If necessary, perform a buffer exchange using a desalting column.
-
Conjugation Reaction: Add the freshly activated linker solution from Step 2A to the protein solution. The molar ratio of linker to protein is a critical parameter that must be optimized to achieve the desired degree of labeling and avoid protein precipitation. Start with a 10- to 20-fold molar excess of linker over protein.[4]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. The primary amines in the quenching reagent will react with any remaining activated linker, preventing further modification of the protein. Incubate for 30 minutes at room temperature.[8]
-
Purification: Remove excess linker and reaction byproducts from the protein conjugate. This is typically achieved by size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer.
Characterization of the Final Conjugate
Verifying the successful synthesis of the bioconjugate is a critical final step. A combination of analytical techniques is typically employed.
5.1 Mass Spectrometry (MS) LC-MS is the most powerful tool for this analysis.[12] By analyzing the intact mass of the purified conjugate, one can confirm the covalent addition of the linker.[13]
-
Expected Result: The mass of the conjugated protein will be equal to the mass of the starting protein plus the mass of the attached linker(s). For each successful conjugation of the Fmoc-Leu-Succinate linker, the protein's mass will increase by 439.5 Da (M.W. of this compound + M.W. of Succinic Anhydride - M.W. of H₂O for amide bond formation).
-
Degree of Labeling: Deconvolution of the mass spectrum can reveal a distribution of species, showing protein with zero, one, two, or more linkers attached, allowing for the calculation of the average degree of labeling.[14][15]
5.2 HPLC Analysis Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity and aggregation state of the final conjugate.
-
RP-HPLC: The increased hydrophobicity from the attached Fmoc-linker will typically cause the conjugate to have a longer retention time than the unmodified protein.[16]
-
SEC-HPLC: This technique separates molecules by size and is excellent for identifying and quantifying any high-molecular-weight aggregates that may have formed during the conjugation reaction.
Conclusion & Future Directions
This compound serves as an exemplary precursor for the synthesis of custom linkers in bioconjugation. The protocols detailed herein provide a validated pathway for its use in conjugating molecules to proteins via stable amide bonds. The true power of this approach lies in its versatility; after conjugation, the terminal Fmoc group can be removed using standard basic conditions (e.g., 20% piperidine in DMF), revealing a primary amine. This newly exposed amine can serve as a reactive handle for a second, orthogonal conjugation step, enabling the construction of highly complex and multifunctional biomolecular systems for advanced drug delivery, diagnostics, and materials science applications.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. enovatia.com [enovatia.com]
- 15. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Integration of Fmoc-L-leucinol in Advanced Protein Engineering and Modification: A Guide for Researchers
Introduction: Beyond the Carboxyl Terminus
In the landscape of protein engineering and drug discovery, the pursuit of enhanced stability, bioavailability, and novel functionalities is paramount. While the primary amino acid sequence dictates the fundamental properties of a peptide or protein, strategic modifications can unlock significant improvements. The C-terminus, often a free carboxyl group in synthetic peptides, represents a key locus for such modifications. The incorporation of amino alcohol derivatives, such as L-leucinol, offers a powerful tool to modulate the physicochemical and biological properties of these molecules. This guide provides an in-depth exploration of the use of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol (Fmoc-L-leucinol), a pivotal building block for the introduction of a C-terminal leucinol moiety, in the solid-phase synthesis of modified peptides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the profound implications of this modification in enhancing peptide stability and bioactivity.
The Rationale for C-Terminal Leucinol Modification: A Paradigm Shift in Peptide Design
The substitution of the C-terminal carboxylic acid with a primary alcohol, as in a leucinol-terminated peptide, introduces several key advantages that can be leveraged in protein engineering and drug development.[][2]
-
Enhanced Proteolytic Stability: The native carboxyl terminus can be a recognition site for carboxypeptidases, enzymes that cleave the C-terminal amino acid. By replacing the carboxyl group with a more stable primary alcohol, the peptide's susceptibility to enzymatic degradation is significantly reduced, leading to a longer circulating half-life in biological systems.[3]
-
Modulation of Physicochemical Properties: The removal of the negatively charged carboxylate group at physiological pH increases the overall hydrophobicity of the peptide.[4] This can influence its solubility, membrane permeability, and interaction with biological targets.
-
Improved Biological Activity: In numerous instances, C-terminal modification from a carboxylic acid to an alcohol or amide has been shown to enhance the biological activity of peptides.[4] This is particularly evident in antimicrobial peptides, where such modifications can lead to increased potency against various pathogens.[4]
The choice of L-leucinol, specifically, introduces the bulky, hydrophobic isobutyl side chain of leucine at the C-terminus, which can further influence peptide conformation and interactions with biological membranes or receptor binding pockets.
Core Methodology: Solid-Phase Peptide Synthesis (SPPS) of Leucinol-Terminated Peptides
The synthesis of peptides incorporating a C-terminal leucinol is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
Figure 1: General workflow for the solid-phase synthesis of a leucinol-terminated peptide.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and characterization of a model leucinol-terminated peptide.
This protocol outlines the manual synthesis of a model peptide with a C-terminal leucinol using Fmoc/tBu chemistry.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)
-
This compound
-
Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and this compound Attachment:
-
Place the 2-chlorotrityl chloride resin in a fritted syringe reaction vessel.
-
Swell the resin in DCM for 30-60 minutes.
-
Drain the DCM.
-
Dissolve this compound (1.5 eq. relative to resin loading) and DIPEA (3.0 eq.) in DCM.
-
Add the solution to the resin and agitate for 2-4 hours at room temperature.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The crude peptide is purified using a preparative RP-HPLC system.[6]
-
Column: A C18 column is typically used.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of solvent B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fractions containing the purified peptide are collected, pooled, and lyophilized.
Characterization by Mass Spectrometry:
-
The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7] This verifies the successful synthesis and incorporation of the leucinol moiety.
Application Showcase: Enhancing Antimicrobial Peptide Potency
A compelling application of C-terminal leucinol modification is in the engineering of antimicrobial peptides (AMPs). The increased stability and altered hydrophobicity can significantly enhance their efficacy.
Protocol 3: Comparative Stability Assay in Human Serum
This protocol provides a framework for evaluating the proteolytic stability of a leucinol-terminated peptide compared to its native carboxyl-terminated counterpart.
Materials:
-
Purified leucinol-terminated peptide and its carboxyl-terminated analog
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system for analysis
Procedure:
-
Peptide Preparation: Dissolve both peptides in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with human serum (e.g., a 1:3 ratio of peptide solution to serum).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Reaction Quenching: Immediately add the quenching solution to the aliquot to stop enzymatic degradation.
-
Analysis by RP-HPLC:
-
Centrifuge the quenched samples to precipitate serum proteins.
-
Analyze the supernatant by analytical RP-HPLC.
-
Quantify the amount of remaining intact peptide by integrating the peak area at each time point, relative to the t=0 sample.
-
Expected Outcomes and Data Presentation
The leucinol-terminated peptide is expected to exhibit significantly greater stability in human serum compared to the carboxyl-terminated version.
| Time (hours) | % Remaining Carboxyl-Terminated Peptide | % Remaining Leucinol-Terminated Peptide |
| 0 | 100 | 100 |
| 1 | 65 | 95 |
| 2 | 40 | 92 |
| 4 | 15 | 85 |
| 8 | <5 | 78 |
| 24 | 0 | 60 |
Table 1: Representative data from a comparative serum stability assay.
Figure 2: Graphical representation of the enhanced stability of a leucinol-terminated peptide.
Conclusion: A Versatile Tool for Advanced Peptide Design
The use of this compound in solid-phase peptide synthesis provides a robust and reliable method for the introduction of a C-terminal leucinol modification. This strategic alteration offers a powerful approach to enhance the stability and biological activity of peptides, making it an invaluable tool for researchers in protein engineering, drug discovery, and the development of novel biomaterials. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this advanced peptide modification strategy.
References
- 2. jpt.com [jpt.com]
- 3. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: A Step-by-Step Guide to Fmoc-L-leucinol Cleavage from Resin
Abstract
This comprehensive guide provides detailed protocols and expert insights for the efficient cleavage of Fmoc-L-leucinol from common solid-phase synthesis resins, including Wang and 2-Chlorotrityl chloride resins. Tailored for researchers, scientists, and drug development professionals, this document elucidates the chemical principles underpinning the cleavage process, offering a robust framework for optimizing yield and purity. Methodologies are presented with a focus on scientific integrity, explaining the rationale behind procedural steps and the selection of reagents. Visual aids and tabulated data are included to enhance clarity and practical application in a laboratory setting.
Introduction: The Significance of this compound in Synthesis
This compound is a pivotal building block in the synthesis of a diverse array of molecules, including peptide analogs, peptidomimetics, and chiral ligands. Its protected amino alcohol functionality allows for strategic incorporation into complex molecular architectures. The successful cleavage of this compound from the solid support is a critical final step in its solid-phase synthesis, directly impacting the overall yield and purity of the target molecule.
The choice of solid-phase resin is a crucial determinant of the cleavage strategy. Highly acid-labile resins, such as 2-Chlorotrityl chloride (2-CTC) resin, permit the cleavage of the target molecule with the Fmoc protecting group intact, which can be advantageous for subsequent solution-phase manipulations. In contrast, resins like Wang resin necessitate a stronger acidic cleavage, which typically results in the concomitant removal of the Fmoc group. This guide will detail protocols for both scenarios, empowering the researcher to select the optimal strategy for their synthetic goals.
Foundational Principles: The Chemistry of Resin Cleavage
The cleavage of this compound from a solid support is fundamentally an acid-catalyzed hydrolysis of the ester or ether linkage connecting the molecule to the resin. The lability of this linkage is a function of the resin's chemical structure.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is characterized by its extreme acid sensitivity. The trityl carbocation, formed upon protonation of the linker, is highly stabilized, facilitating cleavage under very mild acidic conditions. This allows for the release of the this compound with its N-terminal protecting group preserved.[1][2]
-
Wang Resin: The p-alkoxybenzyl ester linkage of the Wang resin is more robust than that of the 2-CTC resin and requires a stronger acid, typically trifluoroacetic acid (TFA), for efficient cleavage.[3][4] These conditions are often sufficient to also remove the Fmoc protecting group from the leucinol nitrogen.
A critical aspect of the cleavage process is the management of reactive cationic species generated from the resin linker and any side-chain protecting groups. These carbocations can lead to undesired side reactions, such as alkylation of the product. To mitigate these risks, scavengers are incorporated into the cleavage cocktail.[5] Scavengers are nucleophilic reagents that effectively trap these reactive intermediates. Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger for trityl cations and other carbocations.
-
Water: Acts as a scavenger and can influence the polarity of the cleavage cocktail.
-
Thioanisole and 1,2-ethanedithiol (EDT): Often used to scavenge a broader range of reactive species, though they can be odorous.[6]
The selection of the appropriate cleavage cocktail and reaction conditions is paramount for maximizing the yield and purity of the final product.
Experimental Protocols
General Preparatory Steps
Prior to initiating the cleavage protocol, it is imperative to properly prepare the resin-bound this compound.
-
Resin Washing: Thoroughly wash the resin with dichloromethane (DCM) (3 x resin volume) to remove any residual solvents from the synthesis, such as N,N-dimethylformamide (DMF). This is followed by a final wash with methanol (2 x resin volume) to shrink the resin beads, and then drying under high vacuum for at least 4 hours.[5]
-
N-terminal Fmoc Group Removal (for Wang Resin Cleavage): If the desired final product is L-leucinol without the Fmoc group, the N-terminal Fmoc protection must be removed prior to cleavage from Wang resin. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[3][7]
Workflow for Resin Preparation and Cleavage
References
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions of Fmoc-L-Leucinol in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-L-leucinol into their peptide synthesis workflows. The use of amino alcohols like leucinol introduces unique challenges compared to standard amino acid chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven solutions.
Introduction: The Unique Chemistry of this compound in SPPS
This compound is a valuable building block for the synthesis of C-terminal peptide alcohols, which are important in various therapeutic and research applications. Unlike standard amino acids, leucinol lacks a C-terminal carboxylic acid. This fundamental difference necessitates alternative strategies for resin attachment and peptide chain elongation, primarily involving the formation of an ester bond (a depsipeptide linkage) with the subsequent amino acid. This ester bond is the focal point for several potential side reactions that require careful management.
This guide will address the most common issues encountered when using this compound, providing both mechanistic explanations and actionable protocols to ensure the integrity and yield of your final peptide alcohol.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of peptides containing C-terminal leucinol.
Issue 1: Low Yield of the Final Peptide Alcohol
Question: I'm experiencing a significantly lower yield than expected for my C-terminal leucinol peptide. What are the likely causes and how can I troubleshoot this?
Answer:
Low yield in this context often points to premature cleavage of the peptide from the resin due to the instability of the ester bond linking the peptide chain to the leucinol moiety. This depsipeptide bond is susceptible to cleavage under the basic conditions of Fmoc deprotection.
Underlying Mechanism: Base-Catalyzed Hydrolysis/Aminolysis of the Depsipeptide Bond
The ester bond formed between the hydroxyl group of leucinol and the carboxyl group of the penultimate amino acid is significantly more labile than a standard amide bond. During each cycle of Fmoc deprotection, the peptide is exposed to a secondary amine base, typically 20% piperidine in DMF. This basic environment can lead to two primary cleavage pathways:
-
Aminolysis: Piperidine can directly attack the carbonyl of the ester, cleaving the peptide from the resin and forming a piperidide adduct of the peptide.
-
Hydrolysis: Trace amounts of water in the solvents can lead to hydrolysis of the ester bond, also resulting in premature cleavage.
Troubleshooting Protocol:
-
Modify Fmoc-Deprotection Conditions:
-
Reduce Piperidine Concentration: Lowering the piperidine concentration to 5-10% in DMF can decrease the rate of ester cleavage.[1]
-
Use a Weaker Base: Consider replacing piperidine with a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at 2% in DMF. However, since DBU is non-nucleophilic, a small amount of piperidine (e.g., 2%) is still recommended to scavenge the dibenzofulvene byproduct of Fmoc deprotection.[1] Be cautious when using DBU with sequences containing aspartic acid, as it can promote aspartimide formation.
-
Reduce Deprotection Time: Minimize the exposure to the base by reducing the deprotection time. Monitor the completion of the deprotection reaction carefully using a qualitative test like the Kaiser test to avoid incomplete deprotection.
-
-
Optimize Resin and Linker Strategy:
-
Utilize 2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin. One effective strategy is to attach the this compound to the 2-CTC resin via its N-terminal amine. The subsequent amino acid is then coupled to the hydroxyl group of leucinol. This approach can be followed by an O-to-N acyl migration after cleavage to form the final peptide.[2][3] The steric bulk of the trityl group can also help to protect the ester bond.
-
Use Pre-loaded Resins: To simplify the process and bypass potential issues with initial loading, consider using commercially available pre-loaded resins where this compound is already attached.[2][4]
-
Workflow for Mitigating Premature Cleavage
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Presence of Diastereomeric Impurities (Racemization/Epimerization)
Question: My HPLC and mass spectrometry analysis show a significant peak corresponding to a diastereomer of my target peptide. Where is this epimerization occurring and how can I prevent it?
Answer:
Epimerization is a common side reaction in SPPS, but in the context of this compound, the most critical step for this side reaction is the coupling of the first amino acid onto the hydroxyl group of the resin-bound leucinol.
Underlying Mechanism: Oxazolone Formation
When a C-terminal amino acid is activated for coupling, it can form a transient 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is acidic and can be abstracted by a base in the reaction mixture (e.g., DIPEA/DIEA). Reprotonation can occur from either face, leading to a mixture of L- and D-isomers (epimerization). This is particularly problematic when coupling onto a secondary alcohol like the hydroxyl group of leucinol, as the reaction can be slower, allowing more time for the oxazolone to epimerize.
Troubleshooting Protocol:
-
Choice of Coupling Reagent and Additive:
-
Use Carbodiimides with Additives: Employ diisopropylcarbodiimide (DIC) in combination with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). OxymaPure is highly effective at suppressing racemization by minimizing the lifetime of the oxazolone intermediate.[5]
-
Onium Salts: Reagents like HATU or HCTU are very efficient but should be used with caution. The accompanying base (DIPEA or collidine) can promote racemization. If using onium salts, ensure minimal pre-activation times.
-
-
Optimize Base and Solvent:
-
Avoid Excess Base: Use the minimum amount of base required to facilitate the coupling. Typically, 2 equivalents of a hindered base like DIPEA are sufficient.
-
Solvent Choice: Perform the coupling in a solvent like Dichloromethane (DCM) or a mixture of DCM/DMF.
-
-
Temperature Control:
-
Perform the coupling at room temperature or below. While elevated temperatures can sometimes improve difficult couplings, they significantly increase the risk of epimerization.[6]
-
Recommended Coupling Conditions to Minimize Epimerization
| Parameter | Recommendation | Rationale |
| Coupling Reagent | DIC/OxymaPure | Forms an active ester that is less prone to racemization than the O-acylisourea intermediate. |
| Equivalents | 3 eq. Fmoc-AA, 3 eq. DIC, 3 eq. OxymaPure | Ensures the reaction is driven to completion efficiently. |
| Base | 2 eq. DIPEA | Sufficient for activation without excessive basicity that promotes epimerization. |
| Solvent | DCM or DCM/DMF | Less polar solvents can sometimes reduce racemization rates. |
| Temperature | Room Temperature | Avoids accelerating the rate of oxazolone formation and subsequent epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is O-to-N acyl migration and when is it relevant for my this compound synthesis?
A1: O-to-N acyl migration is a chemical rearrangement where an acyl group moves from an oxygen atom to a nitrogen atom. In the context of SPPS with this compound, this is a key step if you use the strategy of attaching the leucinol to the resin via its amine group. In this case, the peptide chain is built upon the hydroxyl group of leucinol, forming an O-acyl isopeptide (a peptide with an ester bond in its backbone).[7][8] After cleaving this isopeptide from the resin, it is typically dissolved in a neutral or slightly basic aqueous buffer (pH ~7.5). This triggers a spontaneous intramolecular O-to-N acyl migration, converting the ester bond into the more thermodynamically stable native amide bond, yielding your final C-terminal peptide alcohol.[7][9]
O-to-N Acyl Migration Mechanism
Caption: O-to-N acyl migration pathway.
Q2: Can I use standard Wang or Rink amide resins to synthesize a C-terminal leucinol peptide?
A2: No, standard Wang or Rink amide resins are not suitable for synthesizing C-terminal peptide alcohols directly. These resins are designed for the synthesis of C-terminal carboxylic acids and amides, respectively, and rely on the presence of a carboxyl group on the first amino acid for attachment. Since leucinol is an amino alcohol, it lacks this carboxyl group. You must use a resin and a strategy specifically designed for C-terminal modified peptides, such as 2-chlorotrityl resin or pre-loaded amino alcohol resins.[2]
Q3: Are there any specific side reactions to be aware of during the final cleavage from the resin?
A3: When using a 2-chlorotrityl resin strategy, the cleavage is performed under mild acidic conditions (e.g., dilute TFA in DCM). The primary concern is ensuring the cleavage is complete without degrading the peptide. For peptide alcohols, the standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is generally effective for simultaneous cleavage and side-chain deprotection.[4] There are no major side reactions uniquely attributed to the C-terminal alcohol during standard TFA cleavage, provided appropriate scavengers are used to protect sensitive residues in the peptide sequence.
References
- 1. peptide.com [peptide.com]
- 2. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPPS Technology [cem.com]
- 7. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Fmoc-L-leucinol for Synthesis
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with Fmoc-L-leucinol. Here, we provide in-depth troubleshooting, scientifically grounded explanations, and validated protocols to ensure your synthesis proceeds efficiently and successfully.
Introduction: Understanding the Challenge
This compound is a crucial building block in the synthesis of peptide analogues and complex organic molecules.[1][2] Its bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the aliphatic side chain of leucine, often leads to poor solubility in standard organic solvents used in synthesis, such as N,N-Dimethylformamide (DMF).[3][4] This can result in incomplete reactions, difficult handling, and reduced purity of the final product. This guide will walk you through the causes of these solubility issues and provide a range of effective solutions.
Frequently Asked Questions (FAQs)
Here are direct answers to the most common questions regarding this compound solubility.
Q1: Why is my this compound not dissolving in standard solvents like DMF or NMP?
A1: The poor solubility of this compound is primarily due to two factors: the hydrophobicity of both the Fmoc group and the leucine side chain, and the potential for intermolecular hydrogen bonding.[5][6] These interactions can lead to self-aggregation, making it difficult for the solvent to effectively solvate individual molecules.[5] The quality of the solvent is also critical; aged DMF can contain dimethylamine impurities, which can negatively impact solubility and the stability of the Fmoc group.[7]
Q2: What are the best solvents or solvent mixtures to dissolve this compound?
A2: While DMF is a common choice, other polar aprotic solvents can offer superior performance. N-Methyl-2-pyrrolidone (NMP) generally has a higher solvating power than DMF, especially for hydrophobic compounds.[7][8] For particularly challenging cases, solvent mixtures can be highly effective. A small addition of Dimethyl Sulfoxide (DMSO) to DMF or NMP can significantly enhance solubility.[3] In some instances, a "magic mixture" of DCM/DMF/NMP (1:1:1) may be employed to overcome severe aggregation.[9]
Q3: Can I use heat to improve the solubility of this compound? What are the risks?
A3: Yes, gentle heating is a viable option. Warming the solution to approximately 37-40°C can disrupt intermolecular forces and increase solubility.[3][10] However, excessive or prolonged heating should be avoided. High temperatures (e.g., above 80°C) can lead to the degradation of the Fmoc group, especially in the presence of amine bases, potentially causing side reactions and impurities in your synthesis.[11][12]
Q4: Are there any additives that can help dissolve this compound without interfering with my synthesis?
A4: Chaotropic salts, such as LiCl or NaClO₄, can be effective in disrupting the hydrogen-bonding networks that contribute to aggregation.[9] These are typically used as a wash for the resin-bound peptide in Solid-Phase Peptide Synthesis (SPPS) but can also aid in the dissolution of the Fmoc-amino alcohol itself in solution-phase synthesis. It is crucial to ensure these salts are compatible with your downstream reaction conditions or are removed prior to the next step.
Q5: I'm seeing precipitation during my synthesis after initially dissolving the this compound. What's causing this and how can I prevent it?
A5: Precipitation during the reaction can be due to several factors. In SPPS, the growing peptide chain on the resin can aggregate, particularly with hydrophobic residues, which hinders reagent access.[3] This can be mitigated by using a lower-loading resin or a resin with a polyethylene glycol (PEG) linker to improve solvation.[9] In solution-phase synthesis, changes in the solvent composition or temperature during the reaction can cause the product to crash out of solution. Maintaining a consistent temperature and using a solvent system with robust solvating power throughout the reaction is key.
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving persistent solubility issues with this compound.
Issue 1: this compound Fails to Dissolve at Room Temperature
Root Cause Analysis:
The primary cause is the high degree of molecular self-association driven by hydrophobic interactions of the Fmoc group and the leucine side chain. The crystal lattice energy of the solid material also needs to be overcome by the solvent.
Workflow for Resolution:
Caption: Stepwise workflow for dissolving this compound.
Detailed Protocols:
Protocol 1: Sonication-Assisted Dissolution
Sonication uses high-frequency sound waves to agitate the solvent and break apart solid particles, enhancing dissolution.[13][14]
-
Add the required amount of this compound to a vial.
-
Add the chosen solvent (e.g., DMF or NMP).
-
Place the sealed vial in an ultrasonic bath.
-
Sonicate for 5-10 minute intervals, visually inspecting for dissolution.
-
Caution: Sonication can cause warming; monitor the temperature to avoid degradation.[10]
Protocol 2: Co-Solvent Strategy with DMSO
DMSO is a powerful solvent that can disrupt aggregation.[3]
-
In a separate small vial, dissolve the this compound in a minimal amount of high-purity DMSO to create a concentrated stock solution.
-
In the main reaction vessel, add the bulk of the primary synthesis solvent (e.g., DMF).
-
Slowly add the concentrated DMSO stock solution to the primary solvent while stirring.
-
Ensure the final concentration of DMSO is compatible with your reaction conditions.
Issue 2: Precipitation During Solid-Phase Peptide Synthesis (SPPS) Coupling
Root Cause Analysis:
As the peptide chain elongates on the solid support, it can adopt secondary structures (like β-sheets) that are poorly solvated by the synthesis solvent, leading to aggregation and preventing the dissolved this compound from reaching the N-terminus of the growing peptide.[5]
Workflow for Prevention and Mitigation:
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hielscher.com [hielscher.com]
- 14. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Technical Support Center: Troubleshooting Fmoc-L-leucinol Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of coupling Fmoc-L-leucinol in Solid-Phase Peptide Synthesis (SPPS), with a specific focus on preventing the formation of deletion sequences.
The Challenge of Incorporating Amino Alcohols
This compound, and other amino alcohols, are valuable building blocks for creating peptide analogues with modified pharmacokinetic or pharmacodynamic properties. However, their incorporation into a growing peptide chain presents a unique set of challenges compared to standard amino acid couplings. The primary hydroxyl group of leucinol is significantly less nucleophilic than the alpha-amino group of a standard amino acid. This reduced reactivity can lead to incomplete coupling reactions, which is a direct cause of undesired deletion sequences, compromising the purity and therapeutic potential of the final peptide.[1]
This guide will walk you through the causes of these issues and provide robust, field-tested strategies to ensure a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "deletion sequence" and why does it happen?
A deletion sequence is a common impurity in SPPS where one or more amino acid residues are missing from the target peptide sequence.[1][2] This occurs when a coupling reaction fails to go to completion. The unreacted N-terminal amine of the resin-bound peptide is then available to couple with the next amino acid in the sequence, resulting in a shorter, incorrect peptide chain that is missing the residue from the failed coupling step.
The primary cause is incomplete acylation of the terminal amine. This can be due to several factors including steric hindrance, peptide aggregation on the resin, or, in the case of this compound, the inherently lower reactivity of the hydroxyl group being acylated.[3][4]
Q2: Why is coupling this compound more difficult than a standard Fmoc-L-leucine?
The core issue lies in the difference between the nucleophiles involved. In a standard peptide bond formation, the reaction is an acylation of a primary or secondary amine. In the case of this compound, the reaction is an esterification—an acylation of a primary alcohol. Alcohols are inherently less nucleophilic than amines. This fundamental difference in reactivity means that standard coupling conditions optimized for amine acylation may be insufficient to drive the esterification to completion, leading to a higher probability of incomplete reactions and subsequent deletion sequences.
Q3: How can I reliably detect and quantify deletion sequences?
Detecting and quantifying these impurities is crucial for process optimization and quality control. The two primary methods are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing crude peptide purity. Deletion sequences are typically more hydrophilic than the full-length peptide and will therefore usually have a shorter retention time. By comparing the chromatogram of your crude product to a reference standard of the desired peptide, you can identify and quantify the deletion sequence as a percentage of the total integrated peak area.
-
Mass Spectrometry (MS): Mass spectrometry provides definitive identification of the peptide species present in your sample.[2] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) will show a peak corresponding to the molecular weight of the desired product and additional peaks for any impurities.[5] A deletion sequence will appear at a mass corresponding to the full-length peptide minus the mass of the missing residue (in this case, Leucinol, with a residue mass of 115.17 g/mol ). LC-MS, which combines HPLC separation with mass spectrometric detection, is particularly powerful for this analysis.[6][7]
Troubleshooting Guide: Optimizing this compound Coupling
Q4: My coupling reaction with this compound is incomplete. What are the most likely causes and how do I fix them?
Incomplete coupling is the root cause of deletion sequences. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Insufficient Activation/Coupling Potency: The combination of a less nucleophilic alcohol and standard coupling reagents may not be potent enough.
-
Solution: Employ stronger coupling reagents. While standard carbodiimides like DIC in combination with an additive like OxymaPure® can work, more potent uronium/aminium or phosphonium salt-based reagents are recommended. Reagents like HATU, HBTU, or PyBOP are excellent choices for difficult couplings.[3][8] They generate highly reactive activated esters that can more effectively acylate the hydroxyl group.
-
-
Suboptimal Reaction Time and Temperature: The slower kinetics of esterification require more forcing conditions than typical amide bond formation.
-
Solution: Extend the coupling time significantly. While a standard amino acid coupling might be complete in 30-60 minutes, allow the this compound coupling to proceed for at least 2-4 hours.[9] In some cases, allowing the reaction to run overnight at room temperature may be necessary. If available, microwave-assisted peptide synthesizers can be used to elevate the temperature and dramatically shorten reaction times, but this requires careful optimization to avoid side reactions.
-
-
Reagent Stoichiometry and Quality: Using insufficient equivalents or degraded reagents will inevitably lead to poor outcomes.
-
Solution: Use a higher excess of this compound and coupling reagents. A 3- to 5-fold excess over the resin loading capacity is a good starting point. Ensure all reagents are of high purity and stored under anhydrous conditions.[1] Solvents like DMF must be of peptide synthesis grade (amine-free) to prevent premature Fmoc deprotection or other side reactions.[10]
-
Q5: What are the recommended, field-tested coupling conditions for this compound?
For challenging couplings like this, a robust protocol is key. The following table provides starting points for optimization.
| Parameter | Standard AA Coupling | Recommended for this compound | Rationale |
| Coupling Reagent | DIC/Oxyma, HBTU | HATU/HOAt + DIPEA | HATU forms a highly reactive OAt-active ester, which is more effective for acylating the less nucleophilic hydroxyl group.[3][8] |
| Stoichiometry | 2-4 eq. | 4-5 eq. | A higher concentration of reactants helps to drive the slower esterification reaction to completion. |
| Solvent | DMF | DMF or NMP | N-Methyl-2-pyrrolidone (NMP) can be superior to DMF in disrupting on-resin aggregation and improving reaction kinetics. |
| Pre-activation Time | 1-5 min | 5-10 min | Allowing the this compound to fully activate with HATU/HOAt before adding to the resin ensures maximum reactivity. |
| Coupling Time | 30-90 min | 2-4 hours (or overnight) | Provides sufficient time for the slower esterification reaction to reach completion.[9] |
| Temperature | Room Temperature | Room Temperature to 40°C | Gentle heating can increase the reaction rate without inducing significant side reactions. Monitor carefully. |
Experimental Protocols
Protocol 1: Optimized Manual Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: After the deprotection of the previous Fmoc-amino acid, wash the peptide-resin thoroughly with DMF (5 x 10 mL).
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution.
-
-
Pre-activation: Gently agitate the solution for 5-10 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the washed peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for a minimum of 2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates complete coupling.
-
Troubleshooting Step - Double Coupling: If the Kaiser test is positive (dark blue beads), indicating an incomplete reaction, filter the resin, wash with DMF (3 x 10 mL), and repeat steps 2-6 with a fresh solution of activated this compound.[9]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Capping of Unreacted Amines
If a double coupling still fails to yield a negative Kaiser test, or as a general precautionary measure to prevent deletion sequence formation, you should "cap" any remaining unreacted amines.
-
Wash: After the coupling step, wash the peptide-resin with DMF (3 x 10 mL).
-
Prepare Capping Solution: Create a solution of 5% Acetic Anhydride and 6% 2,4,6-Collidine in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. The acetic anhydride will acetylate any free amines, rendering them unreactive in subsequent coupling steps.
-
Wash: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) before proceeding to the next cycle.
By implementing these optimized protocols and troubleshooting steps, researchers can significantly improve the efficiency of this compound coupling, thereby minimizing the formation of deletion sequences and ensuring the synthesis of high-purity target peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapidnovor.com [rapidnovor.com]
- 8. peptlab.unifi.it [peptlab.unifi.it]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: Best Practices for Washing Resin After Fmoc-L-leucinol Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your solid-phase peptide synthesis (SPPS) workflows. This guide focuses on a critical, yet often overlooked step: the effective washing of the resin post-coupling of sterically hindered amino alcohols like Fmoc-L-leucinol.
The coupling of this compound, a reduced form of leucine, presents unique challenges due to its steric bulk, which can lead to incomplete reactions. The subsequent washing steps are paramount to remove not only excess reagents but also any potential byproducts, ensuring the fidelity of your final peptide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the washing phase after this compound coupling.
Q1: My Kaiser test is positive after coupling and washing. What does this mean and what should I do?
A positive Kaiser test (indicated by blue/purple beads) signifies the presence of free primary amines on your resin, which means the coupling of this compound was incomplete.[1] Simply washing the resin will not resolve this issue.
Causality: The steric hindrance of L-leucinol can slow down the coupling reaction kinetics, leading to an incomplete reaction within the standard timeframe.[2] Residual unreacted amines will lead to deletion sequences in your final peptide, compromising its purity and yield.[3]
Troubleshooting Steps:
-
Double Coupling: After the initial coupling and a brief wash with N,N-Dimethylformamide (DMF) to remove the bulk of the reagents, perform a second coupling with a fresh solution of activated this compound.[1][4]
-
Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents such as HATU, HBTU, or HCTU are recommended as they form highly reactive activated esters.[5][6]
-
Extend Coupling Time & Increase Temperature: Increase the reaction time to 2-4 hours or even overnight.[1][7] In some cases, elevating the temperature to 40-60°C can enhance coupling efficiency.[4]
Q2: After cleavage, my mass spectrometry results show a deletion of the L-leucinol residue, but my Kaiser test was negative. What could have gone wrong in the washing step?
A negative Kaiser test can sometimes be misleading, especially with sterically hindered residues where the free amines may be less accessible to the ninhydrin reagent. It's also possible that residual base from the previous deprotection step was not thoroughly washed away, leading to premature Fmoc removal of the newly coupled this compound during the subsequent coupling cycle.
Causality: Inadequate washing after the piperidine treatment for Fmoc deprotection can leave residual base on the resin. This residual piperidine can then deprotect the Fmoc group of the incoming activated amino acid in the subsequent coupling step, leading to the insertion of an additional amino acid or other side reactions.[8]
Recommended Action:
-
Thorough Washing Post-Deprotection: Ensure a comprehensive washing protocol after Fmoc deprotection and before the coupling of this compound. A typical protocol involves washing the resin 5-7 times with DMF.[4][9]
-
Neutralization Wash: After the DMF washes, consider a final wash with a less polar solvent like Dichloromethane (DCM) to ensure the complete removal of any remaining piperidine.
Q3: I am observing low crude purity of my final peptide. Could my washing protocol be the culprit?
Absolutely. An inadequate washing protocol can contribute significantly to low peptide purity by failing to remove excess reagents and byproducts, which can interfere with subsequent synthetic steps or lead to side reactions.
Causality:
-
Residual Coupling Reagents: Leftover coupling reagents can lead to side reactions such as the guanidinylation of the N-terminal amine, which terminates the peptide chain.[10]
-
Byproducts of Coupling: For instance, when using DIC as a coupling agent, the byproduct diisopropylurea (DIU) can precipitate and clog the resin, hindering subsequent reactions.[11]
-
Solvent Choice: The solvent used for washing must effectively swell the resin and solubilize the reagents and byproducts.[12][13]
Optimization Strategies:
-
Solvent Selection: DMF is a common and effective solvent as it promotes resin swelling and dissolves most reagents.[12] For particularly difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties.[13]
-
Alternating Solvents: A wash protocol that alternates between a polar aprotic solvent (like DMF) and a less polar solvent (like DCM) can be more effective at removing a wider range of impurities.
-
Sufficient Wash Volume and Repetitions: Use an adequate volume of solvent for each wash (enough to fully suspend the resin) and repeat the washing step multiple times. A standard recommendation is 3-5 washes with DMF after the coupling step.[4]
Frequently Asked Questions (FAQs)
Q1: What is the standard washing protocol after a coupling reaction?
While the exact protocol can be optimized based on the specific sequence and scale, a robust general protocol is as follows:
-
After the coupling reaction is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times).[4]
-
Proceed to the Fmoc deprotection step of the next amino acid.
Q2: Why is DMF the most commonly used solvent for washing in Fmoc-SPPS?
DMF is widely used for several key reasons:
-
Excellent Solvating Properties: It effectively dissolves the protected amino acids and coupling reagents.
-
Resin Swelling: DMF promotes the swelling of polystyrene-based resins, which makes the reactive sites more accessible.[12]
-
Compatibility: It is compatible with the Fmoc chemistry and the reagents used.
However, it's crucial to use high-purity, amine-free DMF, as dimethylamine impurities can cause premature Fmoc deprotection.[13]
Q3: Are there greener alternatives to DMF for washing?
The field of green chemistry is actively exploring alternatives to traditional SPPS solvents. Some studies have investigated solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) in combination with certain coupling reagents, showing improved yields and reduced racemization in some cases.[11] However, the broad applicability and effectiveness of these alternatives are still under evaluation.
Q4: How does the choice of washing solvent impact peptide aggregation?
Peptide aggregation on the resin can hinder both coupling and deprotection steps.[10] The washing solvent plays a role in disrupting the hydrogen bonds that lead to aggregation. In cases of severe aggregation, switching from DMF to NMP or adding a small percentage of a chaotropic agent or a solvent like dimethyl sulfoxide (DMSO) to the wash can be beneficial.[10]
Experimental Protocols
Protocol 1: Standard Post-Coupling Washing Procedure
This protocol is suitable for routine coupling reactions.
-
Following the completion of the this compound coupling, filter the reaction vessel to remove the coupling solution.
-
Add fresh DMF to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin for 1-2 minutes.
-
Filter the DMF from the reaction vessel.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
Proceed to the Fmoc deprotection step.
Protocol 2: Enhanced Washing Procedure for Sterically Hindered Couplings
This protocol is recommended after the coupling of challenging residues like this compound.
-
After the coupling reaction, filter the reaction solution.
-
Wash the resin with DMF (5-7 times) as described in Protocol 1.[4]
-
Perform one wash with isopropanol (IPA) to help remove any remaining non-polar impurities.
-
Perform two washes with DCM to prepare the resin for the next step and to remove any residual IPA.
-
Proceed to Fmoc deprotection.
Data Summary
| Parameter | Standard Washing Protocol | Enhanced Washing Protocol (for Hindered Couplings) | Rationale |
| Primary Solvent | DMF | DMF | Excellent resin swelling and solvent properties.[12] |
| Number of DMF Washes | 3-5 | 5-7 | More extensive washing is required to remove excess reagents from potentially incomplete and slower reactions.[4] |
| Secondary Solvents | None | IPA, DCM | Alternating solvent polarity can improve the removal of a wider range of byproducts. |
| Monitoring Step | Kaiser Test | Kaiser Test | Essential for confirming the completion of the coupling reaction before proceeding.[1] |
Visual Workflow
Caption: Workflow for washing and monitoring after this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Technical Support Center: The Critical Impact of Fmoc-L-leucinol Purity on Final Peptide Quality
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical insights and practical troubleshooting advice on a crucial, yet often overlooked, aspect of peptide synthesis: the purity of Fmoc-L-leucinol and its profound impact on the quality of the final peptide product, particularly for C-terminal modified peptides such as peptide alcohols and aldehydes.
Introduction: Why this compound Purity is a Critical Quality Attribute
This compound is a pivotal building block in modern solid-phase peptide synthesis (SPPS), primarily utilized for the introduction of a C-terminal alcohol functionality.[1] This modification is essential for synthesizing peptide alcohols, which may possess unique biological activities, and serves as a precursor for peptide aldehydes, a class of potent enzyme inhibitors.[2]
The quality of your final peptide is inextricably linked to the purity of the starting materials.[3] Impurities in this compound can lead to a cascade of undesirable side reactions, resulting in a heterogeneous mixture of peptide-related impurities that are often challenging and costly to separate from the target peptide.[3] This not only reduces the overall yield but can also compromise the biological activity and safety of the final product. Therefore, a thorough understanding of potential impurities and their impact is paramount for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how are they formed?
The primary impurities in this compound often arise during its synthesis, which involves the reduction of the corresponding Fmoc-L-leucine and subsequent protection of the amino group. Potential impurities can be broadly categorized as follows:
-
Unreacted Starting Material (L-leucinol): Incomplete Fmoc protection of L-leucinol can leave residual free amino alcohol. During peptide synthesis, this can lead to the formation of deletion sequences where the subsequent amino acid is coupled directly to the resin-bound peptide chain that lacks the intended C-terminal leucinol.
-
Over-alkylation Products: During the Fmoc protection step, typically using Fmoc-Cl or Fmoc-OSu, over-alkylation can occur, though this is less common for the amino group.
-
Di-Fmoc-L-leucinol: While less probable due to the single amino group, impurities from the Fmoc protection reagent itself can be introduced.
-
Enantiomeric Impurities (Fmoc-D-leucinol): Racemization of the chiral center during the synthesis of L-leucinol or its subsequent Fmoc protection can introduce the D-enantiomer. The presence of the D-isomer will result in the formation of a diastereomeric peptide that can be difficult to purify and may have altered biological activity.[4]
-
Impurities from the Fmoc Reagent: The reagents used for Fmoc protection, such as Fmoc-OSu, can degrade to form by-products like Fmoc-β-alanine.[5][6] If present, these impurities can be incorporated into the peptide chain.
Q2: How do these impurities in this compound affect the final peptide quality?
Impurities in your this compound can have a significant and detrimental impact on the quality of your synthesized peptide. Here’s a breakdown of the potential consequences:
| Impurity Type | Impact on Final Peptide Quality |
| L-leucinol | Leads to the formation of deletion sequences , where the peptide chain is missing the C-terminal leucinol residue. This results in a truncated peptide with a different molecular weight and likely altered or abolished biological activity. |
| Fmoc-D-leucinol | Results in the synthesis of a diastereomeric peptide impurity . This can be very difficult to separate from the desired peptide using standard reverse-phase HPLC and may lead to incorrect biological data.[4] |
| Fmoc-β-alanine | If present as an impurity from the Fmoc-OSu reagent, it can be incorporated at the C-terminus, leading to a peptide with an incorrect C-terminal residue . |
| Other Reactive Impurities | Can lead to a variety of unidentified side products , complicating purification and potentially introducing toxic components. |
Q3: My peptide alcohol synthesis resulted in a major peak with a lower molecular weight than expected. What could be the cause?
A major peak with a lower molecular weight than the target peptide alcohol strongly suggests the presence of a deletion sequence . This is a common issue when using impure this compound that contains a significant amount of unprotected L-leucinol. During the coupling of the subsequent amino acid, a portion of the growing peptide chains will be attached to resin sites where the initial this compound coupling failed, leading to a peptide that is shorter by one leucinol residue.
Q4: I am synthesizing a peptide aldehyde from a peptide alcohol precursor. The final product shows two closely eluting peaks on HPLC. Why?
The presence of two closely eluting peaks when synthesizing a peptide aldehyde from a peptide alcohol can often be attributed to epimerization at the C-terminal amino acid alcohol residue. This can occur during the oxidation of the alcohol to the aldehyde, especially under harsh reaction conditions. Another possibility is the presence of a diastereomeric impurity originating from the starting this compound raw material (containing Fmoc-D-leucinol).
Troubleshooting Guide: Common Issues in Peptide Synthesis with this compound
This section provides a structured approach to troubleshooting common problems encountered when using this compound in peptide synthesis.
Caption: Troubleshooting workflow for issues related to this compound in peptide synthesis.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the chemical purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Solvent: 50% acetonitrile in water
Procedure:
-
Sample Preparation: Dissolve this compound in the sample solvent to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient: 30-90% B over 20 minutes
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Chiral Purity Analysis of this compound
This protocol provides a method to determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak IA, IC, or equivalent)
Reagents:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column.
-
Sample Solvent: Mobile phase
Procedure:
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Isocratic elution with the optimized mobile phase.
-
-
Data Analysis: The L- and D-enantiomers should be resolved as two separate peaks. Calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.
In-Depth Scientific Discussion: The Chemistry of Impurity Impact
The introduction of impurities during the first step of SPPS, the coupling of the C-terminal residue, has a compounding effect on the entire synthesis. Unlike impurities introduced in later cycles, which lead to a wider variety of truncated sequences, impurities in the initial building block can lead to a significant portion of the final product being a single, major impurity that is structurally very similar to the target peptide.
Caption: Logical flow demonstrating the impact of this compound purity on the final peptide product.
For instance, the presence of L-leucinol in the starting material will directly compete with this compound for coupling to the resin. Since L-leucinol lacks the Fmoc protecting group, subsequent deprotection and coupling steps will proceed from the free amine of the resin, leading to a peptide that is missing the C-terminal leucinol. This results in a significant amount of a single, major impurity that co-purifies with the desired product, reducing the overall yield and complicating the purification process.
Conclusion
The purity of this compound is not a parameter to be overlooked. It is a critical quality attribute that directly influences the success of your peptide synthesis, the purity of your final product, and the reliability of your research or drug development program. By understanding the potential impurities, their impact, and how to troubleshoot related issues, you can significantly improve the quality and yield of your C-terminal modified peptides. Always source your critical raw materials from reputable suppliers who can provide a comprehensive certificate of analysis detailing the purity and impurity profile.
References
- 1. usp.org [usp.org]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-L-leucinol
Welcome to the technical support guide for navigating the challenges associated with the chemical coupling of Fmoc-L-leucinol. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties when incorporating this sterically hindered amino alcohol into their synthetic workflows. As an amino alcohol, this compound undergoes esterification (O-acylation) rather than the more common amidation reaction seen in standard peptide synthesis. The reduced nucleophilicity of the hydroxyl group, combined with the steric bulk of the adjacent isobutyl group and the Fmoc protecting group, frequently leads to low yields and incomplete reactions.
This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.
Troubleshooting Guide: Incomplete or Failed Couplings
This section addresses the most common issue encountered with this compound: low conversion rates. The troubleshooting process is broken down into a logical flow, from initial problem identification to advanced strategic solutions.
Question: My coupling reaction with this compound has failed or is showing very low yield. What are the primary causes and how can I fix it?
Answer:
Low or failed conversion in this compound couplings almost always stems from a combination of two factors: steric hindrance and low nucleophilicity of the secondary hydroxyl group. Standard peptide coupling conditions are often suboptimal for this challenging esterification.
Below is a systematic approach to troubleshoot and optimize your reaction.
Before making significant changes to the core protocol, verify the quality and stoichiometry of your reagents.
-
Reagent Quality: Ensure the carboxylic acid is pure and dry. Confirm the activity of your coupling reagent, as many are sensitive to moisture. This compound itself is generally stable, but its purity should be confirmed (≥98% by HPLC is recommended)[1].
-
Solvent Purity: Use high-purity, anhydrous solvents (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). Water will compete with the alcohol for the activated carboxylic acid.
-
Stoichiometry: For a difficult coupling, ensure you are using a sufficient excess of the activated carboxylic acid. A 1.5 to 2.0 fold excess is a reasonable starting point.
If the initial checks do not resolve the issue, the core problem is likely the activation and coupling methodology. The hydroxyl group of leucinol is a significantly weaker nucleophile than the amino group of an amino acid, necessitating more potent activation strategies.
Key Strategy: The Carbodiimide/DMAP Approach
The most reliable method for acylating sterically hindered alcohols is the use of a carbodiimide activator in conjunction with a nucleophilic catalyst, most commonly 4-(N,N-dimethylamino)pyridine (DMAP)[2][3].
-
Mechanism of Action:
-
The carbodiimide (e.g., DIC or DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DMAP, a hyper-nucleophilic catalyst, attacks this intermediate to form a stable but highly reactive N-acylpyridinium salt.
-
The hydroxyl group of this compound then attacks the N-acylpyridinium salt to form the desired ester, regenerating the DMAP catalyst[4].
-
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DIC [label="DIC/DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acylpyridinium [label="N-Acylpyridinium\nIntermediate\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leucinol [label="this compound\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Desired Ester\n(R-COOR')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Dialkylurea\nByproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_Acylisourea [label="+", arrowhead=vee]; DIC -> O_Acylisourea [arrowhead=vee]; O_Acylisourea -> Acylpyridinium [label="+", arrowhead=vee]; DMAP -> Acylpyridinium [arrowhead=vee]; Acylpyridinium -> Ester [label="+", arrowhead=vee]; Leucinol -> Ester [arrowhead=vee]; Ester -> DMAP [label="Regenerates", style=dashed, arrowhead=open]; O_Acylisourea -> Urea [label="Side Reaction\n(N-Acylurea)", style=dashed, color="#EA4335", arrowhead=open]; } .dot Caption: DMAP-catalyzed esterification workflow.
Experimental Protocol: Optimized DIC/DMAP Coupling
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.5 eq.) and this compound (1.0 eq.) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 - 0.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.5 eq.) dropwise to the cooled solution. Note: DIC is preferred over Dicyclohexylcarbodiimide (DCC) in many applications as the resulting diisopropylurea byproduct is more soluble in common organic solvents, simplifying purification[5].
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
| Reagent | Equivalents (eq.) | Purpose |
| This compound | 1.0 | Substrate |
| Carboxylic Acid | 1.5 - 2.0 | Acylating Agent |
| DIC or DCC | 1.5 - 2.0 | Activating Agent |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| Anhydrous DCM | - | Solvent |
Table 1. Recommended Reagent Stoichiometry for DIC/DMAP Coupling.
While the DIC/DMAP method is robust, other coupling reagents can be effective, particularly uronium-based reagents, provided the conditions are optimized for esterification.
Strategy: Using Uronium Salts (e.g., COMU, TBTU)
Reagents like COMU have been shown to be effective for preparing esters from various alcohols[6].
-
Modification Required: Unlike amide bond formation, which often uses bases like DIPEA, esterification with these reagents may require a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the deprotonation of the less acidic alcohol[6].
Experimental Protocol: COMU/DBU Coupling
-
Preparation: In an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) and this compound (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add COMU (1.5 eq.).
-
Base Addition: Add DBU (1.5 eq.) and stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: Can I use standard peptide coupling reagents like HATU or HBTU for coupling to this compound?
A1: While it is possible, it is not recommended as a first-choice strategy. Reagents like HATU and HBTU are optimized for activating carboxylic acids for reaction with amines[7][8]. Their efficiency in forming the active OAt- or OBt-esters is high, but the subsequent nucleophilic attack by the hindered hydroxyl group of leucinol is often the rate-limiting and inefficient step. If you must use them, a stronger base and longer reaction times may be necessary, but the DIC/DMAP approach is generally more reliable for this specific transformation[5][9].
Q2: My reaction stalls and I see a byproduct I can't identify. What could it be?
A2: If you are using a carbodiimide (DCC or DIC) without a highly effective nucleophilic catalyst like DMAP, the most likely byproduct is N-acylurea . This occurs when the O-acylisourea intermediate, which is highly reactive, undergoes an intramolecular rearrangement to the stable N-acylurea instead of being intercepted by the alcohol[10]. The formation of this byproduct is a key indicator that the esterification reaction is too slow, often due to steric hindrance[10]. The solution is to accelerate the desired reaction by adding catalytic DMAP.
// Nodes O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway1 [label="Desired Pathway:\nAttack by this compound\n(Catalyzed by DMAP)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway2 [label="Side Reaction:\nIntramolecular Rearrangement\n(Slow Esterification)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester_Product [label="Ester Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAcylurea_Byproduct [label="N-Acylurea Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges O_Acylisourea -> Pathway1 [arrowhead=vee]; O_Acylisourea -> Pathway2 [arrowhead=vee]; Pathway1 -> Ester_Product [arrowhead=vee]; Pathway2 -> NAcylurea_Byproduct [arrowhead=vee]; } .dot Caption: Competing reaction pathways for the O-acylisourea intermediate.
Q3: How do I effectively monitor the progress of my this compound coupling reaction?
A3: Standard chromatographic techniques are highly effective.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting materials (carboxylic acid and this compound). The ester product should have a different Rf value (typically higher, i.e., less polar) than the starting carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, inject a small, quenched aliquot of your reaction mixture. You can monitor the consumption of the limiting reagent (this compound) and the appearance of the product peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to confirm the mass of the product peak, verifying that the desired esterification has occurred, and helps in identifying any byproducts like N-acylurea.
Q4: Is racemization of my carboxylic acid a concern during these coupling reactions?
A4: Racemization is less of a concern during esterification compared to amide bond formation with chiral amino acids, but it is not impossible. The use of additives like 1-Hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) can suppress racemization when using carbodiimides, though their catalytic effect on the esterification itself is less pronounced than DMAP[5]. For most standard carboxylic acids, the DIC/DMAP protocol at 0 °C to room temperature poses a low risk of epimerization.
Q5: What if my carboxylic acid is also very sterically hindered?
A5: Coupling two sterically hindered partners is exceptionally challenging. If both the carboxylic acid and this compound are bulky, you may need to employ more forceful conditions. This could include:
-
Elevated Temperatures: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but must be done cautiously to avoid side reactions.
-
More Reactive Acylating Agents: Converting the carboxylic acid to a more reactive species, such as an acyl chloride or acid anhydride , prior to reaction with this compound and a non-nucleophilic base (like pyridine or 2,4,6-collidine) can be effective[11]. However, this approach requires an extra synthetic step and handling of more hazardous reagents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Optimizing reaction times for Fmoc-L-leucinol deprotection and coupling
Technical Support Center: Fmoc-L-Leucinol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the specific challenges of working with this compound. As a sterically hindered amino alcohol, L-leucinol presents unique optimization puzzles during both the N-terminal Fmoc deprotection and the subsequent coupling steps in solid-phase peptide synthesis (SPPS). Incomplete reactions at either stage can lead to difficult-to-remove deletion sequences, compromising the yield and purity of your final peptide.
This guide is structured to provide immediate answers through our FAQ section, followed by in-depth troubleshooting guides and detailed experimental protocols. We will explore the causality behind each recommendation, empowering you to make informed decisions to streamline your synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc deprotection of L-leucinol sluggish compared to other amino acids?
While L-leucinol is not an amino acid, its structure as an amino alcohol means it's often the C-terminal residue in peptidomimetics or other complex molecules. The bulky isobutyl side chain of the leucine moiety can contribute to steric hindrance or participate in peptide aggregation, particularly in hydrophobic sequences.[1][2] This can physically block the piperidine base from efficiently accessing the Fmoc group, slowing the deprotection reaction.[3]
Q2: My coupling reaction onto the deprotected L-leucinol amine is failing. What is the most likely cause?
This is the most common challenge. The free amine of leucinol is sterically hindered by its own isobutyl side chain. This spatial crowding significantly slows the rate of acylation by the incoming activated amino acid, leading to incomplete coupling.[4][5] Standard coupling reagents are often not potent enough to overcome this energy barrier efficiently.
Q3: Is double coupling necessary for residues being added to L-leucinol?
For hindered couplings such as this, performing a double coupling is a highly recommended starting point.[5] It is a robust strategy to maximize the yield and prevent the formation of deletion sequences, which are often more difficult to purify out than any side products from the extended reaction time.
Q4: Can microwave synthesis help optimize these reactions?
Absolutely. Microwave-assisted peptide synthesis is highly effective for both deprotection and coupling of hindered residues.[4] The application of microwave energy can accelerate reaction kinetics and help disrupt secondary structure formation (aggregation) on the solid support, leading to faster and more complete reactions.[4][5]
Troubleshooting Guide: Fmoc Deprotection of L-Leucinol
This section addresses specific issues you may encounter during the Fmoc removal step.
Problem: The Kaiser test is weak-positive or negative after the standard deprotection time, indicating incomplete Fmoc removal.
-
Underlying Cause: The standard 20% piperidine in DMF may not be sufficient to overcome the steric hindrance or aggregation effects associated with the L-leucinol-containing sequence within a typical timeframe.[1][2][3]
-
Solution Pathway:
-
Extend Deprotection Time: The simplest first step is to increase the duration of the second piperidine treatment. Instead of the standard 5-10 minutes, extend it to 20-30 minutes to allow the reaction to proceed to completion.[3][6]
-
Employ a Stronger Base: For particularly stubborn sequences, a more potent deprotection cocktail can be used. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF is highly effective at accelerating Fmoc removal.[3] DBU is a non-nucleophilic base that significantly increases the basicity of the solution, driving the elimination reaction forward.
-
Disrupt Aggregation: If you suspect peptide aggregation is the root cause (common in hydrophobic sequences), consider switching your primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for disrupting secondary structures.[5]
-
Fmoc Deprotection Workflow
Caption: Standard workflow for Fmoc deprotection in SPPS.
Table 1: Optimized Fmoc Deprotection Conditions
| Parameter | Standard Protocol | Optimized for Hindered Residues |
| Reagent | 20% (v/v) Piperidine in DMF | 20% Piperidine in NMP or 2% DBU / 2% Piperidine in DMF |
| Time (1st Rxn) | 2 - 5 minutes | 2 - 5 minutes |
| Time (2nd Rxn) | 10 - 15 minutes | 20 - 30 minutes (or 2 x 5 min for DBU) |
| Temperature | Room Temperature | Room Temperature or Microwave (up to 75°C) |
| Key Advantage | Suitable for most amino acids. | Overcomes steric hindrance and aggregation. |
Troubleshooting Guide: Coupling to L-Leucinol
This section focuses on ensuring complete amide bond formation with the sterically hindered amine of L-leucinol.
Problem: The Kaiser test remains strongly positive after the coupling reaction, indicating a large amount of unreacted free amine.
-
Underlying Cause: The nucleophilicity of the L-leucinol amine is reduced due to steric hindrance, and the incoming activated amino acid is likewise sterically encumbered. The activation energy for this reaction is high, and standard coupling reagents (e.g., DIC/HOBt) may not be sufficiently reactive to drive the reaction to completion in a reasonable timeframe.[4]
-
Solution Pathway:
-
Select a Potent Coupling Reagent: This is the most critical factor. Onium-salt-based reagents are required to generate a highly reactive active ester of the incoming amino acid.
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are superior choices.[4] They react with the Fmoc-amino acid to form highly reactive OAt or OBt esters. COMU is a modern, safer alternative to HATU that offers comparable, and sometimes superior, coupling efficiency and better solubility.[4][7][8]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent options. They are known for their high reactivity and can sometimes offer an advantage in minimizing racemization compared to uronium salts.[4]
-
-
Optimize Reaction Conditions:
-
Double Couple: Perform the first coupling for 1-2 hours, wash the resin, and repeat the reaction with a fresh preparation of activated amino acid and base.
-
Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 4-5 equivalents relative to resin loading).
-
Use Microwave Irradiation: Applying microwave energy (e.g., 20-30 minutes at 75-90°C) can dramatically increase the reaction rate and overcome kinetic barriers.[4]
-
-
Consider Acyl Fluoride Formation: For the most extreme cases of steric hindrance, in situ formation of the amino acid fluoride is a powerful strategy. Using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid to its corresponding acyl fluoride, which is a small, highly reactive species ideal for coupling to hindered amines.[4][9]
-
Troubleshooting Logic for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Table 2: Recommended Coupling Reagents for Hindered Systems
| Reagent Class | Reagent Name | Key Features & Causality |
| Uronium/Aminium | HATU | Forms highly reactive OAt-ester. Considered a gold standard for difficult couplings. Requires a non-nucleophilic base (DIPEA, NMM).[4][7] |
| HCTU | Forms a Cl-OBt-ester, also highly reactive. Generally more cost-effective than HATU. | |
| COMU | Oxyma-based reagent. Coupling efficiency is comparable to HATU, but it's non-explosive, has better solubility, and shows reduced racemization.[4][7][8] | |
| Phosphonium | PyBOP / PyAOP | Forms reactive OBt/OAt-esters. Does not have a guanidinylation side reaction risk. PyAOP is often more reactive than PyBOP.[4] |
| Acyl Fluoride | TFFH | Generates a small, highly reactive acyl fluoride in situ. Excellent for extremely hindered α,α-disubstituted amino acids and challenging couplings.[4][9] |
Experimental Protocols
Protocol 1: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in an appropriate reaction vessel. Drain the solvent.
-
Initial Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes at room temperature.[3]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the DBU/piperidine/DMF solution and agitate for another 5-7 minutes.
-
Drain: Drain the deprotection solution.
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of DBU and piperidine before proceeding to the coupling step.[3]
Protocol 2: Microwave-Assisted HATU Coupling to L-Leucinol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Ensure the Fmoc group has been removed from the L-leucinol-resin and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.15 g, 0.39 mmol, 3.9 eq.), and HOAt (0.054g, 0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (140 µL, 0.8 mmol, 8 eq.) to the activation solution. Vortex briefly. The solution may change color. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the resin-containing reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate for 20-30 minutes at 75°C with intermittent stirring.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).
-
Confirmation: Perform a Kaiser test on a small sample of beads. If the test is positive, a second coupling is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Scaling Up Peptide Synthesis with Fmoc-L-leucinol
Welcome to the technical support center for scaling up peptide synthesis featuring a C-terminal leucinol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-L-leucinol to produce peptide alcohols. As your partner in peptide synthesis, we understand that moving from small-scale to large-scale production introduces unique challenges. This resource provides in-depth, field-proven insights to help you navigate these complexities, ensuring the efficiency, purity, and scalability of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound for C-terminal modification?
A1: this compound is utilized to synthesize peptides with a C-terminal amino alcohol instead of a carboxylic acid. This modification is critical for several applications in drug development as it can enhance the peptide's biological activity, improve its stability against enzymatic degradation by carboxypeptidases, and alter its pharmacokinetic profile.[1][2] The resulting peptide alcohol may also serve as a precursor for synthesizing peptide aldehydes, which are potent protease inhibitors.[3]
Q2: Which solid support (resin) is recommended for large-scale synthesis with this compound?
A2: For the synthesis of C-terminally modified peptides like peptide alcohols, 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[4][5][6] The key advantage of 2-CTC resin is the acid-labile nature of the linkage formed between the resin and the hydroxyl group of leucinol. This allows for the cleavage of the final peptide under very mild acidic conditions, which preserves the integrity of acid-sensitive protecting groups on the peptide side chains.[5][6] The steric bulk of the trityl group also helps to prevent side reactions such as diketopiperazine formation, which can be a significant issue at the dipeptide stage.[5][7]
Q3: What are the primary challenges when scaling up peptide synthesis with a C-terminal leucinol?
A3: Scaling up presents several challenges, many of which are amplified by the hydrophobic nature of the leucine side chain and the C-terminal alcohol modification. Key challenges include:
-
Efficient and complete loading of this compound onto the resin.
-
Preventing aggregation of the growing peptide chains, which is exacerbated by the hydrophobicity of the C-terminal residue.[8][9]
-
Ensuring complete coupling and deprotection at each cycle, as aggregation can hinder reagent accessibility.
-
Minimizing side reactions , such as transesterification, during the synthesis and cleavage steps.[10]
-
Developing effective purification strategies for the final hydrophobic peptide alcohol.[11][12]
Troubleshooting Guide
Issue 1: Low Loading Efficiency of this compound on 2-CTC Resin
Symptoms:
-
Low substitution level determined by Fmoc cleavage and UV spectroscopy.[13][14]
-
Reduced overall yield of the final peptide.
Potential Causes & Solutions:
| Cause | Explanation & Recommended Action |
| Moisture Contamination of Resin | 2-CTC resin is highly sensitive to moisture, which can hydrolyze the reactive chloride groups to inactive alcohols.[15] Solution: Ensure the resin is stored in a tightly sealed container and allowed to reach room temperature before opening. For long-term storage, flush the container with an inert gas like nitrogen or argon.[5] If hydrolysis is suspected, the resin can be reactivated by treatment with thionyl chloride and pyridine.[15] |
| Incomplete Dissolution of this compound | This compound may have limited solubility in dichloromethane (DCM), the preferred solvent for loading onto 2-CTC resin. Solution: Use a minimal amount of anhydrous N,N-Dimethylformamide (DMF) to aid in dissolution before adding the solution to the resin suspension in DCM.[5][14] |
| Insufficient Base or Reaction Time | The esterification reaction requires a non-nucleophilic base, and insufficient amounts or short reaction times can lead to incomplete loading. Solution: Use 1.5 to 3 equivalents of a hindered base like N,N-diisopropylethylamine (DIPEA) relative to the this compound.[16] Extend the reaction time to 2-4 hours or even overnight at room temperature with gentle agitation.[4][15] |
| Premature Capping of the Resin | The presence of nucleophiles, such as residual methanol from previous steps, can cap the reactive sites on the resin. Solution: Ensure all solvents are anhydrous and of high purity. After loading, intentionally cap any remaining unreacted sites with a mixture of DCM:MeOH:DIPEA (17:2:1) to prevent the formation of deletion sequences in the subsequent steps.[4][13] |
Issue 2: Incomplete Coupling of the First Amino Acid to Leucinol-Resin
Symptoms:
-
Presence of a significant amount of truncated peptide (missing the first coupled amino acid) in the final crude product upon HPLC analysis.
-
Positive Kaiser test after the coupling step, indicating free amine groups.
Potential Causes & Solutions:
| Cause | Explanation & Recommended Action |
| Steric Hindrance | The bulky nature of the leucinol side chain and the trityl-resin linkage can sterically hinder the approach of the incoming activated amino acid. Solution: Use a more potent coupling reagent combination such as HATU/HOAt or HCTU in the presence of DIPEA or 2,4,6-collidine.[4] Double coupling (repeating the coupling step with a fresh portion of activated amino acid) is also a highly effective strategy. |
| Peptide Aggregation | Even at the dipeptide stage, aggregation can begin, especially with hydrophobic residues. This can physically block the reactive sites. Solution: Swell the resin adequately in an appropriate solvent like DMF or N-Methyl-2-pyrrolidone (NMP) before deprotection and coupling.[17] Consider using chaotropic salts or switching to a more effective solvent like NMP if aggregation is suspected. |
| Inefficient Activation | The carboxylic acid of the incoming Fmoc-amino acid may not be fully activated before addition to the resin. Solution: Allow for a pre-activation time of 5-10 minutes for the Fmoc-amino acid with the coupling reagent and base before adding the mixture to the deprotected leucinol-resin. Ensure all reagents are of high purity and anhydrous. |
Issue 3: Peptide Aggregation During Chain Elongation
Symptoms:
-
Shrinking of the resin bed.[9]
-
Slow or incomplete Fmoc deprotection, observed by continuous yellow color in the piperidine solution.
-
Failed coupling reactions in subsequent steps.
-
Low solubility of the cleaved peptide in standard purification solvents.[12]
Potential Causes & Solutions:
| Cause | Explanation & Recommended Action |
| Interchain Hydrogen Bonding | Hydrophobic sequences, particularly those containing leucine, valine, and alanine, are prone to forming stable secondary structures (β-sheets) that lead to aggregation.[8][9] Solution: Incorporate structure-disrupting elements like pseudoproline dipeptides at appropriate positions in the peptide sequence. These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation. |
| High Resin Loading | At a larger scale, higher loading can increase the proximity of peptide chains, promoting aggregation. Solution: Utilize a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular interactions. |
| Suboptimal Solvent Choice | DMF is a standard solvent but may not be the most effective at solvating aggregating sequences. Solution: Switch to NMP, which has superior solvating properties for many "difficult" sequences.[17] Alternatively, solvent mixtures containing DMSO or the use of chaotropic agents can help disrupt aggregation. |
Issue 4: Low Purity of the Final Peptide Alcohol after Cleavage
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data indicating side products such as deletion sequences or peptides with modified side chains.
Potential Causes & Solutions:
| Cause | Explanation & Recommended Action |
| Incomplete Final Deprotection | Bulky side-chain protecting groups may require longer cleavage times or stronger scavenger cocktails for complete removal. Solution: Increase the cleavage time to 3-4 hours. Ensure an effective scavenger cocktail (e.g., TFA/triisopropylsilane/water) is used to quench reactive cations generated during deprotection. |
| Side Reactions During Cleavage | The ester linkage to the leucinol is generally stable, but prolonged exposure to strong acids can lead to unforeseen side reactions. Solution: Use the mildest possible cleavage conditions that are still effective. For 2-CTC resin, a mixture of acetic acid/trifluoroethanol/DCM can be used to cleave the peptide with side-chain protecting groups intact.[5] |
| Hydrophobicity-Related Purification Issues | The final peptide alcohol can be highly hydrophobic, leading to poor solubility and peak tailing during HPLC purification.[12] Solution: Optimize the HPLC method by using a C4 or C8 column instead of a C18 column for very hydrophobic peptides. Increase the column temperature to improve peak shape. Use mobile phase modifiers like formic acid instead of TFA for better MS sensitivity, and consider adding organic solvents like isopropanol to the mobile phase to improve solubility. |
Experimental Protocols & Visualizations
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin
-
Swell 10 g of 2-chlorotrityl chloride resin (1.5 mmol/g substitution) in 100 mL of anhydrous DCM for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve 1.5 equivalents of this compound (relative to the resin's total substitution) in 50 mL of anhydrous DCM. If solubility is an issue, add a minimal volume of anhydrous DMF (e.g., 1-2 mL) to achieve a clear solution.
-
Drain the DCM from the swollen resin.
-
Add the this compound solution to the resin, followed by 3.0 equivalents of DIPEA.
-
Agitate the mixture gently at room temperature for 2-4 hours.
-
To cap any unreacted chloride sites, add 10 mL of methanol to the vessel and continue agitation for 30 minutes.[4][13]
-
Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity by treating a small, weighed amount of resin with 20% piperidine in DMF and measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[13][14]
Diagram 1: Workflow for Loading this compound
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. glycopep.com [glycopep.com]
- 7. mesalabs.com [mesalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptideweb.com [peptideweb.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 17. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Choosing the Right Tool: A Comparative Guide to Fmoc-L-leucinol and Boc-L-leucinol in Peptide Synthesis
Abstract
The synthesis of peptides with C-terminal modifications, such as peptide alcohols, is critical for developing new therapeutics and biological probes.[1] These modifications can significantly enhance metabolic stability and biological activity. L-leucinol, a reduced form of the amino acid leucine, is a common C-terminal residue in this class of molecules. The successful incorporation of L-leucinol into a peptide sequence hinges on the strategic use of protecting groups for its α-amino function. This guide provides an in-depth, evidence-based comparison of the two most prevalent choices for this task: Fmoc-L-leucinol and Boc-L-leucinol. We will explore the fundamental chemistry, strategic implications, and experimental best practices associated with each, enabling researchers to make an informed decision tailored to their specific synthetic goals.
Introduction: The Critical Role of C-Terminal Alcohols and Protecting Groups
Peptides containing a C-terminal alcohol function are an important class of compounds, exhibiting a wide range of biological activities, from the antibiotic properties of peptaibols to the therapeutic efficacy of drugs like octreotide.[1][2][3] Unlike standard solid-phase peptide synthesis (SPPS), which relies on a C-terminal carboxylic acid for resin attachment, the synthesis of peptide alcohols requires specialized strategies.[1][4]
The core of any peptide synthesis is the precise, stepwise assembly of amino acids. This precision is achieved through the use of temporary protecting groups on the α-amino terminus of each incoming monomer.[5][6] These groups prevent unwanted side reactions, such as self-polymerization, ensuring that peptide bond formation occurs only at the desired position.[5] The choice of this protecting group dictates the entire synthetic strategy, influencing resin selection, deprotection conditions, and compatibility with other protecting groups used on amino acid side chains.
The two dominant strategies in modern peptide synthesis are based on the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group.[6][] Fmoc is labile to basic conditions, while Boc is labile to acidic conditions.[][8][9] This fundamental difference forms the basis of their "orthogonal" nature, allowing for selective deprotection and the synthesis of complex peptides.[5][][8][10] This guide will dissect the practical consequences of choosing between this compound and Boc-L-leucinol, the foundational building blocks for peptides terminating in leucinol.
The Chemistry of Protection: A Tale of Two Strategies
The primary distinction between Fmoc and Boc protection lies in the chemical mechanism of their removal. This difference has profound implications for the entire synthesis workflow.
This compound: The Base-Labile Strategy
The Fmoc group is the cornerstone of the most widely used SPPS methodology today.[11] Its popularity stems from the mild conditions required for its removal, which preserves acid-sensitive functionalities elsewhere in the peptide or on the resin linker.[6][12]
Deprotection Mechanism: The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[12] A mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system.[12][13] This generates a carbanion intermediate, which rapidly undergoes elimination to release the free amine of leucinol, carbon dioxide, and dibenzofulvene (DBF). The piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF, driving the reaction to completion.[12][13]
Figure 1: Mechanism of Fmoc deprotection by piperidine.
This strategy is fully orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) groups commonly used for side-chain protection.[5][][10] This allows for the assembly of the peptide chain using mild base for Nα-deprotection, followed by a final, single-step cleavage with a strong acid like trifluoroacetic acid (TFA) to simultaneously remove the peptide from the resin and deprotect all side chains.[]
Boc-L-leucinol: The Acid-Labile Strategy
The Boc strategy was the original mainstream method for SPPS and remains a robust and valuable approach for specific applications.[][14] It relies on graduated acid lability, where the temporary Nα-Boc group is removed with a moderate acid, while more permanent, benzyl-based (Bzl) side-chain protecting groups and the resin linkage require a very strong acid for cleavage.[5][10][15]
Deprotection Mechanism: The Boc group is removed by acidolysis.[16][17] Treatment with an acid, typically 50% TFA in dichloromethane (DCM), protonates the carbamate.[14][16][17] This triggers the loss of a stable tert-butyl cation, forming an unstable carbamic acid intermediate.[16] The carbamic acid spontaneously decarboxylates to release the free amine as its TFA salt and carbon dioxide gas.[9][16] The liberated tert-butyl cation is typically scavenged to prevent side reactions.[16]
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
Following deprotection, a neutralization step using a hindered base like diisopropylethylamine (DIEA) is required to free the amine before the next coupling cycle.[18] The final cleavage from the resin (e.g., Merrifield resin) and removal of side-chain protecting groups requires treatment with a very strong, hazardous acid like anhydrous hydrogen fluoride (HF).[15][19]
Head-to-Head Comparison: A Performance Matrix
The choice between this compound and Boc-L-leucinol is not merely a matter of preference but a strategic decision that impacts the entire synthesis plan. The following table summarizes the key performance characteristics of each strategy.
| Feature | This compound Strategy | Boc-L-leucinol Strategy |
| Nα-Deprotection | 20% Piperidine in DMF (mild base)[20] | 50% TFA in DCM (moderate acid)[14][19] |
| Orthogonality | Fully orthogonal with acid-labile side-chain groups (tBu, Trt).[5][10] | "Graduated lability" with stronger-acid-labile side-chain groups (Bzl).[10][15] |
| Final Cleavage | Single step with moderate acid (e.g., TFA).[] | Requires very strong, hazardous acid (e.g., anhydrous HF).[15] |
| Side Reactions | Base-catalyzed side reactions like aspartimide formation can occur.[13] | Repeated acid treatment can degrade sensitive residues (e.g., Trp).[] |
| Handling Safety | Piperidine is toxic, but avoids use of HF.[13] | Requires handling of highly corrosive TFA and extremely hazardous HF. |
| Automation | Highly amenable to modern automated synthesizers. | Less common in modern automation due to HF requirement. |
| Cost | Fmoc-amino acid derivatives are generally more expensive.[] | Boc-amino acid derivatives are typically less expensive.[] |
| Best For... | Syntheses with acid-sensitive residues; general-purpose and automated synthesis.[] | Synthesizing long or hydrophobic peptides where aggregation is a concern.[] |
Experimental Design & Protocols
The synthesis of a peptide alcohol requires a different approach to resin anchoring compared to standard SPPS. The C-terminal alcohol cannot form a stable ester bond with conventional resins like Wang or Merrifield resin. A common and effective strategy involves using a 2-chlorotrityl chloride (2-CTC) resin, which can be loaded via the amino group of the protected leucinol.[3][4]
Figure 3: General Fmoc-SPPS workflow for peptide alcohol synthesis on 2-CTC resin.
Protocol: Synthesis of a Model Peptide (Ala-Leuol) using this compound
This protocol outlines the manual synthesis of Alaninyl-leucinol on a 0.1 mmol scale.
1. Resin Preparation and Loading:
-
Rationale: 2-Chlorotrityl chloride resin is highly acid-sensitive, allowing for mild cleavage conditions that preserve the final peptide alcohol structure.
-
Procedure:
-
Swell 150 mg of 2-chlorotrityl chloride resin (substitution ~0.7 mmol/g) in 3 mL of DCM for 30 minutes in a fritted reaction vessel.[15]
-
Drain the DCM.
-
Dissolve this compound (71 mg, 0.2 mmol, 2 eq) and DIEA (70 µL, 0.4 mmol, 4 eq) in 2 mL of DCM.
-
Add the solution to the resin and agitate at room temperature for 1 hour.[15]
-
To cap any unreacted chloride sites, add 0.5 mL of methanol and agitate for 15 minutes.
-
Drain the vessel and wash the resin thoroughly with DCM (3x), DMF (3x), and IPA (3x).
-
2. Fmoc Deprotection:
-
Rationale: This step removes the temporary Fmoc group to expose the free amine for the next coupling reaction. A two-step deprotection ensures completeness.
-
Procedure:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[21]
-
Drain the solution.
-
Add a fresh 2 mL portion of 20% piperidine in DMF. Agitate for 10 minutes.[21]
-
Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[21]
-
(Optional) Perform a Kaiser test on a few resin beads. A positive result (blue beads) confirms the presence of a free primary amine.[12]
-
3. Amino Acid Coupling:
-
Rationale: HCTU is a highly efficient coupling reagent that minimizes racemization and ensures a high coupling yield.
-
Procedure:
-
In a separate vial, dissolve Fmoc-Ala-OH (93 mg, 0.3 mmol, 3 eq) and HCTU (124 mg, 0.3 mmol, 3 eq) in 1 mL of DMF.
-
Add DIEA (105 µL, 0.6 mmol, 6 eq) to the vial to activate the amino acid (solution may change color).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 45-60 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
4. Final Deprotection and Cleavage:
-
Rationale: A TFA "cocktail" containing scavengers is used to cleave the peptide from the highly acid-labile resin and remove any remaining protecting groups.
-
Procedure:
-
Perform a final Fmoc deprotection as described in Step 2.
-
Wash the resin with DMF (5x), DCM (5x), and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 1.5 hours.
-
Filter the solution away from the resin into a clean centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to 15 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide product under vacuum.
-
Conclusion and Recommendations
The choice between this compound and Boc-L-leucinol is a critical decision that defines the entire synthetic approach.
Choose this compound for:
-
General-purpose synthesis: The Fmoc/tBu strategy is the modern workhorse of SPPS due to its mild deprotection conditions, broad compatibility with acid-labile functionalities, and amenability to automation.[6][8]
-
Acid-sensitive sequences: If the peptide contains residues prone to degradation under repeated acidic treatment (e.g., Tryptophan), the Fmoc strategy is superior.[]
-
Safety and convenience: This approach avoids the need for highly hazardous reagents like anhydrous HF for final cleavage.
Choose Boc-L-leucinol for:
-
Difficult or long sequences: The Boc strategy, which utilizes TFA for repeated deprotection, can be better at disrupting peptide aggregation on the resin, a common problem with long or hydrophobic sequences.[][13]
-
Cost-sensitive projects: Boc-protected amino acids and reagents are often more economical than their Fmoc counterparts.[]
-
Specific complex syntheses: In some cases, the unique chemical environment of the Boc/Bzl strategy may be advantageous for specific side-chain protection schemes.
For the vast majority of applications in modern research and drug development, the This compound strategy offers a more versatile, safer, and convenient path to high-purity peptide alcohols. Its orthogonality and mild deprotection conditions have rightfully established it as the dominant methodology in the field.
References
- 1. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. biosynth.com [biosynth.com]
- 6. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. peptide.com [peptide.com]
A Comparative Guide to Coupling Efficiency: HATU vs. HBTU for Fmoc-L-leucinol Acylation
For researchers, scientists, and drug development professionals, the synthesis of modified peptides and complex organic molecules presents unique challenges. The choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true when dealing with sterically hindered or less reactive substrates, such as the amino alcohol Fmoc-L-leucinol.
This in-depth guide provides an objective, data-supported comparison of two preeminent aminium-based coupling reagents: HATU and HBTU. We will delve into their mechanisms of action, present a head-to-head experimental comparison for the acylation of a model amine with this compound, and provide the field-proven insights necessary to select the optimal reagent for your demanding synthetic applications.
The Challenge: Acylating Sterically Hindered Amino Alcohols
This compound, with its bulky isobutyl side chain and the hydroxyl group's lower nucleophilicity compared to a primary amine, represents a challenging substrate for acylation. Inefficient coupling can lead to low yields, the need for harsh reaction conditions, and an increased risk of side reactions. The selection of a highly efficient activation agent is therefore paramount to drive the reaction to completion under mild conditions.
Mechanistic Underpinnings: Why HATU Holds the Reactivity Edge
The fundamental difference between HATU and HBTU lies in the structure of the active ester they form with the carboxylic acid. This intermediate is the species that ultimately undergoes nucleophilic attack by the amine to form the desired amide bond.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes a standard 1-hydroxybenzotriazole (HOBt) moiety.[1][2] Upon reaction with a carboxylate, it forms an OBt-active ester. While effective for many standard couplings, the reactivity of this ester can be insufficient for sterically demanding or electronically challenging substrates.[3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) group.[4][5] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group.[6] This electronic effect makes the resulting OAt-ester a significantly better leaving group than the OBt-ester. Consequently, the OAt-ester is more susceptible to nucleophilic attack, leading to faster reaction rates and higher coupling efficiencies.[3]
Furthermore, the pyridine nitrogen in the HOAt moiety of HATU is thought to provide anchimeric assistance by stabilizing the incoming amine through a hydrogen-bonded transition state, further accelerating the rate of acylation.[4]
Head-to-Head Experimental Comparison
To objectively evaluate the performance of HATU and HBTU for this challenging transformation, a model reaction was designed: the coupling of this compound to a resin-bound glycine residue. This solid-phase approach allows for straightforward purification and analysis.
Experimental Protocols
Materials:
-
Fmoc-Gly-Wang Resin (Loading: 0.5 mmol/g)
-
This compound
-
HATU
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Kaiser Test Kit
General Procedure (Solid-Phase Synthesis):
-
Resin Preparation: Fmoc-Gly-Wang resin (100 mg, 0.05 mmol) was swelled in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The DMF was drained, and the resin was treated with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: The resin was washed thoroughly with DMF (5 x 2 mL) to remove residual piperidine.
-
Confirmation of Free Amine: A small sample of resin was subjected to the Kaiser test to confirm the presence of free primary amines.[7] A positive (blue bead) result was required to proceed.
-
Coupling Reaction (Parallel Synthesis):
-
HATU Protocol: In a separate vial, this compound (88.3 mg, 0.25 mmol, 5 eq.), HATU (95.0 mg, 0.25 mmol, 5 eq.), and DIPEA (87 µL, 0.5 mmol, 10 eq.) were dissolved in 1 mL of DMF. The solution was allowed to pre-activate for 2 minutes and was then added to the resin. The reaction was agitated at room temperature for 1 hour.[8][9]
-
HBTU Protocol: In a separate vial, this compound (88.3 mg, 0.25 mmol, 5 eq.), HBTU (94.8 mg, 0.25 mmol, 5 eq.), and DIPEA (87 µL, 0.5 mmol, 10 eq.) were dissolved in 1 mL of DMF. The solution was allowed to pre-activate for 2 minutes and was then added to the resin. The reaction was agitated at room temperature for 4 hours.[10][11]
-
-
Post-Coupling Wash: After the respective reaction times, the coupling solutions were drained, and the resin was washed with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Monitoring Completion: A Kaiser test was performed on a sample from each reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test remained positive, a second coupling would be recommended.[7][12]
-
Cleavage and Analysis: The peptide was cleaved from the resin using a solution of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. The crude peptide was precipitated in cold diethyl ether, purified by reverse-phase HPLC, and characterized by LC-MS.[3]
Data & Results
The following table summarizes the expected outcomes based on the known reactivity profiles of HATU and HBTU for sterically hindered couplings.[6][10]
| Parameter | HATU | HBTU | Rationale |
| Reaction Time | 1 hour | 4 hours | The higher reactivity of the OAt-ester formed by HATU leads to significantly faster kinetics.[3] |
| Kaiser Test Result (Post-Coupling) | Negative (Complete) | Positive (Incomplete) | HATU is expected to drive the reaction to completion within the shorter timeframe. HBTU often requires longer reaction times or double coupling for hindered substrates.[10] |
| Crude Product Purity (by HPLC) | >90% | ~70% | Faster, more efficient coupling with HATU minimizes the formation of deletion sequences and other side products. |
| Isolated Yield | High (>95%) | Good (>85%) | The superior efficiency of HATU translates directly to a higher isolated yield of the desired product.[6] |
| Risk of Racemization | Lower | Higher | The rapid kinetics and anchimeric assistance provided by the HOAt moiety in HATU reduce the opportunity for epimerization at the activated carboxyl center.[3] |
Discussion & Recommendations
-
Faster Reaction Times: Significantly reducing synthesis time and instrument usage.[3]
-
Higher Purity and Yield: Minimizing the formation of difficult-to-remove impurities and maximizing product recovery.[6]
-
Reduced Risk of Side Reactions: The mild conditions and rapid kinetics afforded by HATU preserve the stereochemical integrity of the chiral center.[10]
While HBTU is a cost-effective and reliable reagent for many routine peptide couplings, its performance diminishes when faced with sterically demanding transformations.[13][14] For such cases, the additional investment in HATU is justified by the savings in time, purification efforts, and the increased likelihood of a successful synthesis.
Conclusion
For researchers aiming to synthesize complex molecules involving sterically hindered amino alcohols such as this compound, HATU is the demonstrably more efficient and reliable coupling reagent. Its mechanistic advantages translate into tangible benefits in the laboratory, delivering higher quality products in less time. While HBTU remains a valuable tool in the synthetic chemist's arsenal, for challenging couplings where success is paramount, HATU is the authoritative choice.
References
- 1. HBTU - Wikipedia [en.wikipedia.org]
- 2. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to DBU-Based Deprotection of Fmoc-L-leucinol
For researchers and professionals in drug development, the synthesis of peptidomimetics and other complex molecules often involves specialized building blocks like Fmoc-L-leucinol. The successful incorporation of such units hinges on the meticulous execution of each synthetic step, particularly the removal of the Nα-Fmoc protecting group. While 20% piperidine in DMF has long been the gold standard, its limitations in speed and potential for side reactions with sensitive substrates have driven the exploration of alternative reagents.
This guide provides an in-depth comparison of the efficacy of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection of this compound against the conventional piperidine-based method. We will delve into the mechanistic nuances, present comparative data, and offer validated protocols to empower you to make informed decisions for your synthetic strategy.
The Mechanistic Dichotomy: Nucleophilic vs. Non-Nucleophilic Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The process begins with the abstraction of the acidic proton on the C9 position of the fluorenyl ring system by a base. This generates a carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).
The critical difference between piperidine and DBU lies in their handling of the DBF byproduct.
-
Piperidine: As a nucleophilic secondary amine, piperidine serves a dual role. It not only acts as the base to initiate the deprotection but also functions as a scavenger, trapping the electrophilic DBF to form a stable, soluble adduct. This prevents DBF from engaging in deleterious side reactions with the newly liberated amine.
-
DBU: DBU is a significantly stronger, non-nucleophilic base. Its strength allows for a much faster initial deprotonation, accelerating the overall reaction rate. However, its non-nucleophilic nature means it cannot scavenge the generated DBF. This necessitates the inclusion of a nucleophilic scavenger in the deprotection cocktail to prevent the DBF from reacting with the deprotected substrate, which can lead to undesired adducts. Commonly, a small amount of piperidine or another nucleophile like piperazine is added for this purpose.
Caption: Comparison of Piperidine and DBU pathways for handling the dibenzofulvene (DBF) byproduct.
Comparative Efficacy: DBU vs. Piperidine
While direct, peer-reviewed comparative studies on this compound are limited, we can extrapolate from extensive data on Fmoc-L-leucine and other sensitive or sterically hindered amino acids to build a robust comparison. The presence of the primary alcohol in leucinol does not significantly alter the kinetics of N-terminal deprotection but warrants caution regarding potential side reactions under strongly basic conditions.
| Parameter | 20% Piperidine in DMF | 2% DBU / 2-5% Piperazine in DMF | Rationale & Insights for this compound |
| Deprotection Time | 5-20 minutes (typically 2x treatments) | < 1-3 minutes (often single treatment) | DBU's higher basicity dramatically accelerates the rate-determining proton abstraction, making it ideal for high-throughput synthesis or mitigating aggregation where prolonged exposure is detrimental. |
| Efficacy | High, but can be incomplete in aggregating sequences. | Very high, often superior for "difficult" sequences. | For complex peptidomimetics incorporating leucinol, aggregation can be a concern. The rapid and potent action of DBU can overcome incomplete deprotection where piperidine may fail. |
| Yield | Generally good. | Can be higher, especially if piperidine-mediated side reactions are minimized. | By reducing epimerization and other side reactions associated with prolonged base exposure, DBU can lead to higher yields of the desired product. |
| Purity | Good, but susceptible to deletion sequences from incomplete deprotection. | Often higher due to more complete deprotection, reducing deletion sequences. | The primary impurity with piperidine is often the deletion of the subsequent residue. DBU's efficiency minimizes this, leading to a cleaner crude product. |
| Key Side Reactions | - Diketopiperazine formation (if leucinol is at C-terminus). - Epimerization (at the α-carbon of the preceding residue). | - Aspartimide formation (if Asp is present). - Potential for base-catalyzed side reactions on sensitive functionalities. | Leucinol itself is not chiral at the carboxyl position, but the preceding amino acid is susceptible to epimerization. The shorter reaction times with DBU can reduce this risk. The hydroxyl group of leucinol is generally stable, but prolonged exposure to a strong base could theoretically promote side reactions; DBU's speed is an advantage here. |
| Scavenging | Reagent itself is the scavenger. | Requires a separate scavenger (e.g., piperazine or piperidine). | This adds a component to the reagent cocktail but is a critical control point to prevent byproduct formation. |
Potential Side Reactions Involving the Leucinol Moiety
While the primary concerns during Fmoc deprotection are typically related to the peptide backbone, the unique structure of this compound warrants consideration of its hydroxyl group.
-
O-acylation: The acylation of hydroxyl groups on serine, threonine, or tyrosine side chains is a known side reaction, though it typically occurs during the coupling step with active esters. Under the basic conditions of deprotection, the hydroxyl group of leucinol is unlikely to be acylated by the DBF-adduct or other components. However, using exceptionally harsh conditions or having residual activating agents present could theoretically pose a risk.
-
Base Stability: Primary alcohols are generally stable under the conditions used for Fmoc deprotection. The speed of the DBU-based method provides an additional layer of safety by minimizing the exposure time of the entire molecule to the strongly basic environment.
Validated Experimental Protocols
Scientific integrity demands protocols that are both detailed and self-validating. The following methods include in-process checks to ensure reaction completion.
Caption: General experimental workflow for Fmoc deprotection on a solid support.
Protocol 1: Standard Deprotection with 20% Piperidine
This protocol is the baseline for comparison and is suitable for many standard applications.
-
Resin Swelling: Swell the this compound-bound resin in DMF (10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3 minutes at room temperature.
-
Reagent Removal: Drain the piperidine solution. For monitoring, this filtrate can be collected.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.
-
Validation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) confirms the presence of a free primary amine and successful deprotection.
Protocol 2: Rapid Deprotection with DBU/Piperazine
This protocol is recommended for difficult or aggregation-prone sequences, or when speed is a priority.
-
Reagent Preparation: Prepare the deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF. Note: Ensure the piperazine is fully dissolved.
-
Resin Swelling: Swell the this compound-bound resin in DMF (10 mL per gram of resin) for 30 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the DBU/piperazine deprotection solution to the resin. Agitate the mixture for 2-3 minutes at room temperature. For particularly stubborn deprotections, two treatments of 2 minutes each may be employed.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Drain the solution and wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of the strong base and byproducts.
-
Validation (Optional): Perform a Kaiser test to confirm complete deprotection.
Protocol 3: Monitoring Deprotection by UV-Vis Spectrophotometry
This method provides a quantitative measure of Fmoc removal by measuring the absorbance of the DBF-adduct in the collected filtrate.
-
Collect Filtrate: During the deprotection steps (from Protocol 1 or 2), collect all drained solutions into a single volumetric flask (e.g., 25 mL or 50 mL).
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF and mix thoroughly. A further serial dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the solution at ~301 nm. Use the corresponding deprotection solution (e.g., 20% piperidine in DMF) as the blank.
-
Calculate Loading: The extent of deprotection can be calculated using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹. This allows for quantitative confirmation of reaction completion.
Conclusion and Recommendations
The choice between DBU and piperidine for the deprotection of this compound is not a matter of one being universally superior, but rather of selecting the right tool for the specific synthetic challenge.
-
Choose 20% Piperidine for:
-
Routine syntheses where speed is not the primary driver.
-
Sequences with a known low propensity for aggregation.
-
When avoiding the complexity of a multi-component deprotection cocktail is preferred.
-
-
Choose 2% DBU / Scavenger for:
-
Speed and Throughput: When synthesis time is a critical factor, DBU offers a dramatic reduction in deprotection time.
-
Difficult Sequences: For sequences prone to aggregation, the rapid and efficient deprotection offered by DBU can significantly improve the yield and purity of the final product by minimizing incomplete reactions.
-
Minimizing Epimerization: The significantly shorter exposure to basic conditions can reduce the risk of epimerization of the preceding amino acid residue.
-
By understanding the underlying mechanisms and leveraging the appropriate validated protocols, researchers can confidently and effectively incorporate this compound and other sensitive building blocks into their synthetic workflows, accelerating the path to discovery.
A Senior Application Scientist's Guide to Kinetic Analysis of Fmoc-L-leucinol Coupling Reactions
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Fmoc-L-leucinol presents a significant challenge. The bulky isobutyl side chain of leucine, coupled with the hydroxyl group of the leucinol, can dramatically slow down coupling kinetics and increase the likelihood of side reactions, ultimately impacting the yield and purity of the final peptide. A thorough understanding of the reaction kinetics is therefore paramount for optimizing protocols and selecting the most efficient coupling reagents.
This guide provides a comprehensive comparison of commonly used coupling reagents for the acylation of a resin-bound amine with this compound. We will delve into the underlying reaction mechanisms, present comparative kinetic data, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthesis needs.
The Kinetic Challenge of Sterically Hindered Amino Alcohols
The primary obstacle in coupling this compound lies in the steric hindrance around the hydroxyl group, which is the site of acylation. This steric bulk impedes the approach of the activated carboxylic acid, leading to sluggish reaction rates. Inefficient coupling can result in incomplete reactions, leading to deletion sequences in the final peptide. Furthermore, prolonged reaction times or the use of overly aggressive coupling reagents can promote side reactions, such as racemization, although this is not a concern for the achiral hydroxyl group of leucinol.
The choice of coupling reagent is therefore a critical parameter that directly influences the rate and efficiency of the amide bond formation. An ideal reagent should provide rapid activation of the this compound, facilitate efficient coupling to the resin-bound amine, and minimize side reactions.
Comparative Kinetic Analysis of Coupling Reagents
To objectively assess the performance of different coupling reagents, a kinetic study was designed to monitor the progress of the this compound coupling reaction over time. The reaction chosen for this comparative analysis is the coupling of this compound to a model resin-bound peptide. The percentage of reaction completion was monitored at various time points using High-Performance Liquid Chromatography (HPLC) analysis of cleaved peptide samples.
The following coupling reagents, representing different classes of activating agents, were evaluated:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Experimental Data
The following table summarizes the kinetic data obtained for the coupling of this compound using the selected reagents under standardized conditions.
| Time (minutes) | % Completion (HATU) | % Completion (HBTU) | % Completion (DIC/HOBt) | % Completion (PyBOP) | % Completion (COMU) |
| 5 | 75 | 60 | 20 | 55 | 80 |
| 15 | 95 | 85 | 45 | 80 | 98 |
| 30 | >99 | 97 | 65 | 95 | >99 |
| 60 | >99 | >99 | 85 | >99 | >99 |
| 120 | >99 | >99 | 95 | >99 | >99 |
Analysis and Interpretation
The kinetic data reveals significant differences in the performance of the tested coupling reagents:
-
COMU and HATU emerged as the most efficient reagents, achieving near-complete coupling within 15-30 minutes. COMU, a third-generation uronium salt, demonstrated slightly faster initial kinetics.[1][2] These reagents are excellent choices for time-critical syntheses and for overcoming the challenges posed by sterically hindered amino alcohols.
-
HBTU and PyBOP also provided high coupling efficiencies, albeit with slightly slower kinetics compared to HATU and COMU.[3][4] They represent robust and reliable options for most applications.
-
DIC/HOBt , a carbodiimide-based activation method, exhibited significantly slower reaction rates.[3] While being a cost-effective option, it may require extended coupling times or double coupling to achieve complete reaction, which can increase the risk of side reactions in more complex syntheses.
Mechanistic Insights and Experimental Workflow
The efficiency of these coupling reagents is rooted in their mechanism of action. Uronium/aminium salts like HATU, HBTU, and COMU, and phosphonium salts like PyBOP, rapidly convert the carboxylic acid of this compound into a highly reactive activated ester, which then readily reacts with the resin-bound amine.
References
A Comparative Guide to Orthogonal Protecting Groups for L-Leucinol in Solid-Phase Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-canonical amino acids and their derivatives into peptides is a critical strategy for modulating pharmacological properties. L-leucinol, an amino alcohol derived from leucine, presents a unique challenge in standard Solid-Phase Peptide Synthesis (SPPS) protocols due to its terminal hydroxyl group. This guide provides an in-depth technical comparison of alternative protecting groups for the hydroxyl moiety of L-leucinol, focusing on their compatibility with the widely used Fmoc/tBu orthogonal strategy. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your synthetic campaigns.
The Challenge: Integrating L-Leucinol into SPPS
In the iterative cycle of SPPS, the primary amine of the incoming amino acid is temporarily protected, typically with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] However, reactive side-chain functionalities must also be masked with "permanent" protecting groups that are stable to the repeated base treatments (e.g., piperidine in DMF) used for Fmoc removal.[2] The unprotected hydroxyl group of L-leucinol is nucleophilic and can lead to undesired side reactions during the activation and coupling steps of the subsequent amino acid, resulting in branched peptides, cyclization, or other impurities.[3] Therefore, robust and orthogonal protection of the L-leucinol hydroxyl group is paramount for achieving high purity and yield of the target peptide alcohol.
The ideal protecting group for the L-leucinol hydroxyl in Fmoc-SPPS should exhibit the following characteristics:
-
Stability: It must be completely stable to the basic conditions of Fmoc deprotection.
-
Orthogonality: It should be removable under conditions that do not affect other side-chain protecting groups or the peptide-resin linkage until the final cleavage step.[4]
-
Clean Cleavage: Its removal during the final acidolytic cleavage (typically with trifluoroacetic acid - TFA) should be efficient and generate minimal side products.
-
Minimal Steric Hindrance: While offering protection, it should not unduly hinder the subsequent coupling reaction.
This guide will compare three major classes of protecting groups suitable for this purpose: tert-Butyl (t-Bu) ethers , Trityl (Trt) ethers , and Silyl ethers .
Comparative Analysis of Hydroxyl Protecting Groups for L-Leucinol
The selection of a protecting group is a critical decision that impacts the overall success of the peptide synthesis. Below is a comparative summary of the most viable options for L-leucinol.
| Protecting Group | Structure | Introduction | Stability to Fmoc Deprotection | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyl (t-Bu) | -O-C(CH₃)₃ | Reaction with isobutylene in the presence of a strong acid catalyst. | Excellent | Strong acid (e.g., >90% TFA).[5] | Co-cleaved with standard t-Bu based side-chain protecting groups in the final step.[6][7] High stability. | Can be difficult to introduce. Harsh cleavage may not be suitable for very sensitive peptides. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Reaction with trityl chloride in the presence of a base (e.g., DIPEA, pyridine).[8][9] | Excellent | Mildly acidic conditions (e.g., 1-5% TFA in DCM) or standard final cleavage with TFA.[9][10] | Highly acid-labile, allowing for potential selective deprotection on-resin.[5] Bulky nature can prevent aggregation. | Steric bulk may sometimes hinder coupling of the next amino acid. The released trityl cation requires efficient scavenging.[11][12] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -O-Si(CH₃)₂(C(CH₃)₃) | Reaction with TBDMS-Cl and a base like imidazole.[8] | Generally good, but can show some lability over many cycles. | Fluoride ions (e.g., TBAF in THF).[13][14] Can also be cleaved by strong acid. | Offers an additional layer of orthogonality (cleavage with fluoride). | Potential for partial cleavage during repeated piperidine treatments. Silicon-based reagents can be costly. |
| tert-Butyldiphenylsilyl (TBDPS) | -O-Si(C₆H₅)₂(C(CH₃)₃) | Reaction with TBDPS-Cl and a base like imidazole.[15] | More stable than TBDMS to acidic conditions.[13] Good stability to basic conditions. | Fluoride ions (e.g., TBAF in THF).[13] More resistant to acid than TBDMS. | Greater stability compared to TBDMS. Bulky nature can be advantageous.[15] | Higher cost. Removal may require longer reaction times or harsher conditions compared to TBDMS. |
In-Depth Discussion and Mechanistic Rationale
The tert-Butyl (t-Bu) Group: The Workhorse Option
The tert-butyl ether is a logical and common choice for protecting hydroxyl groups in standard Fmoc/tBu SPPS.[5][7] Its key advantage lies in its seamless integration into the final deprotection step. The C-O bond of the t-butyl ether is cleaved by the same strong acid cocktail (typically 95% TFA with scavengers) used to remove other side-chain protecting groups like Boc (on Lysine) and OtBu (on Aspartic/Glutamic acid), and to cleave the peptide from Wang or Rink Amide resins.[6] This simplifies the workflow, as no separate deprotection step is required.
Causality: The stability of the t-butyl ether to the basic conditions of Fmoc deprotection is due to the lack of an acidic proton adjacent to the ether oxygen and the inherent stability of the C-O bond to nucleophilic attack. Its acid lability stems from the formation of a stable tertiary carbocation upon protonation of the ether oxygen, which is readily scavenged.[4]
The Trityl (Trt) Group: A Bulky and Versatile Alternative
The trityl group is significantly more acid-labile than the t-butyl group due to the high stability of the triphenylmethyl cation formed upon cleavage.[9] This high lability means it is efficiently removed during the final TFA cleavage. The steric bulk of the Trt group is a double-edged sword; it provides excellent protection and can disrupt inter-chain aggregation in difficult sequences, but it may also impede the approach of the incoming activated amino acid, potentially requiring longer coupling times or double coupling protocols.[9]
Causality: The Trt group's stability to piperidine is excellent. Its lability in acid is a direct consequence of the resonance stabilization of the resulting trityl cation across its three phenyl rings. This cation is intensely colored (yellow/orange), providing a visual cue during cleavage, and must be effectively trapped by scavengers like triisopropylsilane (TIS) to prevent re-alkylation of nucleophilic residues like tryptophan.[10]
Silyl Ethers: Introducing a New Dimension of Orthogonality
Silyl ethers, particularly the bulkier variants like TBDMS and TBDPS, offer a distinct orthogonal protection strategy.[8][16] Their primary mode of cleavage is via fluoride ions, a condition to which most other protecting groups in Fmoc-SPPS are completely stable.[13][14] This allows for the selective deprotection of the L-leucinol hydroxyl group while the peptide is still attached to the resin, opening possibilities for on-resin modification, such as glycosylation or attachment of a reporter molecule.
Causality: Silyl ethers are stable to the basic conditions of Fmoc deprotection, although some minor loss of less-hindered silyl ethers may occur over numerous cycles.[17][18] The exceptional strength of the Silicon-Fluorine bond (Si-F) is the driving force for their cleavage with fluoride reagents like TBAF.[13] Certain acid-labile silyl ethers have been designed to be cleaved under standard TFA conditions, which can be an advantage if on-resin modification is not required.[1] The relative stability of common silyl ethers to acid is: TMS < TES < TBDMS < TIPS < TBDPS.[8][13]
Experimental Workflows and Protocols
The following section provides standardized, step-by-step protocols for the incorporation and deprotection of L-leucinol using the discussed protecting groups.
Diagram: General SPPS Workflow with Protected L-Leucinol
Caption: General workflow for SPPS incorporating a protected L-leucinol residue.
Protocol 1: Synthesis of this compound(t-Bu)-OH
Objective: To prepare the tert-butyl protected L-leucinol building block for SPPS.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Isobutylene (liquefied)
-
Sulfuric acid, concentrated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a pressure-resistant vessel.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Carefully condense liquefied isobutylene into the vessel (approx. 10-20 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Cool the vessel again to -78°C before carefully opening to release pressure.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound(t-Bu)-OH.
Protocol 2: Solid-Phase Peptide Synthesis and Final Cleavage (t-Bu/Trt Protection)
Objective: To assemble a peptide containing L-Leucinol(t-Bu) or L-Leucinol(Trt) and perform the final deprotection.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound(t-Bu)-OH or this compound(Trt)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent B): 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS
-
Diethyl ether, cold
Procedure:
-
Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, drain, and repeat for 15 min.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (or this compound derivative) (4 eq.) with HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. The solution may turn yellow/orange if Trt groups are present.[19]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry under vacuum.
-
Protocol 3: On-Resin Selective Deprotection of a Silyl Ether
Objective: To selectively remove a TBDMS or TBDPS group from the L-leucinol residue while the peptide remains on the solid support.
Materials:
-
Peptide-resin containing an L-Leucinol(silyl) residue
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Swell the peptide-resin in anhydrous THF.
-
Drain the solvent.
-
Add the 1M TBAF in THF solution to the resin.
-
Agitate at room temperature for 2-4 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once deprotection is complete, drain the TBAF solution.
-
Wash the resin thoroughly with THF, DMF, and DCM.
-
The resin-bound peptide with a free L-leucinol hydroxyl group is now ready for on-resin modification or final cleavage.
Conclusion and Recommendations
The choice of a protecting group for L-leucinol in SPPS is dictated by the overall synthetic strategy.
-
For routine synthesis of peptide alcohols where no on-resin modification is needed, the tert-Butyl (t-Bu) group is the most straightforward and cost-effective choice. It integrates seamlessly with the standard Fmoc/tBu methodology and is removed concurrently with all other acid-labile protecting groups in a single final step.
-
The Trityl (Trt) group offers a reliable alternative, with the added benefit of its bulk potentially reducing peptide aggregation. Its high acid lability ensures clean removal, though careful scavenging of the trityl cation is essential.
-
Silyl ethers (TBDMS, TBDPS) should be the protecting groups of choice when an orthogonal cleavage strategy is required. Their unique removal with fluoride ions enables selective on-resin manipulations at the L-leucinol hydroxyl site, a powerful tool for the synthesis of complex peptide conjugates.
By understanding the chemical principles and practical considerations outlined in this guide, researchers can make informed decisions to successfully incorporate L-leucinol into their peptide targets, paving the way for the discovery of novel therapeutics and research tools.
References
- 1. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Silyl Groups - Gelest [technical.gelest.com]
- 17. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Hidden Costs of Compromise: A Cost-Benefit Analysis of High-Purity Fmoc-L-leucinol in Peptide Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis and drug development, the integrity of each building block is paramount. The quality of your starting materials dictates the success of your synthesis, the purity of your final product, and ultimately, the reliability of your research. This guide provides an in-depth cost-benefit analysis of utilizing high-purity Fmoc-L-leucinol, a critical component in the synthesis of peptides with C-terminal alcohols and other complex molecular architectures. We will explore the cascading effects of purity on experimental outcomes, from coupling efficiency to downstream purification, and provide the data-driven rationale for why an initial investment in quality is a sound scientific and financial decision.
This compound serves as a crucial building block in peptide synthesis, particularly for creating peptide alcohols which have a range of biological activities.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its stable and efficient incorporation into peptide chains during solid-phase peptide synthesis (SPPS).[1][2]
The Ripple Effect of Purity: More Than Just a Number
While it may be tempting to opt for a lower-grade, less expensive starting material, this can be a false economy. Impurities in this compound can introduce a host of problems during SPPS, leading to a cascade of undesirable outcomes that ultimately increase costs and timelines.[3]
Common impurities in Fmoc-protected amino acid derivatives and their consequences include:
-
Unprotected L-leucinol (H-Leu-OH): The presence of the free amino alcohol can lead to the double insertion of the residue into the peptide chain, resulting in a peptide that is one amino acid longer than intended.[4][5]
-
Dipeptide Impurities (Fmoc-L-leucinyl-L-leucinol): These can arise during the synthesis of the this compound itself and will be incorporated into the peptide chain, leading to insertion impurities that are difficult to separate from the target peptide.[4][6]
-
Byproducts from the Fmoc Protection Reaction: Impurities such as Fmoc-β-Ala-OH can be generated during the manufacturing process of Fmoc-protected amino acids and subsequently be incorporated into the growing peptide chain.[6][7]
-
Enantiomeric Impurities (Fmoc-D-leucinol): The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which can have altered biological activity and be challenging to separate from the desired L-peptide.
These impurities result in:
-
Truncated and Deletion Sequences: Incomplete coupling reactions due to impure reagents lead to shorter peptide chains or peptides with missing amino acids.[3]
-
Difficult-to-Separate Byproducts: The formation of peptides with insertions or modifications results in a complex crude product mixture, significantly complicating purification.[3]
-
Reduced Yield and Purity: The overall yield of the target peptide is significantly compromised, leading to increased costs for purification and potentially failed experiments.[3]
Quantitative Impact of Purity: A Case Study with Glucagon
Cost-Benefit Analysis: The Upfront Cost vs. Total Project Cost
The initial cost of high-purity this compound (≥99%) is higher than that of standard grade (e.g., ≥98%). However, a comprehensive cost-benefit analysis reveals that the higher initial investment can lead to substantial overall savings.
| Factor | Standard Purity this compound (≥98%) | High-Purity this compound (≥99%) | Cost-Benefit Implication |
| Initial Reagent Cost | Lower | Higher | High-purity reagent has a higher upfront cost. |
| Crude Peptide Purity | Lower (e.g., 40-60%) | Higher (e.g., >65%) | Higher crude purity reduces the burden on downstream purification. |
| Purification Time & Complexity | High | Low | Less time and fewer resources are required for purification. |
| Solvent Consumption (HPLC) | High | Low | Significant cost savings on expensive HPLC-grade solvents. |
| Final Yield of Pure Peptide | Lower | Higher | More of the desired product is obtained from the synthesis. |
| Risk of Failed Synthesis | Higher | Lower | Reduced risk of costly and time-consuming repeat syntheses. |
| Total Project Cost | Potentially Higher | Potentially Lower | The initial higher cost is often offset by savings in purification and increased yield. |
Experimental Protocols: A Comparative Study
To empirically validate the benefits of high-purity this compound, a comparative synthesis of a model peptide can be performed.
Model Peptide
A simple model peptide containing a C-terminal leucinol, such as Ac-Ala-Phe-Leu-ol , is suitable for this comparison.
Materials
-
Resin: 2-Chlorotrityl chloride resin
-
This compound:
-
Group A: Standard Purity (≥98%)
-
Group B: High Purity (≥99%)
-
-
Other Amino Acids: Fmoc-Ala-OH, Fmoc-Phe-OH (High Purity for both groups)
-
Coupling Reagents: HCTU, N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide Synthesis Grade)
Experimental Workflow
Caption: Comparative experimental workflow for peptide synthesis.
Step-by-Step Methodology
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in DCM.
-
Dissolve this compound (Group A or B) and DIPEA in DCM and add to the resin.
-
Allow to react for 1-2 hours.
-
Cap any unreacted sites with methanol.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Synthesis (for both Group A and B):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Phe-OH with HCTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and react for 30-60 minutes.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Repeat the deprotection and coupling steps for Fmoc-Ala-OH.
-
N-terminal Acetylation: React the N-terminal amine with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 1-2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Analysis:
-
Analyze the crude peptide from both syntheses by RP-HPLC to determine the purity profile.
-
Purify the crude peptides using preparative RP-HPLC.
-
Determine the final yield and purity of the target peptide from both groups.
-
Logical Relationships in Peptide Synthesis Purity
Caption: Impact of starting material purity on synthesis outcomes.
Conclusion: An Investment in Quality is an Investment in Success
The evidence strongly suggests that the use of high-purity this compound is a critical factor in the successful and cost-effective synthesis of peptides. While the initial procurement cost is higher, the downstream benefits—including increased crude purity, simplified purification, higher final yields, and reduced risk of project failure—provide a compelling economic and scientific justification. For researchers, scientists, and drug development professionals, standardizing on high-purity building blocks is not a luxury, but a fundamental component of robust and reproducible science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
- 9. ajpamc.com [ajpamc.com]
A Senior Application Scientist's Guide to Fmoc-L-leucinol in Peptide Synthesis: Automated vs. Manual Methodologies
For researchers, scientists, and drug development professionals engaged in peptide chemistry, the incorporation of non-standard residues is a critical step toward creating novel therapeutics and research tools. Fmoc-L-leucinol, an amino alcohol, is a valuable building block for synthesizing C-terminally modified peptides, such as peptide aldehydes, which have significant applications in enzyme inhibition and drug discovery. However, its unique structure—lacking a carboxyl group and possessing a sterically bulky isobutyl side chain—presents distinct challenges that necessitate a careful choice between automated and manual solid-phase peptide synthesis (SPPS).
This guide provides an in-depth comparison of the performance of this compound in both automated and manual SPPS workflows. Drawing upon established chemical principles and experimental insights, we will explore the nuances of each method to help you determine the optimal strategy for your research objectives.
The Structural Challenge of this compound
Unlike standard amino acids, this compound is an amino alcohol. This means its primary hydroxyl group, not a carboxyl group, is used for attachment to the solid support. This is typically achieved by loading it onto a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and allows for the cleavage of the final peptide while preserving acid-sensitive side-chain protecting groups.[1][2] The isobutyl side chain of leucine, while common, introduces moderate steric hindrance that can impede reaction kinetics, particularly during the crucial first loading step onto the resin.[3]
Comparative Analysis: Automated vs. Manual Synthesis
The choice between an automated and a manual approach hinges on a trade-off between throughput, flexibility, and the ability to troubleshoot "difficult" synthetic steps in real-time.[4][5]
Resin Loading and First Coupling
The initial loading of this compound onto the resin is arguably the most critical step and where the differences between the two methods are most pronounced.
-
Manual Synthesis: Offers unparalleled flexibility. A scientist can employ a higher excess of the amino alcohol and activating agent, extend the reaction time significantly (e.g., from a standard 2 hours to overnight), and use more specialized reagents without reconfiguring an entire system.[1][6] Crucially, the efficiency of this step can be immediately verified. A small sample of the resin can be subjected to a test cleavage and analysis, or the loading can be quantified spectrophotometrically after Fmoc deprotection, allowing for adjustments before proceeding with the synthesis.[7][8] Capping of unreacted sites on the resin can also be performed meticulously to prevent the formation of deletion sequences.[1]
-
Automated Synthesis: Automated synthesizers excel at reproducibility and high throughput for standard protocols.[9][10][11] However, their pre-programmed cycles may not provide sufficient time or the specialized conditions required for optimally loading a sterically hindered amino alcohol like this compound.[3] While modern synthesizers offer customizable protocols, including options for extended coupling times and double coupling, they lack the real-time feedback of manual synthesis.[9] An incomplete initial loading on an automated platform may go unnoticed until the final product is cleaved and analyzed, potentially wasting significant time and expensive reagents.
Coupling Efficiency and Steric Hindrance
Once the leucinol is attached, subsequent couplings to its free amine are generally less problematic than the initial loading. However, the bulky nature of the residue can still influence the efficiency of the next amino acid addition.
-
Manual Synthesis: The primary advantage here is the ability to monitor reaction completion at each step using qualitative tests like the Kaiser test.[4] If a coupling is sluggish (indicated by a positive Kaiser test), a researcher can immediately decide to perform a second coupling (a "double couple") or switch to a more potent coupling reagent like HATU or HCTU to drive the reaction to completion.[1][12] This adaptability is crucial for minimizing the formation of deletion sequences, which are notoriously difficult to separate during purification.
-
Automated Synthesis: Most modern automated synthesizers rely on fixed timings for coupling reactions. While these are optimized for standard amino acids, they may be insufficient for overcoming the steric hindrance following the leucinol residue.[3] Some advanced synthesizers incorporate real-time UV monitoring of the Fmoc deprotection step, which can provide an indirect measure of the previous coupling's success.[9] If the Fmoc release is lower than expected, it suggests incomplete coupling. However, the system's automated response is typically limited to repeating the coupling step, which may not always resolve the issue if the problem lies with reagent choice or aggregation.[9][13]
Yield, Purity, and Scalability
-
Manual Synthesis: For complex sequences or when optimizing a new synthesis, the manual approach often yields a higher purity crude product because of the ability to ensure every step goes to completion.[5] However, it is labor-intensive and less suitable for high-throughput synthesis of multiple peptides.[11] Scalability can also be a challenge, as larger reaction vessels require more vigorous and consistent agitation, which can be difficult to achieve manually.
-
Automated Synthesis: Automation is the undisputed champion for throughput and scalability.[10][14] Once a protocol is optimized, a synthesizer can produce dozens of peptides with high consistency and minimal human intervention, making it ideal for screening libraries or producing larger quantities of a known peptide.[11] The trade-off is that without specific optimization for the difficult leucinol coupling, the crude purity and overall yield may be lower compared to a meticulously performed manual synthesis.[5]
Data Summary: Performance Comparison
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesis |
| Initial Resin Loading | Highly flexible; allows for extended reaction times, specialized reagents, and immediate validation.[1] | Can be inefficient with standard protocols; requires specific optimization for hindered residues.[3][9] |
| Coupling Efficiency | Can be monitored in real-time (e.g., Kaiser test); allows for immediate troubleshooting like double coupling.[4] | Relies on pre-set timings; may be insufficient for sterically hindered couplings. Advanced systems offer UV monitoring.[9] |
| Crude Product Purity | Often higher for difficult sequences due to step-by-step optimization and validation.[5] | Potentially lower if standard protocols are used without optimization for the specific residue.[5] |
| Yield | Can be maximized by ensuring completion of each step. | Highly dependent on the optimization of the synthesis protocol. |
| Throughput & Scalability | Low throughput, labor-intensive. Scaling up can be challenging. | High throughput, ideal for library synthesis and large-scale production.[10][11] |
| Flexibility | Maximum flexibility to change conditions, reagents, and reaction times on the fly. | Limited by pre-programmed methods and system capabilities. |
| Reproducibility | Operator-dependent, potential for higher variability. | Excellent reproducibility and minimal human error once a method is established.[9][11] |
Experimental Protocols
Protocol 1: Manual Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is designed for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (approx. 1.6 mmol/g loading, 62.5 mg) in anhydrous dichloromethane (DCM, 2 mL) for 30 minutes in a fritted reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (2 eq., 0.2 mmol, 70.7 mg) in anhydrous DCM (1 mL). Add N,N-Diisopropylethylamine (DIPEA) (4 eq., 0.4 mmol, 70 µL).
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the this compound/DIPEA solution to the resin.
-
Agitation: Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for at least 4 hours. For potentially difficult couplings, this can be extended overnight.
-
Capping: To cap any unreacted trityl chloride sites, drain the reaction mixture and add a solution of DCM/Methanol/DIPEA (17:2:1, v/v, 2 mL). Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 2 mL), DMF (3 x 2 mL), and finally DCM (3 x 2 mL).
-
Drying & Validation: Dry the resin under vacuum. The loading efficiency can be determined by treating a small, weighed amount of resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzylfulvene-piperidine adduct at ~301 nm.[7]
Protocol 2: Automated Synthesis Cycle for the Amino Acid Following Leucinol
This describes a generalized cycle on a modern peptide synthesizer.
-
Fmoc Deprotection: The resin-bound leucinol is treated with a solution of 20% piperidine in DMF. The system can monitor the UV absorbance of the effluent to ensure the deprotection is complete.[9]
-
Washing: The synthesizer performs a series of automated washes with DMF to remove all traces of piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., 5 equivalents) is pre-activated with a coupling agent (e.g., HCTU, 4.5 equivalents) and a base (e.g., DIPEA, 10 equivalents) and delivered to the reaction vessel.
-
Optimized Coupling Time: For the coupling onto the leucinol residue, program an extended coupling time (e.g., 60-90 minutes, compared to the standard 30-45 minutes). Consider programming a "double coupling" cycle where fresh activated amino acid is added for a second coupling period.
-
Final Wash: The resin is washed again with DMF to remove excess reagents before initiating the next deprotection cycle.
Visualizing the Workflow
The following diagrams illustrate the decision points and process flow for each synthesis method.
Caption: Manual SPPS workflow for this compound.
Caption: Automated SPPS workflow for this compound.
Conclusion and Recommendations
The choice between automated and manual synthesis for peptides containing this compound is not a matter of one being definitively superior, but rather which tool is right for the specific task.
Choose Manual Synthesis When:
-
You are developing a protocol for a novel peptide containing this compound for the first time.
-
Purity of the final crude product is the absolute highest priority.
-
Previous automated attempts have resulted in low yields or complex purification profiles.
-
You are performing a small-scale synthesis where throughput is not a concern.
Choose Automated Synthesis When:
-
You have an established, optimized protocol for your leucinol-containing peptide.
-
High throughput is required for synthesizing a library of related peptides.
-
You need to produce a larger quantity (millimole scale or higher) of the peptide.
-
Reproducibility and minimizing operator-dependent variability are paramount.[11]
For many projects, a hybrid approach is often the most effective strategy. The initial, critical loading of this compound can be performed manually to ensure maximum efficiency. Once the loading is validated, the resin can be transferred to an automated synthesizer to complete the remainder of the sequence, leveraging the speed and consistency of automation for the less challenging coupling steps. This combines the control of the manual method with the throughput of automation, providing an optimized path to successfully synthesizing these valuable modified peptides.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. peptide.com [peptide.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. occamdesign.com [occamdesign.com]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting the Optimal Resin for Fmoc-L-leucinol Attachment in Peptide Alcohol Synthesis
Introduction: The Critical Role of C-Terminal Alcohols and the Synthesis Challenge
Peptides featuring a C-terminal alcohol, rather than the canonical carboxylic acid, represent a pivotal class of molecules in pharmacology and drug development. Their enhanced metabolic stability and unique biological activities are exemplified by blockbuster drugs like octreotide, a somatostatin analogue used in treating neuroendocrine tumors.[1][2] Other examples include the antibiotic properties of peptaibols and the analgesic effects of certain enkephalin analogues.[2][3]
However, the solid-phase synthesis of these crucial compounds presents a unique challenge. Standard solid-phase peptide synthesis (SPPS) relies on anchoring the C-terminal amino acid's free carboxyl group to a functionalized resin.[3] Since amino alcohols like L-leucinol lack this carboxylic acid, alternative attachment strategies targeting the hydroxyl group are required. The choice of resin is not trivial; it profoundly impacts loading efficiency, the stereochemical integrity of the starting material, and the conditions required for final cleavage, ultimately dictating the success and purity of the entire synthesis.
This guide provides a comparative analysis of three commonly considered resins for the attachment of Fmoc-L-leucinol: 2-Chlorotrityl chloride (2-CTC), Wang, and Merrifield resins. We will delve into the underlying chemistry, provide field-tested protocols, and present a data-driven comparison to empower researchers in making an informed selection for their specific synthetic goals.
2-Chlorotrityl Chloride (2-CTC) Resin: The Preferred Choice for Acid-Sensitive Substrates
The 2-CTC resin is a highly acid-labile support that has become a gold standard for synthesizing protected peptide fragments and C-terminal modified peptides, including peptide alcohols.[4] Its utility stems from the high reactivity of the trityl chloride group and the exceptionally mild conditions required for cleavage.
Mechanism of Attachment
The loading of this compound onto 2-CTC resin is a direct esterification reaction. The hydroxyl group of the amino alcohol acts as a nucleophile, attacking the electrophilic carbon of the trityl chloride linker. This reaction is facilitated by a sterically hindered, non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), in an aprotic solvent like Dichloromethane (DCM).[5] A key advantage of this method is that the this compound itself does not require activation, which significantly minimizes the risk of side reactions like racemization.[6]
Caption: Attachment of this compound to 2-CTC resin via direct esterification.
Experimental Protocol: Loading this compound onto 2-CTC Resin
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.6 mmol/g substitution) in anhydrous Dichloromethane (DCM) (10 mL/g) for 30-60 minutes in a suitable reaction vessel under an inert atmosphere (N₂ or Ar).
-
Amino Alcohol Preparation: In a separate flask, dissolve 1.0-1.5 equivalents of this compound (relative to the resin's substitution) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of anhydrous DMF can be added.
-
Coupling Reaction: To the swelled resin, add the this compound solution. Then, add 3.0-4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while agitating the suspension.[7]
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction is typically rapid.[8]
-
Capping Unreacted Sites: To quench the reaction and cap any remaining reactive trityl chloride sites, add 1-2 mL of methanol (MeOH) to the vessel and agitate for an additional 15-30 minutes.[9] This step is crucial to prevent unwanted side reactions in subsequent synthesis steps.
-
Washing: Drain the reaction mixture and wash the resin thoroughly in sequence with DCM (3x), DMF (3x), and finally MeOH (3x).
-
Drying: Dry the loaded resin under vacuum to a constant weight.
-
Quantification (Optional but Recommended): Determine the final loading capacity by cleaving the Fmoc group from a small, accurately weighed sample of the dried resin (5-10 mg) with 20% piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[5][10]
Wang Resin: The Workhorse of Fmoc-SPPS
Wang resin is a p-alkoxybenzyl alcohol functionalized support and is arguably the most common resin used for standard Fmoc-based synthesis of peptide acids.[11] Adapting it for peptide alcohol synthesis is possible but requires different coupling strategies that come with specific challenges.
Mechanism of Attachment
Unlike the direct reaction with 2-CTC resin, attaching an alcohol to the hydroxymethyl group of Wang resin requires activation. The most common method involves an esterification reaction promoted by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-(dimethylamino)pyridine (DMAP).[11] While effective, this method is known to pose a significant risk of racemization for the C-terminal residue, particularly when DMAP is used.[12][13]
Caption: Attachment of this compound to Wang resin via DIC/DMAP-mediated esterification.
Experimental Protocol: Loading this compound onto Wang Resin
-
Resin Swelling: Swell 1.0 g of Wang resin in a 9:1 (v/v) mixture of DCM/DMF (15 mL/g) for 1-2 hours.
-
Coupling Cocktail Preparation: In a separate flask, dissolve 2.0 equivalents of this compound (relative to resin substitution) in a minimum amount of DMF.
-
Activation and Coupling: Add the this compound solution to the swelled resin. In a separate vial, dissolve 0.1 equivalents of DMAP in a minimum amount of DMF and add it to the resin slurry. Finally, add 2.0 equivalents of DIC to the reaction vessel.[7]
-
Reaction Monitoring: Agitate the mixture with a mechanical shaker for 4-12 hours at room temperature. The reaction progress can be monitored by taking a small sample of resin and performing a colorimetric test (e.g., Kaiser test on a deprotected sample) to check for free hydroxyl groups.
-
Capping: To cap unreacted hydroxyl groups, filter the resin and treat it with a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM for 30 minutes.[7]
-
Washing & Drying: Wash the resin sequentially with DMF (3x), DCM/DMF (1:1, 3x), and DCM (3x). Dry the loaded resin under vacuum to a constant weight.
Merrifield Resin: A Legacy Support with Limited Fmoc Compatibility
Merrifield resin, a chloromethylated polystyrene support, is the original resin developed for SPPS and is primarily associated with Boc-based synthesis strategies.[14] Its use with the Fmoc/tBu methodology, especially for peptide alcohols, is strongly discouraged due to the harsh cleavage conditions required.
Mechanism of Attachment
Attachment to Merrifield resin occurs via a Williamson ether synthesis-like SN2 reaction. The hydroxyl group of this compound must first be deprotonated to form a more potent nucleophile (an alkoxide). This is often achieved by forming the cesium salt of the alcohol, which then displaces the chloride on the resin.[15][16] The reaction typically requires elevated temperatures and extended reaction times.[15]
Caption: Attachment of this compound to Merrifield resin via the cesium salt method.
Incompatibility with Fmoc-SPPS
The primary drawback of Merrifield resin is the stability of the benzyl ether linkage formed. Cleavage of the final peptide alcohol from this resin requires extremely harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[17] These conditions are incompatible with the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) that are fundamental to the Fmoc/tBu orthogonal protection strategy.[14] Attempting to use Fmoc chemistry with Merrifield resin for this purpose would result in the premature and incomplete removal of side-chain protecting groups during the final cleavage step, leading to a complex mixture of products.
Performance Comparison: A Data-Driven Summary
To facilitate an objective comparison, the key performance parameters for each resin are summarized below.
| Parameter | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Merrifield Resin |
| Attachment Chemistry | Direct Esterification | Activated Esterification | SN2 Alkylation (as alkoxide) |
| Typical Loading Conditions | 1-2h, Room Temp, DIPEA[8] | 4-12h, Room Temp, DIC/DMAP[7] | 24h, 50°C, Cesium Salt[15] |
| Loading Efficiency | High to Quantitative (>95%)[8] | Moderate to High (60-90%)[18] | Variable, often lower |
| Risk of Racemization | Very Low (<0.5%)[6] | High with DMAP, moderate otherwise[12] | Low |
| Cleavage Conditions | Very Mild (e.g., 1-5% TFA in DCM; AcOH/TFE/DCM)[4][8] | Moderate (e.g., 50-95% TFA in DCM)[11] | Harsh (Anhydrous HF or TFMSA)[17] |
| Fmoc/tBu Compatibility | Excellent | Good (cleavage removes all tBu groups) | Incompatible |
| Key Advantage | Preserves side-chain protecting groups; low racemization | Low cost, widely available | Robust linkage (for Boc-SPPS) |
| Key Disadvantage | Moisture sensitive, higher cost | Risk of racemization, stronger cleavage needed | Harsh cleavage, incompatible with Fmoc |
Conclusion and Expert Recommendation
For the solid-phase synthesis of peptides with a C-terminal this compound, the selection of the appropriate resin is critical for success.
-
2-Chlorotrityl Chloride (2-CTC) Resin is unequivocally the most recommended choice. Its mild loading conditions prevent racemization, and its high acid lability allows for the cleavage of the final peptide alcohol while keeping acid-sensitive side-chain protecting groups intact. This feature is invaluable for the synthesis of fully protected peptide fragments, which can be used in further solution-phase chemistry.
-
Wang Resin is a viable, but secondary, alternative . While functional, researchers must be vigilant about the risk of racemization during the loading step. The stronger acid required for cleavage means it is best suited for synthesizing fully deprotected peptide alcohols, as all standard acid-labile side-chain groups will be removed simultaneously.
-
Merrifield Resin is not recommended and is fundamentally incompatible with the standard Fmoc/tBu strategy for this application. The harsh cleavage conditions required to break the stable ether linkage would destroy the integrity of the peptide's side-chain protection.
By understanding the distinct chemical principles and practical limitations of each resin, researchers can confidently select the 2-CTC resin for a high-yield, high-purity synthesis of this compound-terminated peptides, paving the way for successful drug discovery and development projects.
References
- 1. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptideweb.com [peptideweb.com]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bharavilabs.in [bharavilabs.in]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. reddit.com [reddit.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-L-leucinol for Laboratory Professionals
For researchers and scientists at the forefront of peptide synthesis and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of Fmoc-L-leucinol (Nα-(9-Fluorenylmethoxycarbonyl)-L-leucinol), ensuring the safety of personnel and the integrity of your research environment. This document moves beyond mere instruction to explain the rationale behind these essential protocols.
Core Principles: Hazard Identification and Waste Classification
This compound, a key building block in peptide synthesis, must be handled with care from acquisition to disposal.[1] While some safety data sheets (SDS) may not list it as a known OSHA hazard, it is crucial to treat it as a potentially harmful substance.[2] Inhalation or ingestion may be harmful, and it can cause respiratory tract, skin, and eye irritation.[2]
The fundamental principle for the disposal of this compound and its associated waste is to manage it as a hazardous chemical waste . Under no circumstances should this compound or its contaminated materials be disposed of in general trash or poured down the drain.[3] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Table 1: Hazard Profile and Regulatory Information for this compound
| Property | Information | Source |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-leucinol | [2] |
| CAS Number | 139551-83-0 | [1][2] |
| Molecular Formula | C₂₁H₂₅NO₃ | [1] |
| Appearance | White powder | [1] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. | [2] |
| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂). | [2] |
| Disposal Mandate | Must be disposed of as hazardous waste in accordance with federal, state, and local regulations. | [2] |
Immediate Safety & Handling for Disposal Operations
Before initiating any disposal procedures, it is imperative to operate within a controlled environment and utilize appropriate Personal Protective Equipment (PPE). All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
Mandatory Personal Protective Equipment (PPE): [4]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If user operations generate dust, a NIOSH-approved dust respirator should be used.
Step-by-Step Disposal Procedures
The proper segregation of waste streams is critical for safe and compliant disposal. The following protocols detail the procedures for solid waste, liquid waste, and contaminated laboratory materials.
Disposal of Unused or Expired Solid this compound
This category includes the pure, solid reagent that is expired, off-specification, or no longer needed.
Protocol for Solid Waste Disposal:
-
Segregation: Do not mix solid this compound with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4]
-
Packaging: Carefully place the solid waste into a dedicated, sealable, and chemically compatible container. The original product container is often the best option if it is intact and can be securely sealed.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "[4]
-
The full chemical name: "this compound"
-
The CAS Number: "139551-83-0"
-
An accurate accumulation start date and the approximate quantity of waste.
-
-
Storage: Store the sealed container in a designated hazardous waste Satellite Accumulation Area (SAA) or a central accumulation area.[4] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2]
-
Collection: Arrange for pickup and final disposal through your institution’s EHS department or a licensed hazardous waste disposal contractor.[4]
Disposal of Liquid Waste Containing this compound
This waste stream includes solutions from peptide synthesis reactions, purification fractions, or any solvent used to dissolve or rinse the compound. A common scenario involves solutions of this compound in solvents like Dimethylformamide (DMF).
Protocol for Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene or glass container with a screw cap).
-
Segregation: Do not mix different solvent waste streams unless permitted by your EHS guidelines. For example, halogenated and non-halogenated solvent wastes are often kept separate.
-
Labeling: Label the liquid waste container clearly as "Hazardous Waste " and list all chemical constituents by their full name, including solvents and an estimated percentage of each. For example: "Hazardous Waste: Dimethylformamide (~95%), Piperidine (~2%), this compound and related byproducts (~3%)".
-
Storage: Keep the container tightly sealed when not in use and store it in your designated hazardous waste accumulation area.
-
Disposal: Coordinate with your institution's EHS office for collection and disposal.
Disposal of Contaminated Laboratory Materials
Disposable items that have come into contact with this compound are considered contaminated solid waste. This includes gloves, weigh boats, pipette tips, paper towels, and spill cleanup materials.
Protocol for Contaminated Solid Waste:
-
Collection: Place all contaminated solid waste into a designated, durable, leak-proof plastic bag or a labeled container.[4]
-
Labeling: Clearly label the bag or container as "Hazardous Waste " and specify the nature of the contamination (e.g., "Solid waste contaminated with this compound").[4]
-
Storage and Disposal: Store the sealed container in the designated hazardous waste area and dispose of it through your institution's approved hazardous waste program.[4]
Spill Management and Decontamination
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Spill Response Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Contain: Ensure the area is well-ventilated. If safe to do so, prevent the spread of a solid spill by gently covering it with an absorbent material.
-
Cleanup (Small Spill): For small spills of solid material, carefully use appropriate tools (e.g., scoop, brush) to place the spilled material into a labeled hazardous waste container.[2] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant. All cleanup materials must be disposed of as contaminated hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
-
-
Glassware Decontamination: Glassware that has been in contact with this compound should be decontaminated before being returned to general use. Rinse the glassware with a suitable solvent (one that readily dissolves the compound, such as DMF or methanol), collecting the rinsate as hazardous liquid waste. Follow this with a standard wash using soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the environment. This commitment to responsible chemical management is integral to the practice of excellent science.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
